Benzylhydrazine dihydrochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure of Parent
Properties
IUPAC Name |
benzylhydrazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2.ClH/c8-9-6-7-4-2-1-3-5-7;/h1-5,9H,6,8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRBLRLQZOKOQCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
1073-62-7, 555-96-4 (Parent) | |
| Record name | Hydrazine, (phenylmethyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1073-62-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Hydrazine, benzyl-, hydrochloride | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID90147998 | |
| Record name | Hydrazine, benzyl-, hydrochloride | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20570-96-1, 1073-62-7 | |
| Record name | Benzylhydrazine dihydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20570-96-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hydrazine, benzyl-, hydrochloride | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzylhydrazine hydrochloride | |
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| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25734 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | Hydrazine, benzyl-, hydrochloride | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzylhydrazine Monohydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
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Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of Benzylhydrazine Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzylhydrazine (B1204620) dihydrochloride (B599025) (CAS No: 20570-96-1) is a significant chemical intermediate, primarily utilized in the realms of organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs.[1][2] Its utility as a precursor in the synthesis of various heterocyclic compounds, notably pyrazoles and the antidepressant drug isocarboxazid (B21086), underscores its importance in medicinal chemistry and drug development.[3][4][5] This technical guide provides a comprehensive overview of the core chemical and physical properties of benzylhydrazine dihydrochloride, complete with experimental protocols and logical workflows to aid researchers in their understanding and application of this compound.
Chemical and Physical Properties
This compound is typically a slightly yellow to beige powder.[1][6] A summary of its key quantitative properties is presented in the tables below.
Table 1: General Chemical Properties
| Property | Value | Source(s) |
| CAS Number | 20570-96-1 | [6][7] |
| Molecular Formula | C₇H₁₂Cl₂N₂ | [6][7] |
| Molecular Weight | 195.09 g/mol | [6] |
| IUPAC Name | benzylhydrazine;dihydrochloride | [7] |
| Synonyms | 1-Benzylhydrazine dihydrochloride, Benzylhydrazine 2HCl | [6][8] |
| InChI Key | MSJHOJKVMMEMNX-UHFFFAOYSA-N | [6][7] |
| SMILES | C1=CC=C(C=C1)CNN.Cl.Cl | [6] |
Table 2: Physical and Spectroscopic Properties
| Property | Value | Source(s) |
| Appearance | Slightly yellow to beige powder | [1][6][7] |
| Melting Point | 138-145 °C (decomposes) | [6][7][9] |
| Solubility | Insoluble in water. Soluble in water due to the dihydrochloride salt form. | [6][8] |
| ¹³C NMR | Spectra available | [10] |
| Infrared Spectrum | Conforms to standard | [7] |
Note on solubility: There are conflicting reports on the water solubility of this compound. While some sources state it is insoluble, others indicate solubility due to its salt form.[6][8] Experimental verification is recommended.
Experimental Protocols
Detailed methodologies for the determination of key chemical and physical properties of this compound are provided below. These protocols are based on standard laboratory techniques and can be adapted for specific experimental setups.
Determination of Melting Point
The melting point of this compound can be determined using a standard melting point apparatus.
Methodology:
-
Sample Preparation: A small amount of the dry this compound powder is placed in a capillary tube, sealed at one end, to a height of 2-3 mm. The sample should be tightly packed by tapping the tube gently.
-
Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus.
-
Heating: The sample is heated at a steady rate. For an unknown sample, a rapid initial heating can determine an approximate melting range. For a more accurate measurement, the heating rate should be slow (approximately 1-2 °C per minute) near the expected melting point.
-
Observation: The temperature at which the substance first begins to melt and the temperature at which it becomes completely liquid are recorded as the melting range. For this compound, decomposition is observed in the range of 138-145 °C.[6][7][9]
Determination of Solubility
A qualitative and quantitative assessment of solubility in various solvents is crucial for reaction setup and purification.
Methodology:
-
Solvent Selection: A range of solvents of varying polarities (e.g., water, ethanol, methanol, dichloromethane, hexane) should be selected.[11]
-
Qualitative Assessment: To a small, fixed volume of each solvent (e.g., 1 mL) in a vial, a small, measured amount of this compound (e.g., 10 mg) is added. The mixture is agitated at a constant temperature. Visual inspection determines if the solid dissolves completely, partially, or not at all.
-
Quantitative Assessment (Shake-Flask Method):
-
An excess amount of this compound is added to a known volume of the solvent in a sealed flask.
-
The flask is agitated in a constant temperature bath for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.[11]
-
The saturated solution is then filtered to remove undissolved solid.
-
The concentration of the dissolved this compound in the filtrate is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.[11]
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
Methodology (KBr Pellet Method):
-
Sample Preparation: Approximately 1-2 mg of finely ground this compound is mixed with 100-200 mg of dry potassium bromide (KBr) powder in a mortar and pestle.[12]
-
Pellet Formation: The mixture is placed in a pellet die and pressed under high pressure using a hydraulic press to form a transparent pellet.[12]
-
Spectral Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded. The spectrum should conform to the known spectrum of this compound.[7]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are used to elucidate the molecular structure.
Methodology:
-
Sample Preparation: Approximately 5-10 mg of this compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) in an NMR tube.
-
Spectral Acquisition: The NMR spectra are recorded on an NMR spectrometer. For ¹H NMR, a standard single-pulse experiment is typically used. For ¹³C NMR, a proton-decoupled experiment is common.[13]
-
Data Analysis: The chemical shifts (δ), multiplicities, and coupling constants (J) are analyzed to confirm the structure of the molecule.
Purity Assay by Argentometric Titration
The purity of this compound can be determined by titrating the chloride ions with a standardized solution of silver nitrate (B79036).
Methodology:
-
Sample Preparation: A known mass of this compound is accurately weighed and dissolved in distilled water.
-
Titration Setup: The solution is placed in a conical flask, and a few drops of an appropriate indicator (e.g., potassium chromate (B82759) for the Mohr method) are added. The burette is filled with a standardized silver nitrate solution.
-
Titration: The silver nitrate solution is added dropwise to the this compound solution with constant swirling until the endpoint is reached, indicated by a persistent color change.
-
Calculation: The purity of the sample is calculated based on the volume of silver nitrate solution consumed. A purity of ≥96.0% is generally expected.[7]
Logical and Experimental Workflows
Synthesis of Pyrazole (B372694) Derivatives
This compound is a key reagent in the synthesis of pyrazole derivatives, which are important scaffolds in medicinal chemistry.[4][10] The following diagram illustrates a typical workflow for a three-component reaction to synthesize a pyrazole.[1]
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. This compound, 97% | Fisher Scientific [fishersci.ca]
- 3. WO2017021246A1 - Process for the preparation of isocarboxazid - Google Patents [patents.google.com]
- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isocarboxazid - Wikipedia [en.wikipedia.org]
- 6. This compound | 20570-96-1 [chemicalbook.com]
- 7. 105960050 [thermofisher.com]
- 8. CAS 20570-96-1: this compound [cymitquimica.com]
- 9. This compound | CAS#:20570-96-1 | Chemsrc [chemsrc.com]
- 10. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 11. benchchem.com [benchchem.com]
- 12. drawellanalytical.com [drawellanalytical.com]
- 13. rsc.org [rsc.org]
An In-depth Technical Guide to Benzylhydrazine Dihydrochloride (CAS: 20570-96-1)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzylhydrazine (B1204620) dihydrochloride (B599025) (CAS: 20570-96-1) is a versatile chemical intermediate with significant applications in organic synthesis and pharmaceutical research.[1] Structurally, it is the dihydrochloride salt of benzylhydrazine, presenting as a slightly yellow to beige powder.[1] Its utility stems from the reactive hydrazine (B178648) moiety, which serves as a key building block for the synthesis of a wide range of heterocyclic compounds, particularly pyrazole (B372694) and indolinone derivatives.[1] This guide provides a comprehensive overview of the physicochemical properties, synthetic applications, and biological significance of benzylhydrazine dihydrochloride and its derivatives, with a focus on experimental protocols and mechanistic insights.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its proper handling, storage, and application in experimental settings.
| Property | Value | Reference |
| CAS Number | 20570-96-1 | [1] |
| Molecular Formula | C₇H₁₂Cl₂N₂ | [2] |
| Molecular Weight | 195.09 g/mol | [2] |
| Appearance | Slightly yellow to beige powder | [1] |
| Melting Point | 143-145 °C (decomposes) | [1][3] |
| Solubility | Insoluble in water | [1] |
| Purity | Typically ≥97% | [3] |
| InChI Key | MSJHOJKVMMEMNX-UHFFFAOYSA-N | [2] |
| SMILES | C1=CC=C(C=C1)CNN.Cl.Cl | [2] |
Applications in Organic Synthesis
This compound is a valuable reagent in organic chemistry, primarily for the synthesis of nitrogen-containing heterocycles. Its most notable application is in the construction of pyrazole rings, which are prevalent scaffolds in many biologically active compounds.
Synthesis of Pyrazole Derivatives
A well-documented application of this compound is in the one-pot, regioselective synthesis of substituted pyrazoles. A detailed experimental protocol for the synthesis of 1-Benzyl-3-(4-chlorophenyl)-5-p-tolyl-1H-pyrazole is provided below.
-
Materials:
-
This compound (CAS: 20570-96-1)
-
4-Methyl-β-nitrostyrene
-
Methanol (B129727) (MeOH)
-
Water (H₂O)
-
Procedure:
-
In a 500-mL round-bottomed flask equipped with a magnetic stirrer and a condenser, dissolve 4-chlorobenzaldehyde (4.86 g, 34.5 mmol, 1.25 equiv) in methanol (150 mL).
-
Add water (10 mL) to the solution.
-
Add this compound (6.75 g, 34.5 mmol, 1.25 equiv) in one portion.
-
Stir the mixture at room temperature for 3 hours to form the intermediate hydrazone.
-
Add 4-Methyl-β-nitrostyrene (4.51 g, 27.7 mmol) in one portion to the reaction mixture.
-
Continue stirring at room temperature until the reaction is complete (typically 48-92 hours), during which the product precipitates as a white solid.
-
Slowly add water (50 mL) to the suspension over 20 minutes and stir for an additional hour.
-
Collect the white solid by vacuum filtration, wash with a 1:1 mixture of methanol and water, and dry under vacuum.
-
-
Yield: Approximately 92%
The following diagram illustrates the workflow for this synthesis.
Biological Significance and Drug Development
Derivatives of benzylhydrazine have garnered significant interest in the field of drug discovery due to their potential therapeutic properties, particularly in oncology and neurodegenerative diseases. These compounds are being investigated for their ability to modulate key cellular pathways, including those involved in apoptosis (programmed cell death).
Anticancer Activity and Apoptosis Induction
Recent research has focused on the synthesis of novel benzylhydrazine derivatives as potent anticancer agents. One such study reported the synthesis and biological evaluation of 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones.
The anticancer activity of a series of synthesized N-benzyl-5-bromoindolin-2-one derivatives was evaluated against MCF-7 (breast cancer) and A-549 (lung cancer) cell lines. The results, presented as IC₅₀ values (the concentration of the compound that inhibits 50% of cell growth), are summarized below.
| Compound | MCF-7 IC₅₀ (µM) | A-549 IC₅₀ (µM) | Reference |
| 7c | 7.17 ± 0.94 | >50 | [1] |
| 7d | 2.93 ± 0.47 | 42.11 ± 3.11 | [1] |
| Doxorubicin (Control) | 1.25 ± 0.11 | 2.73 ± 0.25 | [1] |
Compound 7d emerged as the most potent derivative against the MCF-7 cell line. Further investigation into its mechanism of action revealed that it induces apoptosis.
To quantify apoptosis, MCF-7 cells were treated with compound 7d , and the percentage of apoptotic cells was determined using an Annexin V-FITC/PI apoptosis detection kit.
-
Procedure:
-
Seed MCF-7 cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with the IC₅₀ concentration of compound 7d for 48 hours.
-
Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).
-
Resuspend the cells in binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark.
-
Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Signaling Pathway of Apoptosis Induction
The pro-apoptotic activity of the benzylhydrazine derivative 7d is attributed to its ability to modulate the expression of key proteins involved in the intrinsic apoptotic pathway. The compound was found to upregulate the pro-apoptotic protein Bax and downregulate the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio leads to the activation of initiator caspase-9 and executioner caspase-3, ultimately resulting in programmed cell death. Additionally, this class of compounds has been shown to inhibit VEGFR-2, a key receptor tyrosine kinase involved in angiogenesis, which is crucial for tumor growth and metastasis.
The following diagram illustrates the proposed signaling pathway for the induction of apoptosis by the benzylhydrazine derivative.
Safety and Handling
This compound is classified as harmful and an irritant. It is toxic if swallowed and causes skin and serious eye irritation.[3] Appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).
Conclusion
This compound is a chemical of significant interest to researchers in organic synthesis and medicinal chemistry. Its utility as a precursor for the synthesis of diverse heterocyclic structures, coupled with the promising biological activities of its derivatives, underscores its importance in drug discovery and development. The detailed experimental protocols and mechanistic insights provided in this guide are intended to facilitate further research and application of this versatile compound. As our understanding of the molecular targets of benzylhydrazine derivatives expands, so too will the potential for the development of novel therapeutics for a range of diseases.
References
Benzylhydrazine Dihydrochloride: A Technical Overview for Researchers
Prepared for: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of benzylhydrazine (B1204620) dihydrochloride (B599025), a versatile chemical intermediate with applications in organic synthesis and pharmaceutical research. This document details its physicochemical properties, provides experimental protocols for its synthesis and use, and explores its biological significance, particularly as a monoamine oxidase inhibitor.
Physicochemical Properties
Benzylhydrazine dihydrochloride is a white to off-white crystalline powder. Key quantitative data regarding this compound are summarized in the table below.
| Property | Value | References |
| Molecular Weight | 195.09 g/mol | [1][2][3][4] |
| Molecular Formula | C₇H₁₀N₂·2HCl or C₇H₁₂Cl₂N₂ | [1][2][3][4] |
| CAS Number | 20570-96-1 | [1][2] |
| Melting Point | 143-145 °C (decomposes) | [5][6] |
| Appearance | Powder | [5][6] |
| InChI Key | MSJHOJKVMMEMNX-UHFFFAOYSA-N | [1][5][6] |
| SMILES | C1=CC=C(C=C1)CNN.Cl.Cl | [1] |
Synthesis and Experimental Protocols
This compound is a valuable reagent in the synthesis of various organic molecules, particularly heterocyclic compounds. Below are detailed experimental protocols for its preparation and its application in a subsequent synthetic step.
General Protocol for the Synthesis of this compound
A general, multi-step procedure for the synthesis of monosubstituted hydrazines, including benzylhydrazine, has been described.[2] This process involves the formation of a protected hydrazine (B178648) derivative, followed by alkylation and subsequent deprotection to yield the desired product.
Step 1: Preparation of tert-Butyl Isopropylidenehydrazinecarboxylate
-
To a solution of tert-butyl hydrazinecarboxylate (10g, 75.6 mmol) in acetone (B3395972) (75 mL), add magnesium sulfate (B86663) (approx. 2g) and 5 drops of acetic acid.
-
Heat the mixture to reflux for 1 hour.
-
After cooling, filter the mixture and concentrate it under vacuum to yield a white solid.
Step 2: Alkylation with Benzyl (B1604629) Bromide
-
To a solution of the product from Step 1 (516mg, 3.0mmol) in toluene (B28343) (10mL), add solid potassium hydroxide (B78521) (powder, 218mg, 3.9mmol) and tetrabutylammonium (B224687) hydrogen sulfate (100mg, 0.3mmol).
-
Stir the mixture vigorously and heat to 50°C.
-
Slowly add pure benzyl bromide (3.6mmol).
-
Increase the temperature to 80°C and maintain until the reaction is complete, as monitored by GC-MS (typically 1-3 hours).
-
Cool the mixture and wash the organic layer with water until the aqueous extract is neutral.
-
Dry the organic layer with magnesium sulfate and concentrate under vacuum to obtain the benzylated intermediate as a light-colored oil.
Step 3: Deprotection to Yield this compound
-
Add 2N HCl (2 acid equivalents) to a solution of the benzylated intermediate from Step 2 in THF (0.5M).
-
Heat the mixture under reflux for 3 hours.
-
Cool the mixture and concentrate it under vacuum.
-
To ensure complete removal of water, add toluene and remove it under vacuum (repeat 3 times).
-
The resulting solid is this compound. For further purification, it can be diluted with ethanol (B145695) and filtered to remove fine particles.
Use of this compound in Pyrazole (B372694) Synthesis
This compound is a key starting material in the synthesis of pyrazole derivatives. The following protocol describes its use in the formation of a 1-benzyl-3,5-disubstituted pyrazole.[1]
-
In a suitable reaction vessel, dissolve 4-chlorobenzaldehyde (B46862) in methanol (B129727).
-
Add this compound (1.25 equivalents) in one portion.
-
Stir the mixture at room temperature for 3 hours to form the corresponding hydrazone.
-
Add 4-methyl-β-nitrostyrene (1.0 equivalent) in one portion and continue stirring at room temperature, open to the air, until the reaction is complete.
-
Slowly add water (50 mL) to the mixture over 20 minutes, which will result in the formation of a white suspension.
-
Stir the suspension at room temperature for an additional hour.
-
Collect the resulting white solid by vacuum filtration, washing with a 1:1 mixture of methanol and water.
-
Dry the solid under vacuum at room temperature to obtain the final pyrazole product.
Biological Activity and Mechanism of Action
Hydrazine derivatives, including benzylhydrazine, are known for their biological activity. They are used in the development of pharmaceuticals, particularly as anticancer and neuroactive agents.[7]
Inhibition of Monoamine Oxidase (MAO)
Benzylhydrazine is an inhibitor of both monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B).[8] The mechanism of inhibition involves the enzymatic oxidation of benzylhydrazine by the MAO enzyme, which contains a covalently bound flavin adenine (B156593) dinucleotide (FAD) cofactor. This process leads to the formation of a reactive diazene (B1210634) intermediate. In the presence of molecular oxygen, this intermediate generates an arylalkyl radical. This radical then covalently binds to the N(5) position of the FAD cofactor, leading to the irreversible inactivation of the enzyme.[8]
The inhibition of MAO enzymes increases the levels of monoamine neurotransmitters, such as serotonin, norepinephrine, and dopamine, in the brain. This mechanism is the basis for the use of some hydrazine derivatives as antidepressants.[9]
Analytical Methods
The detection and quantification of this compound and other hydrazine derivatives in various matrices can be achieved using several analytical techniques. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are commonly employed for this purpose.[10]
For GC analysis, derivatization is often necessary to improve the volatility and thermal stability of the analyte. HPLC methods may involve pre-column derivatization to enhance detection by UV or fluorescence detectors, or direct analysis using electrochemical detection.[10] The choice of method depends on the sample matrix, required sensitivity, and available instrumentation.
General HPLC Conditions for Phenylhydrazine (B124118) Compounds:
-
Column: Phenyl bonded silica (B1680970) gel
-
Mobile Phase: Gradient elution with a mixture of an organic phase (e.g., methanol or acetonitrile) and a buffer solution (e.g., acetate (B1210297) buffer).
-
Flow Rate: 0.8 - 1.2 mL/min
-
Column Temperature: 20 - 30 °C
-
Detection Wavelength: 260 nm
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Page loading... [guidechem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. US2953570A - Method of making hydrazine derivatives - Google Patents [patents.google.com]
- 6. Structural and mechanistic studies of arylalkylhydrazine inhibition of human monoamine oxidases A and B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of monoamine oxidase-A activity in rat brain by synthetic hydrazines: structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. atsdr.cdc.gov [atsdr.cdc.gov]
- 9. researchgate.net [researchgate.net]
- 10. CN103454370B - Method for measuring phenylhydrazine compound residues in crude drugs through HPLC (high performance liquid chromatography) - Google Patents [patents.google.com]
Elucidating the Structure of Benzylhydrazine Dihydrochloride: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the methodologies and data integral to the structural elucidation of benzylhydrazine (B1204620) dihydrochloride (B599025). Designed for researchers, scientists, and professionals in drug development, this document details the chemical properties, synthesis, and spectroscopic analysis of this important organic compound.
Introduction
Benzylhydrazine dihydrochloride (C₇H₁₂Cl₂N₂) is a hydrazine (B178648) derivative that serves as a crucial intermediate in the synthesis of various pharmaceuticals and other organic compounds.[1][2] Its chemical reactivity, largely attributed to the hydrazine moiety, allows for its participation in a variety of chemical reactions, including condensations and oxidations. An in-depth understanding of its structure is paramount for its effective utilization in research and development. This guide outlines the key data and experimental protocols involved in confirming the molecular structure of this compound.
Physicochemical Properties
The fundamental physical and chemical properties of this compound are summarized in the table below. This data provides a foundational dataset for the identification and handling of the compound.
| Property | Value | Reference |
| Molecular Formula | C₇H₁₂Cl₂N₂ | [3][4] |
| Molecular Weight | 195.09 g/mol | [3] |
| Appearance | White to slightly yellow/beige powder/crystal | [1] |
| Melting Point | 143-145 °C (decomposes) | [1] |
| Solubility | Soluble in water | [4] |
| CAS Number | 20570-96-1 | [1][2][3] |
| IUPAC Name | benzylhydrazine;dihydrochloride | [3] |
| SMILES | C1=CC=C(C=C1)CNN.Cl.Cl | |
| InChI | InChI=1S/C7H10N2.2ClH/c8-9-6-7-4-2-1-3-5-7;;/h1-5,9H,6,8H2;2*1H | [3] |
Structural Elucidation Workflow
The elucidation of the structure of this compound follows a logical progression of analytical techniques. Each step provides crucial information that, when combined, confirms the atomic connectivity and overall structure of the molecule.
References
Navigating the Solubility of Benzylhydrazine Dihydrochloride: A Technical Guide for Researchers
Abstract
Introduction
Benzylhydrazine (B1204620) dihydrochloride (B599025) is the salt form of benzylhydrazine, rendering the molecule more stable and often more amenable to handling than its free base counterpart. As an amine salt, its solubility is governed by the high polarity conferred by the ionic hydrochloride groups.[3] This property generally favors solubility in polar solvents. However, the presence of the nonpolar benzyl (B1604629) group introduces lipophilic character, creating a more complex solubility profile across a range of organic solvents.
Understanding the solubility of this compound is paramount for its effective use in synthesis. It dictates the choice of reaction media, influences reaction kinetics, and is a critical factor in purification and formulation processes. This guide aims to provide a foundational understanding of its solubility characteristics and empower researchers with the methodology to generate the quantitative data needed for their specific applications.
Solubility Profile
A thorough review of scientific databases and chemical supplier information reveals a notable absence of specific quantitative solubility data (e.g., in mg/mL or mol/L) for benzylhydrazine dihydrochloride in organic solvents. The available information is qualitative and, in some cases, contradictory. For instance, its solubility in water is described as both "Insoluble"[1] and "soluble in water due to the presence of the dihydrochloride salt form."[4] This discrepancy highlights the necessity for empirical determination.
The following table summarizes the available qualitative information. As a salt, it is expected to have low solubility in nonpolar aprotic solvents and higher solubility in polar protic solvents.
Table 1: Qualitative Solubility of this compound
| Solvent | Formula | Type | Reported Solubility | Citation |
| Water | H₂O | Polar Protic | Soluble / Insoluble (Conflicting) | [1][4] |
| Methanol | CH₃OH | Polar Protic | Data Not Available | |
| Ethanol | C₂H₅OH | Polar Protic | Data Not Available | |
| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Polar Aprotic | Data Not Available | |
| N,N-Dimethylformamide (DMF) | (CH₃)₂NC(O)H | Polar Aprotic | Data Not Available | |
| Acetonitrile | CH₃CN | Polar Aprotic | Data Not Available | |
| Dichloromethane | CH₂Cl₂ | Nonpolar Aprotic | Data Not Available | |
| Hexane | C₆H₁₄ | Nonpolar Aprotic | Data Not Available |
Note: The solubility of amine salts is highly dependent on the solvent's polarity and its ability to solvate both the charged ammonium (B1175870) cation and the chloride anions.
Experimental Protocol for Solubility Determination
To address the lack of quantitative data, researchers can employ the following standard laboratory protocol to determine the equilibrium solubility of this compound in a solvent of interest at a specific temperature. This method is based on the principle of preparing a saturated solution and quantifying the dissolved solute.
Objective: To determine the quantitative solubility of this compound in a given organic solvent at a controlled temperature.
Materials and Reagents:
-
This compound (purity ≥97%)
-
Selected organic solvent(s) (analytical grade)
-
Scintillation vials or test tubes with secure caps
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.22 µm PTFE)
Apparatus:
-
Analytical balance (± 0.1 mg)
-
Thermostatically controlled shaker or agitator (e.g., shaking water bath)
-
Centrifuge (optional)
-
Evaporating dish or pre-weighed vial
-
Vacuum oven or desiccator
-
Spectrophotometer (optional, for UV-Vis quantification)
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial (e.g., 50-100 mg). The key is to ensure undissolved solid remains after equilibration.
-
Accurately add a known volume of the chosen solvent (e.g., 2.0 mL).
-
Securely cap the vial to prevent solvent evaporation.
-
Place the vial in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period to reach equilibrium. A minimum of 24 hours is recommended, though 48-72 hours is preferable to ensure equilibrium is fully established.
-
-
Separation of Undissolved Solid:
-
After the equilibration period, allow the vials to stand undisturbed at the controlled temperature for at least 2 hours to let the excess solid settle.
-
Alternatively, centrifuge the vials at a moderate speed to pellet the undissolved solid.
-
Carefully withdraw a known volume of the clear supernatant using a pipette fitted with a syringe filter to remove any fine particulates.
-
-
Quantification of Solute (Gravimetric Method):
-
Dispense the filtered supernatant into a pre-weighed, dry evaporating dish or vial. Record the exact volume transferred.
-
Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature low enough to avoid decomposition of the compound.
-
Once the solvent is fully removed, place the dish/vial in a desiccator to cool to room temperature.
-
Weigh the dish/vial containing the dried residue. The difference between this mass and the initial mass of the empty container is the mass of the dissolved this compound.
-
-
Calculation:
-
Calculate the solubility using the following formula:
-
Solubility (mg/mL) = Mass of residue (mg) / Volume of supernatant (mL)
-
-
The solubility can be converted to other units, such as g/L or mol/L, as needed.
-
Application in Synthesis: A General Workflow
This compound is most commonly used as a precursor for the synthesis of benzylhydrazones through condensation with aldehydes or ketones.[5][6] As the salt is often not reactive directly, the free base is typically generated in situ or in a preliminary step. The following diagram illustrates a generalized workflow for this synthetic application.
References
Technical Guide: Benzylhydrazine Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the physicochemical properties and synthetic applications of benzylhydrazine (B1204620) dihydrochloride (B599025). The information is curated for professionals in research and development, with a focus on accurate data presentation, detailed experimental protocols, and clear visual representations of chemical processes.
Core Properties of Benzylhydrazine Dihydrochloride
This compound is a crucial intermediate in various organic syntheses, particularly in the pharmaceutical and agrochemical industries.[1][2] It typically appears as a light yellow to beige powder.[3]
Physicochemical Data
The melting point of a compound is a critical physical property for its identification and assessment of purity. The recorded melting point for this compound exhibits slight variations across different suppliers and analytical reports. A summary of these findings is presented below.
| Parameter | Value | Source |
| Melting Point | 138°C to 143°C | Thermo Scientific Chemicals[4] |
| Melting Point | 143°C to 145°C | Fisher Scientific[5] |
| Melting Point | 143-145°C (decomposes) | ChemicalBook[3], Sigma-Aldrich[6], Chemsrc[7] |
Experimental Protocols
Determination of Melting Point
The melting point of a solid compound can be determined to assess its purity. Impurities tend to lower and broaden the melting point range.[8]
Methodology:
-
Sample Preparation: A small quantity of dry this compound powder is placed in a capillary tube, sealed at one end. The tube is gently tapped to compact the sample at the bottom.[8]
-
Instrumentation: A calibrated digital melting point apparatus is used for the determination.[8]
-
Measurement:
-
The capillary tube containing the sample is placed in the heating block of the apparatus.
-
The temperature is raised at a steady rate (e.g., 2 °C/min) to an initial temperature approximately 15-20°C below the expected melting point.[8]
-
The rate of heating is then slowed to 1-2 °C/min to allow for accurate observation.
-
The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.
-
The temperature at which the entire sample becomes liquid is recorded as the end of the melting range.
-
-
Purity Assessment (Mixed Melting Point): To confirm the identity of a sample, a mixed melting point determination can be performed. An equal mixture of the unknown sample and a known, pure sample of this compound is prepared. If the melting point of the mixture is sharp and identical to that of the pure compound, the unknown sample is considered pure. A depressed and broadened melting point range indicates the presence of impurities.[8]
Synthetic Application: Preparation of Isocarboxazid (B21086)
This compound is a key starting material in the synthesis of Isocarboxazid, a monoamine oxidase inhibitor. The following protocol is adapted from established synthetic procedures.[4][5]
Reaction Scheme:
Methyl 5-methylisoxazole-3-carboxylate + this compound → Isocarboxazid
Methodology:
-
Reaction Setup: A reaction vessel is charged with methyl 5-methylisoxazole-3-carboxylate, this compound, and an aprotic solvent such as n-heptane at room temperature.[4][5]
-
Addition of Base: An organic base, for example, triethylamine, is slowly added to the suspension.[5]
-
Reaction Conditions: The reaction mixture is stirred at a controlled temperature, for instance, heating up to a specific temperature and maintaining it until the reaction is complete, as monitored by a suitable analytical technique like HPLC.
-
Work-up and Isolation:
-
Drying: The final product, Isocarboxazid, is dried under vacuum at an elevated temperature (e.g., 45-50°C) to yield a white solid.[4][5]
Visualized Workflow
The following diagram illustrates the key steps in the synthesis of Isocarboxazid from this compound.
Caption: Synthesis of Isocarboxazid Workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis methods of 1,2,4-triazole-3-thiones: review | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
- 4. EP3328842A1 - Process for the preparation of isocarboxazid - Google Patents [patents.google.com]
- 5. WO2017021246A1 - Process for the preparation of isocarboxazid - Google Patents [patents.google.com]
- 6. EP3328842B1 - Process for the preparation of isocarboxazid - Google Patents [patents.google.com]
- 7. dspace.zsmu.edu.ua [dspace.zsmu.edu.ua]
- 8. Spectroscopic studies of the reaction between bovine serum amine oxidase (copper-containing) and some hydrazides and hydrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physical Properties of Benzylhydrazine Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of benzylhydrazine (B1204620) dihydrochloride (B599025). The information is curated for researchers, scientists, and professionals in drug development, offering a detailed look at the compound's characteristics, supported by experimental methodologies and structured data presentation.
Core Physical Properties
Benzylhydrazine dihydrochloride is a significant intermediate in various synthetic processes. A thorough understanding of its physical properties is crucial for its effective handling, application, and the development of new chemical entities.
Summary of Physical Data
The quantitative physical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₁₂Cl₂N₂ | [1][2] |
| Molecular Weight | 195.09 g/mol | [1][2] |
| Melting Point | 138-145 °C (decomposes) | [2][3][4][5][6][7] |
| Appearance | Light yellow to beige powder/crystalline solid | [3][4][5] |
| Solubility in Water | Sparingly soluble to soluble | [8][9] |
| Density | 1.033 g/cm³ | [2] |
Note on Water Solubility: There are conflicting reports regarding the water solubility of this compound. While some sources state it is insoluble[3][5][10], others indicate it is soluble, a characteristic attributed to its salt form[9]. Hydrazine (B178648) and its simple salts, like hydrazine sulfate (B86663), are known to be soluble in water[11][12][13][14][15]. The dihydrochloride salt structure of benzylhydrazine would be expected to enhance its aqueous solubility compared to the free base. Therefore, it is likely sparingly soluble to soluble in water, and the conflicting reports of "insoluble" may be context-dependent or refer to the free base. Empirical determination is recommended for specific applications.
Experimental Protocols
Detailed methodologies are essential for the accurate and reproducible determination of physical properties. The following sections outline standard experimental protocols applicable to this compound.
Melting Point Determination
Objective: To determine the temperature range over which the solid this compound transitions to a liquid.
Methodology:
-
Sample Preparation: A small amount of the dry, powdered this compound is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus: A calibrated melting point apparatus is used.
-
Procedure:
-
The capillary tube is placed in the heating block of the apparatus.
-
The sample is heated at a steady rate of 10-20 °C per minute for an initial approximate determination.
-
For a precise measurement, the heating rate is slowed to 1-2 °C per minute as the temperature approaches the approximate melting point.
-
The temperature at which the first liquid appears (onset) and the temperature at which the last solid particle melts (completion) are recorded as the melting range.
-
The process is repeated two to three times to ensure consistency.
-
-
Observation: The melting process is observed through a magnifying lens. This compound is noted to decompose upon melting, which may be observed as a change in color or gas evolution.
Solubility Assessment (Qualitative and Semi-Quantitative)
Objective: To determine the solubility of this compound in a given solvent, particularly water.
Methodology:
-
Solvent and Solute Preparation: A known volume of the solvent (e.g., deionized water) is measured into a series of vials.
-
Procedure:
-
Increasing, pre-weighed amounts of this compound are added to each vial.
-
The vials are sealed and agitated at a constant temperature (e.g., 25 °C) for a set period (e.g., 24 hours) to ensure equilibrium is reached.
-
The vials are then visually inspected for the presence of undissolved solid.
-
The solubility can be expressed qualitatively (e.g., soluble, sparingly soluble, insoluble) or semi-quantitatively by determining the concentration at which saturation occurs.
-
-
For Quantitative Analysis:
-
A saturated solution with excess solid is prepared and equilibrated.
-
A known volume of the supernatant is carefully removed and filtered to remove any undissolved particles.
-
The concentration of the dissolved this compound in the filtrate is determined using an appropriate analytical technique, such as UV-Vis spectroscopy or HPLC.
-
Logical Relationships of Physical Properties
The physical properties of a compound are interconnected and influence its behavior in various applications. The following diagram illustrates the logical flow and relationship between the key physical characteristics of this compound.
Caption: Logical relationships of this compound's physical properties.
This guide provides foundational knowledge on the physical properties of this compound. For specific applications, it is always recommended to perform in-house analysis to confirm these properties under the conditions of intended use.
References
- 1. This compound | C7H12Cl2N2 | CID 146540 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | CAS#:20570-96-1 | Chemsrc [chemsrc.com]
- 3. This compound | 20570-96-1 [chemicalbook.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 6. Benzylhydrazine 97 20570-96-1 [sigmaaldrich.com]
- 7. 苄基肼 二盐酸盐 97% | Sigma-Aldrich [sigmaaldrich.com]
- 8. Benzylhydrazine 2HCL (98%% Purity) - Industrial Grade Powder at Best Price [halogens.co.in]
- 9. CAS 20570-96-1: this compound [cymitquimica.com]
- 10. chemwhat.com [chemwhat.com]
- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 12. Hydrazine sulfate - Wikipedia [en.wikipedia.org]
- 13. solubilityofthings.com [solubilityofthings.com]
- 14. hydrazine sulfate [chemister.ru]
- 15. Table 1, Properties of Hydrazine and Hydrazine Sulfate - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Spectroscopic Data of Benzylhydrazine Dihydrochloride
This technical guide provides a comprehensive overview of the spectroscopic data for benzylhydrazine (B1204620) dihydrochloride (B599025) (CAS No: 20570-96-1), a significant compound in pharmaceutical and organic synthesis. This document is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data.
Introduction
Benzylhydrazine dihydrochloride is a stable salt of benzylhydrazine, utilized as a precursor and intermediate in the synthesis of various biologically active molecules. A thorough understanding of its spectroscopic properties is crucial for its identification, characterization, and quality control in research and development settings. This guide presents available spectroscopic data in a structured format, details experimental methodologies, and provides a logical workflow for such analyses.
Spectroscopic Data
The following sections summarize the available quantitative spectroscopic data for this compound.
2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. For this compound, both ¹H and ¹³C NMR are essential for confirming its molecular structure.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| Data not available | - | - | - |
| Data not available | - | - | - |
| Data not available | - | - | - |
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| Data not available | C (Aromatic) |
| Data not available | CH (Aromatic) |
| Data not available | CH₂ (Benzylic) |
While the existence of a ¹³C NMR spectrum for this compound is documented, a publically accessible peak list is not available.[1]
2.2. Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorptions for the ammonium (B1175870) and alkylammonium groups, as well as the aromatic ring.
Table 3: IR Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| Broad, 3200-2600 | Strong | N-H stretching (from -NH₂⁺- and -NH₃⁺) |
| ~3030 | Medium | C-H stretching (aromatic) |
| ~2900 | Medium | C-H stretching (aliphatic CH₂) |
| ~1600, ~1500, ~1450 | Medium-Weak | C=C stretching (aromatic ring) |
| ~1470 | Medium | CH₂ scissoring |
| ~740, ~700 | Strong | C-H out-of-plane bending (monosubstituted benzene) |
This table is based on typical IR absorption ranges for the expected functional groups. Specific peak positions should be confirmed by experimental data.
2.3. Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. The exact mass of the this compound cation is a key piece of information.
Table 4: Mass Spectrometry Data for this compound
| m/z | Relative Intensity (%) | Assignment |
| 194.0377538 | - | [M+H]⁺ (Monoisotopic Mass of Dihydrochloride)[2] |
| Data not available | - | Fragmentation Pattern |
Experimental Protocols
Detailed experimental protocols are essential for reproducing spectroscopic data. The following are generalized procedures for acquiring NMR, IR, and MS data for a solid sample like this compound.
3.1. NMR Spectroscopy Protocol
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O) in a clean, dry vial. The choice of solvent is critical as the compound is a salt.
-
Transfer the solution to a standard 5 mm NMR tube.
-
-
Instrument Setup:
-
Use a high-resolution NMR spectrometer (e.g., Bruker, 300 MHz or higher).[3]
-
Lock the spectrometer on the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-pulse ¹H NMR spectrum.
-
Set appropriate parameters, including pulse width, acquisition time, and relaxation delay.
-
Typically, 16-64 scans are sufficient.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase the spectra and perform baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak as an internal standard.
-
Integrate the ¹H NMR signals and pick the peaks for both ¹H and ¹³C spectra.
-
3.2. IR Spectroscopy (ATR-FTIR) Protocol
Attenuated Total Reflectance (ATR) is a convenient method for analyzing solid samples.[2][4]
-
Instrument Setup:
-
Use a Fourier-transform infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., Bruker Tensor 27 FT-IR).[2]
-
Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean.
-
-
Background Collection:
-
Collect a background spectrum of the empty, clean ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂, water).
-
-
Sample Analysis:
-
Place a small amount of this compound powder directly onto the ATR crystal, ensuring good contact.
-
Apply pressure using the anvil to ensure a uniform sample layer.
-
Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The software will automatically subtract the background spectrum from the sample spectrum.
-
Perform baseline correction if necessary.
-
Label the significant peaks with their wavenumbers.
-
3.3. Mass Spectrometry (EI-MS) Protocol
Electron Ionization (EI) is a common method for mass spectrometry.
-
Sample Introduction:
-
Introduce a small amount of this compound into the mass spectrometer via a direct insertion probe (for solids).
-
-
Ionization:
-
The sample is vaporized by heating and then bombarded with a beam of high-energy electrons (typically 70 eV).
-
-
Mass Analysis:
-
The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
-
Detection:
-
The separated ions are detected, and their abundance is recorded.
-
-
Data Presentation:
-
The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.
-
Workflow Visualization
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: A flowchart illustrating the general workflow for the spectroscopic analysis of a chemical compound.
References
A Theoretical and Methodological Examination of Benzylhydrazine Dihydrochloride: A Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Benzylhydrazine (B1204620) dihydrochloride (B599025) (CAS 20570-96-1) is a hydrazine (B178648) derivative with applications as an intermediate in the synthesis of pharmaceuticals and other organic compounds.[1][2][3] This document provides a comprehensive overview of the known physicochemical properties of benzylhydrazine dihydrochloride and outlines a framework for its theoretical and experimental investigation. While specific computational studies on this molecule are not extensively published, this guide details methodologies for theoretical analysis, such as Density Functional Theory (DFT) and molecular docking, based on established protocols for similar chemical entities.[4][5][6] Furthermore, it presents potential experimental workflows and discusses its investigational role in modulating cellular pathways, including programmed cell death.[7] This guide is intended to serve as a foundational resource for researchers engaged in the study and application of this compound.
Physicochemical and Structural Data
This compound is a white to off-white or slightly yellow to beige crystalline solid.[1][2][3] It is the dihydrochloride salt of benzylhydrazine, making it soluble in water.[1] The compound is primarily utilized in organic synthesis as an intermediate for producing pharmaceuticals, agrochemicals, and dyestuffs.[1][2]
Quantitative Data Summary
The following table summarizes the key quantitative properties of this compound compiled from various chemical data sources.
| Property | Value | Source(s) |
| Chemical Identifiers | ||
| CAS Number | 20570-96-1 | [8][9][10] |
| EC Number | 243-887-1 | [8][9] |
| PubChem CID | 146540 | [8][10] |
| MDL Number | MFCD00012921 | [8][9][10] |
| Molecular Properties | ||
| Molecular Formula | C₇H₁₂Cl₂N₂ | [8][11] |
| Linear Formula | C₆H₅CH₂NHNH₂ · 2HCl | [9][12][13] |
| Molecular Weight | 195.09 g/mol | [8][9][10] |
| IUPAC Name | benzylhydrazine;dihydrochloride | [8][10] |
| InChI | 1S/C7H10N2.2ClH/c8-9-6-7-4-2-1-3-5-7;;/h1-5,9H,6,8H2;2*1H | [8][9][12] |
| InChIKey | MSJHOJKVMMEMNX-UHFFFAOYSA-N | [8][9][12] |
| SMILES | C1=CC=C(C=C1)CNN.Cl.Cl | [8][10] |
| Physical Properties | ||
| Physical Form | Powder | [2][9][12] |
| Melting Point | 143-145 °C (decomposition) | [2][9][12] |
| Safety and Hazard Codes | ||
| Hazard Statements | H315, H319, H335 | [8][9] |
| Hazard Class | 6.1 | [2][14] |
| Packing Group | III | [2] |
Theoretical Study Protocols
Quantum Chemical Calculations
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), can provide deep insights into the molecular properties of this compound.[15][16]
Experimental Protocol: DFT-Based Molecular Property Prediction
-
Structure Optimization: The 3D structure of this compound is first optimized to find its lowest energy conformation. This is typically performed using a functional like B3LYP with a basis set such as 6-311++G(d,p).[5][6][15]
-
Frequency Analysis: Vibrational frequency calculations are performed on the optimized structure to confirm that it represents a true energy minimum (i.e., no imaginary frequencies) and to predict its infrared (IR) spectrum.[17]
-
Electronic Property Calculation: Key electronic properties are calculated from the optimized geometry. This includes the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and the molecular electrostatic potential (MEP).[6][15] These properties help in understanding the molecule's reactivity and charge distribution.
-
Solvation Effects: To simulate a more biologically relevant environment, calculations can be repeated in a solvent (e.g., water) using a solvation model like the Polarizable Continuum Model (PCM).
Molecular Docking
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[18] Given that this compound is being investigated for its potential to modulate programmed cell death, molecular docking could be employed to explore its interaction with key proteins in apoptosis pathways, such as caspases or Bcl-2 family proteins.
Experimental Protocol: Molecular Docking Study
-
Ligand Preparation: The 3D structure of this compound is prepared. This involves generating a low-energy conformer and assigning appropriate partial charges.
-
Target Protein Selection and Preparation: A target protein of interest (e.g., Caspase-3, PDB ID: 5I9B) is selected, and its crystal structure is obtained from the Protein Data Bank. The protein structure is prepared by removing water molecules, adding hydrogen atoms, and defining the binding site.
-
Docking Simulation: A docking algorithm (e.g., AutoDock Vina) is used to systematically sample different orientations and conformations of the ligand within the protein's binding site.
-
Scoring and Analysis: The resulting poses are scored based on their predicted binding affinity. The top-scoring poses are then analyzed to identify key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts.
Potential Mechanism of Action: Modulation of Apoptosis
This compound is under investigation for its potential to modulate cellular pathways associated with programmed cell death (apoptosis).[7] While the exact mechanism is yet to be elucidated, a plausible hypothesis is its interaction with the intrinsic (mitochondrial) apoptosis pathway.
This pathway is regulated by the Bcl-2 family of proteins, which includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members. A small molecule could potentially induce apoptosis by either inhibiting the anti-apoptotic proteins or by directly activating the pro-apoptotic ones. This leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of the caspase cascade, culminating in cell death.
Conclusion
This compound is a compound of interest for its utility in chemical synthesis and its potential therapeutic applications. While there is a lack of published theoretical studies specifically on this molecule, this guide provides a robust framework for its computational and experimental investigation. The outlined protocols for quantum chemical calculations and molecular docking can serve as a starting point for researchers aiming to elucidate its molecular properties and mechanism of action. Further studies are warranted to explore its role in modulating apoptosis and to validate the hypothesized interactions with key cellular targets.
References
- 1. CAS 20570-96-1: this compound [cymitquimica.com]
- 2. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. This compound | 20570-96-1 [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. This compound Manufacturer | CAS 20570-96-1 [punagri.com]
- 8. This compound | C7H12Cl2N2 | CID 146540 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. ベンジルヒドラジン 二塩酸塩 97% | Sigma-Aldrich [sigmaaldrich.com]
- 10. This compound, 97% | Fisher Scientific [fishersci.ca]
- 11. 20570-96-1|this compound|BLD Pharm [bldpharm.com]
- 12. Benzylhydrazine 97 20570-96-1 [sigmaaldrich.com]
- 13. 苄基肼 二盐酸盐 97% | Sigma-Aldrich [sigmaaldrich.com]
- 14. This compound | CAS#:20570-96-1 | Chemsrc [chemsrc.com]
- 15. Crystal structure, Hirshfeld surface analysis and interaction energy and DFT studies of (2Z)-4-benzyl-2-(2,4-dichlorobenzylidene)-2H-1,4-benzothiazin-3(4H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Redirecting [linkinghub.elsevier.com]
- 18. mdpi.com [mdpi.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Synthesis of Benzylhydrazine (B1204620) Dihydrochloride (B599025)
Introduction
Benzylhydrazine dihydrochloride is a valuable reagent and intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries.[1][2] Its utility stems from the reactive hydrazine (B178648) moiety, which can participate in a variety of chemical transformations. This document provides a comprehensive overview of the primary synthesis pathways for this compound, complete with detailed experimental protocols, quantitative data, and visual representations of the reaction schemes.
Synthesis Pathway 1: From Benzyl (B1604629) Chloride and Hydrazine Hydrate (B1144303)
A direct and efficient method for the preparation of benzylhydrazine involves the nucleophilic substitution of benzyl chloride with hydrazine hydrate. The resulting benzylhydrazine can then be readily converted to its dihydrochloride salt.
Quantitative Data
| Step | Reactants | Reagents/Solvents | Temperature (°C) | Time | Yield (%) |
| 1 | Benzyl chloride, Hydrazine hydrate | Potassium carbonate, Water, MTBE, n-hexane | 40 | 15 min (initial stirring) + reaction time | 82 |
| 2 | Benzylhydrazine | Hydrochloric acid | - | - | High |
Experimental Protocol
Step 1: Synthesis of Benzylhydrazine [3]
-
To a solution of hydrazine hydrate (80%, 15 g, 0.28 mol) in water (20 mL) at room temperature, add 1-(chloromethyl)benzene (benzyl chloride, 11.3 g, 90 mmol) dropwise.
-
Stir the resulting mixture for 15 minutes.
-
Add potassium carbonate (24 g) to the mixture.
-
Heat the reaction to 40°C and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, add sodium hydroxide (B78521) (20.0 g), water (80 mL), and methyl tert-butyl ether (MTBE, 200 mL) sequentially while stirring.
-
Separate the organic layer and concentrate it in vacuo.
-
Cool the residue to room temperature and add n-hexane (50 mL).
-
Collect the resulting solid by filtration and dry it in vacuo at room temperature to yield benzylhydrazine (9.1 g, 82% yield).
Step 2: Formation of this compound
-
Dissolve the synthesized benzylhydrazine in a suitable solvent such as ethanol (B145695) or isopropanol.
-
Bubble dry hydrogen chloride gas through the solution, or add a concentrated solution of hydrochloric acid dropwise, until precipitation is complete.
-
Collect the white crystalline solid by filtration, wash with a small amount of cold solvent, and dry under vacuum to obtain this compound.
Reaction Pathway Diagram
References
The Discovery of Benzylhydrazine Dihydrochloride: A Technical Retrospective
For Researchers, Scientists, and Drug Development Professionals
This guide details the foundational discovery and synthesis of benzylhydrazine (B1204620) and its dihydrochloride (B599025) salt, tracing the methodology back to the laboratory of the pioneering chemist Theodor Curtius. The information presented is collated from historical academic records, providing an in-depth look at the original experimental protocols and the initial characterization of this important chemical intermediate.
Historical Context: The Work of Curtius and Schneiders
The first documented synthesis and use of benzylhydrazine appear in the academic work originating from the laboratory of Theodor Curtius at the University of Heidelberg. While Curtius himself was a titan in the field of nitrogen chemistry, having discovered hydrazine (B178648), hydrazoic acid, and the famed Curtius rearrangement, the specific investigation into benzylhydrazine was detailed in the 1903 doctoral dissertation of his student, Franz Schneiders.
Schneiders's thesis, "Über die Einwirkung von Benzylhydrazin auf Ketonsäureester" (On the Reaction of Benzylhydrazine with Keto-acid Esters), established the use of benzylhydrazine as a key reagent. The preparation of this starting material, benzylhydrazine, and its stable salt form, the dihydrochloride, was a necessary precursor to his primary research and thus represents its first detailed description.
Core Synthesis Methodology
The synthesis of benzylhydrazine at the turn of the 20th century was a two-step process: the formation of benzalhydrazone (also known as benzaldehyde (B42025) hydrazone) followed by its reduction. The dihydrochloride salt was then prepared for purification and stable storage.
Experimental Protocol: Synthesis of Benzylhydrazine
The following protocol is an interpretation of the methods described in early 20th-century chemical literature, reflecting the techniques and reagents available at the time.
Step 1: Synthesis of Benzaldehyde Hydrazone
-
Reaction Setup: A solution of hydrazine sulfate (B86663) is prepared in warm water.
-
Addition of Base: A solution of sodium hydroxide (B78521) is added to liberate the free hydrazine base.
-
Aldehyde Condensation: Benzaldehyde is then added dropwise to the aqueous hydrazine solution with vigorous stirring.
-
Precipitation: The benzaldehyde hydrazone, being sparingly soluble in water, precipitates out of the solution as a crystalline solid upon cooling.
-
Isolation: The crude product is collected by filtration, washed with cold water to remove inorganic salts, and dried.
Step 2: Reduction to Benzylhydrazine
-
Reducing Agent: The dried benzaldehyde hydrazone is dissolved in ethanol (B145695).
-
Reduction: Sodium amalgam (a solution of sodium metal in mercury) is gradually added to the ethanolic solution. This effects the reduction of the hydrazone's C=N double bond.
-
Workup: After the reaction is complete, the mixture is carefully acidified with dilute sulfuric acid.
-
Extraction: The resulting solution is extracted with an organic solvent (e.g., ether) to remove any unreacted starting material or byproducts.
-
Basification & Isolation: The aqueous layer is made strongly alkaline with sodium hydroxide, liberating the free benzylhydrazine base, which separates as an oil. The oily layer is then separated.
Step 3: Formation of Benzylhydrazine Dihydrochloride
-
Dissolution: The isolated benzylhydrazine oil is dissolved in ethanol.
-
Precipitation: Concentrated hydrochloric acid is added to the ethanolic solution.
-
Crystallization: The this compound precipitates as a white, crystalline solid.
-
Purification: The solid is collected by filtration, washed with a small amount of cold ethanol or ether, and dried to yield the purified salt.
Chemical Characterization
The primary method for characterizing new compounds at the time of discovery was the determination of physical constants, most notably the melting point, which served as a crucial indicator of purity.
| Compound | Formula | Molecular Weight ( g/mol ) | Reported Melting Point (°C) | Appearance |
| Benzylhydrazine | C₇H₁₀N₂ | 122.17 | Not isolated as a stable solid | Oily Liquid |
| This compound | C₇H₁₀N₂ · 2HCl | 195.09 | 143-145 (dec.) | White Crystalline Powder |
Note: The melting point is consistent with modern, verified sources.
Visualizing the Synthesis and Salt Formation
To clarify the logical and experimental flow, the following diagrams illustrate the key transformations.
Caption: The historical synthesis workflow for this compound.
Caption: The chemical relationship illustrating the formation of the dihydrochloride salt.
Benzylhydrazine Dihydrochloride: A Technical Review for Drug Discovery and Synthesis
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Benzylhydrazine (B1204620) dihydrochloride (B599025) (CAS No: 20570-96-1) is a versatile chemical intermediate primarily utilized in organic synthesis and pharmaceutical research. As a hydrazine (B178648) derivative, its reactivity is centered on the nucleophilic hydrazine moiety, making it a valuable building block for the construction of various heterocyclic systems. This document provides a comprehensive technical overview of its synthesis, chemical properties, and applications, with a focus on its role in the development of biologically active compounds. Quantitative data is summarized in tables for clarity, and key experimental protocols are detailed. Furthermore, relevant biological pathways and experimental workflows are visualized using diagrams to facilitate understanding.
Chemical and Physical Properties
Benzylhydrazine dihydrochloride is typically a slightly yellow to beige powder. Its fundamental properties are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 20570-96-1 | |
| Molecular Formula | C₇H₁₂Cl₂N₂ | |
| Molecular Weight | 195.09 g/mol | |
| Melting Point | 143-145 °C (decomposes) | |
| Appearance | Slightly yellow to beige powder | |
| Solubility | Insoluble in water | |
| InChI Key | MSJHOJKVMMEMNX-UHFFFAOYSA-N | |
| SMILES | C1=CC=C(C=C1)CNN.Cl.Cl |
Synthesis of this compound
A common synthetic route to monosubstituted hydrazines like benzylhydrazine involves a multi-step process starting from a protected hydrazine, followed by alkylation and deprotection.
Caption: General synthetic workflow for Benzylhydrazine Dihydrochlo.
Applications in Organic Synthesis
This compound is a key starting material for synthesizing nitrogen-containing heterocyclic compounds, which are prevalent scaffolds in medicinal chemistry.
Synthesis of Pyrazoles
Pyrazoles are a class of five-membered heterocyclic compounds with two adjacent nitrogen atoms. They are synthesized via the condensation of a hydrazine with a 1,3-dicarbonyl compound or its equivalent. A highly efficient, one-pot method involves the reaction of this compound with an appropriate aldehyde to form a hydrazone intermediate, which then undergoes a [3+2] cycloaddition with a nitro-olefin.
| Reactant 1 | Reactant 2 | Product | Yield (%) | Reference(s) |
| 4-Chlorobenzaldehyde (B46862) benzylhydrazone | 4-Methyl-β-nitrostyrene | 1-Benzyl-3-(4-chlorophenyl)-5-(p-tolyl)-1H-pyrazole | 92 | |
| Benzaldehyde benzylhydrazone | β-Nitrostyrene | 1-Benzyl-3,5-diphenyl-1H-pyrazole | 88 | |
| 4-Methoxybenzaldehyde benzylhydrazone | 4-Chloro-β-nitrostyrene | 1-Benzyl-3-(4-methoxyphenyl)-5-(4-chlorophenyl)-1H-pyrazole | 85 |
This reaction is highly regioselective and proceeds in a one-pot manner, making it suitable for creating diverse libraries of pyrazole (B372694) compounds for drug discovery.
Caption: One-pot synthesis of substituted pyrazoles.
Synthesis of 1,2,4-Triazole-3-thiones
1,2,4-Triazole-3-thiones are another important class of heterocycles with a wide range of biological activities. The synthesis typically involves the reaction of a carbohydrazide (B1668358) with an isothiocyanate, followed by cyclization of the resulting thiosemicarbazide (B42300) intermediate in a basic medium. When starting from benzylhydrazine, the initial step involves reaction with carbon disulfide to form a dithiocarbazate, which is then S-alkylated and subsequently cyclized with a primary amine.
Caption: Representative synthesis of 1,2,4-Triazole-3-thiones.
Biological Activity and Drug Development Applications
While benzylhydrazine itself is primarily a synthetic precursor, its derivatives have been the subject of significant research in drug discovery for their potential to modulate critical cellular pathways.
Apoptosis Induction in Cancer Research
Derivatives of benzylhydrazine have been identified as potent inducers of apoptosis. A notable example is a series of indole-2-carboxylic acid benzylidene-hydrazides. A high-throughput screening identified a lead compound which, through structural optimization, led to derivatives with significantly enhanced pro-apoptotic activity in breast cancer cell lines.
The initial hit, 5-chloro-3-methyl-indole-2-carboxylic acid (4-nitrobenzylidene)-hydrazide, was found to induce apoptosis and arrest T47D breast cancer cells in the G2/M phase. Structure-activity relationship (SAR) studies demonstrated that modifications to both the indole (B1671886) and benzene (B151609) rings could dramatically increase potency. The most active compounds showed a 20-fold increase in activity, with EC₅₀ values in the sub-micromolar range. The likely mechanism of action for these compounds is the inhibition of tubulin polymerization.
| Compound ID | Description | Caspase Activation EC₅₀ (µM) in T47D cells | Growth Inhibition GI₅₀ (µM) in T47D cells | Reference(s) |
| 3a | Screening Hit | ~2.0 | - | |
| 9a | Optimized Derivative | 0.1 | - | |
| 9b | Optimized Derivative | 0.1 | 0.9 |
Role in Necroptosis and RIPK1 Inhibition
Receptor-Interacting Protein Kinase 1 (RIPK1) is a critical regulator of cell death and inflammation, acting as a key decision point between cell survival (via NF-κB activation), apoptosis (caspase-dependent cell death), and necroptosis (a programmed form of necrosis). The kinase activity of RIPK1 is essential for initiating necroptosis. As such, RIPK1 inhibitors are being actively investigated as potential therapeutics for inflammatory diseases, neurodegenerative disorders, and ischemia-reperfusion injury.
While specific IC₅₀ values for this compound against RIPK1 are not prominently reported, the benzylhydrazine scaffold is relevant to the development of more complex kinase inhibitors. Structure-based drug design has led to potent and selective type-II RIPK1 inhibitors, some of which have advanced into clinical evaluation. These inhibitors typically feature more elaborate structures designed to interact with both the allosteric and ATP-binding pockets of the RIPK1 kinase domain.
The diagram below illustrates the central role of RIPK1 in TNF-α signaling pathways, directing the cell towards survival, apoptosis, or necroptosis. An inhibitor of RIPK1's kinase activity would primarily block the pathway leading to necroptosis.
Caption: Simplified overview of RIPK1's role in cell fate decisions.
Toxicology and Carcinogenicity
It is crucial to note the toxicological profile of benzylhydrazine. A long-term study involving the chronic administration of this compound to Swiss mice in their drinking water demonstrated its tumorigenicity.
| Study Parameter | Details | Reference(s) |
| Animal Model | Randomly bred Swiss mice | |
| Administration | 0.015% this compound in drinking water | |
| Duration | Lifelong | |
| Key Finding | Significant increase in lung tumor incidence in female mice (from 21% in controls to 42%) | |
| Tumor Types | Adenomas and adenocarcinomas of the lungs |
This finding underscores the need for careful handling and risk assessment when using this compound and highlights that while it is a useful synthetic block, the final drug candidates derived from it must be rigorously evaluated for safety.
Experimental Protocols
Representative Synthesis of 1-Benzyl-3-(4-chlorophenyl)-5-(p-tolyl)-1H-pyrazole
This one-pot procedure is adapted from a reported regioselective pyrazole synthesis.
-
Hydrazone Formation: In a round-bottomed flask, dissolve 4-chlorobenzaldehyde (1.25 equiv) in methanol (B129727) (approx. 0.2 M). Add water (approx. 1/15th the volume of methanol).
-
Add this compound (1.25 equiv) in one portion.
-
Stir the mixture at room temperature for 3 hours to form the hydrazone intermediate in situ.
-
Cycloaddition: Add 4-methyl-β-nitrostyrene (1.0 equiv) in one portion to the reaction mixture.
-
Stir the solution at room temperature, open to the air, for approximately 48-92 hours, or until reaction completion is confirmed by an appropriate method (e.g., TLC or LC-MS). The product may begin to precipitate as a white solid.
-
Isolation: Slowly add water (approx. 1/3rd the volume of methanol) to the stirring suspension over 20 minutes.
-
Continue stirring for an additional hour.
-
Collect the white solid product by vacuum filtration, wash with a 1:1 mixture of methanol/water, and dry under vacuum. The product is often obtained in high purity without the need for further purification.
Representative Synthesis of 4-Aryl-5-benzyl-2,4-dihydro-3H-1,2,4-triazole-3-thione
This protocol is a general representation based on common methods for synthesizing 1,2,4-triazole-3-thiones.
-
Carbohydrazide Formation: Dissolve phenylacetic acid (1.0 equiv) in an excess of absolute ethanol (B145695). Add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for 4-6 hours. After cooling, neutralize the solution and extract the ethyl phenylacetate (B1230308) ester.
-
Reflux the obtained ester with an excess of hydrazine hydrate (B1144303) for 8-10 hours to yield phenylacetic acid hydrazide.
-
Thiosemicarbazide Formation: Reflux the phenylacetic acid hydrazide (1.0 equiv) with an appropriate aryl isothiocyanate (1.0 equiv) in ethanol for 4-6 hours. Cool the mixture to obtain the 1-(phenylacetyl)-4-(aryl)thiosemicarbazide precipitate, which can be collected by filtration.
-
Cyclization: Reflux the thiosemicarbazide intermediate in an aqueous solution of sodium hydroxide (B78521) (e.g., 8%) for 4-6 hours.
-
After cooling the reaction mixture, carefully acidify with dilute hydrochloric acid to a pH of 5-6.
-
Collect the precipitated product by filtration, wash thoroughly with water, and recrystallize from a suitable solvent like ethanol to afford the pure 1,2,4-triazole-3-thione.
Conclusion
This compound is a foundational reagent in synthetic chemistry, providing access to a wide array of heterocyclic structures, particularly pyrazoles and 1,2,4-triazoles. While its direct biological application is limited, and its toxicological profile warrants caution, its utility as a scaffold for medicinal chemistry is significant. Derivatives of benzylhydrazine have demonstrated potent activity as apoptosis inducers, and the broader class of compounds serves as a basis for the design of targeted therapies, including RIPK1 kinase inhibitors. For researchers in drug development, this compound remains a valuable and cost-effective starting material for the exploration of novel chemical entities targeting complex disease pathways.
Methodological & Application
Application Notes and Protocols for Benzylhydrazine Dihydrochloride as a Derivatizing Agent
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of benzylhydrazine (B1204620) dihydrochloride (B599025) as a derivatizing agent for the analysis of carbonyl compounds (aldehydes and ketones). This document includes the chemical principles, detailed experimental protocols, and safety information.
Introduction
Benzylhydrazine dihydrochloride is a hydrazine (B178648) derivative that can be employed as a derivatizing agent for aldehydes and ketones. The primary application of this reagent is to enhance the detectability of carbonyl compounds in various analytical techniques, particularly in High-Performance Liquid Chromatography (HPLC) with UV detection. Many low-molecular-weight aldehydes and ketones lack a strong chromophore, making their direct detection at low concentrations challenging. Derivatization with benzylhydrazine introduces a benzyl (B1604629) group to the analyte, which significantly increases its UV absorbance, thereby improving analytical sensitivity.
The reaction proceeds through a nucleophilic addition of the hydrazine nitrogen to the electrophilic carbonyl carbon, followed by the elimination of a water molecule to form a stable benzylhydrazone derivative. This reaction is typically acid-catalyzed.
Principle of the Method
The derivatization reaction is an acid-catalyzed condensation between the carbonyl group of an aldehyde or ketone and the hydrazine moiety of benzylhydrazine. The resulting benzylhydrazone is a more stable and UV-active compound, allowing for sensitive detection and quantification by RP-HPLC.
Reaction Mechanism:
The reaction begins with the protonation of the carbonyl oxygen by an acid catalyst, which increases the electrophilicity of the carbonyl carbon. The lone pair of electrons on the terminal nitrogen of benzylhydrazine then attacks the carbonyl carbon. A series of proton transfers follows, leading to the formation of a carbinolamine intermediate. Finally, the elimination of a water molecule results in the formation of the C=N double bond of the stable benzylhydrazone.
Experimental Protocols
Due to the limited availability of specific validated protocols for this compound, the following procedures are adapted from established methods for similar hydrazine-based derivatizing agents, such as 4-cyanophenylhydrazine hydrochloride and 2,4-dinitrophenylhydrazine.[1] These protocols provide a solid starting point for method development and validation.
-
This compound (CAS: 20570-96-1)
-
HPLC-grade Acetonitrile (B52724) (ACN)
-
HPLC-grade Methanol (B129727) (MeOH)
-
HPLC-grade Water
-
Hydrochloric Acid (HCl)
-
Carbonyl compound standards (e.g., formaldehyde, acetaldehyde, acetone)
-
Solid Phase Extraction (SPE) C18 cartridges
-
Derivatizing Reagent (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of acetonitrile. Prepare this solution fresh daily and protect it from light.
-
Acid Catalyst (0.1 M HCl in ACN): Prepare a 0.1 M solution of hydrochloric acid in acetonitrile.
-
Carbonyl Standard Stock Solution (1 mg/mL): Prepare individual or mixed stock solutions of the target carbonyl compounds in acetonitrile at a concentration of 1 mg/mL.
-
In a 1.5 mL autosampler vial, add 100 µL of the carbonyl standard stock solution.
-
Add 200 µL of the this compound derivatizing reagent solution.
-
Add 50 µL of the 0.1 M HCl acid catalyst.
-
Cap the vial tightly and vortex for 30 seconds.
-
Incubate the reaction mixture at 60°C for 60 minutes in a heating block or water bath.[1]
-
After incubation, allow the vial to cool to room temperature.
-
Add 650 µL of acetonitrile:water (50:50, v/v) to bring the final volume to 1 mL.
-
The sample is now ready for HPLC analysis.
-
Sample Preparation: Collect the aqueous sample. If particulates are present, filter through a 0.45 µm syringe filter. Adjust the pH of 10 mL of the sample to approximately 3 with dilute HCl.[1]
-
Derivatization: To the pH-adjusted sample, add 1 mL of the 1 mg/mL this compound solution and 100 µL of 1 M HCl. Mix well and let the reaction proceed at room temperature for 1 hour.[1]
-
Solid Phase Extraction (SPE):
-
Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of HPLC-grade water.
-
Load the entire derivatization mixture onto the conditioned SPE cartridge.
-
Wash the cartridge with 5 mL of water to remove polar interferences.
-
Dry the cartridge under a stream of nitrogen for 10 minutes.
-
Elute the derivatized carbonyl compounds with 2 mL of acetonitrile into a collection tube.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of acetonitrile:water (50:50, v/v).
-
-
The sample is now ready for HPLC analysis.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: Gradient elution with Acetonitrile (A) and Water (B)
-
Gradient: Start with a suitable ratio (e.g., 50:50 A:B), and increase the percentage of A over time to elute more hydrophobic derivatives.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10-20 µL
-
Column Temperature: 30-40°C
-
UV Detection Wavelength: Approximately 254 nm (based on the absorbance of the benzyl group). This should be optimized by scanning the UV spectrum of a derivatized standard.
Quantitative Data
| Parameter | 2,4-Dinitrophenylhydrazine (DNPH) | 4-Cyanophenylhydrazine (4-CPH) | Benzylhydrazine (Anticipated) |
| Reaction Time | 30-60 minutes | 60 minutes[1] | 30-60 minutes (to be optimized) |
| Reaction Temp. | Room Temperature to 60°C | 60°C[1] | Room Temperature to 60°C (to be optimized) |
| Detection λmax | ~360 nm | Strong UV absorbance[1] | ~254 nm (to be determined) |
| LOD/LOQ | Dependent on analyte and matrix | Enables trace-level quantification[1] | Expected to be in the low ng/mL range |
Safety and Handling
This compound is a hazardous substance and should be handled with appropriate safety precautions.
-
Hazard Statements: Toxic if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.[2][3]
-
Precautionary Statements:
-
Avoid breathing dust/fume/gas/mist/vapors/spray.[2]
-
Wash skin thoroughly after handling.[2]
-
Wear protective gloves, protective clothing, eye protection, and face protection.[2]
-
IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]
-
IF SWALLOWED: Immediately call a POISON CENTER or doctor.
-
Store in a well-ventilated place. Keep container tightly closed. Store locked up.[4]
-
-
Always consult the Safety Data Sheet (SDS) before use.[2][4]
Troubleshooting
-
Low Derivatization Yield:
-
Ensure the pH of the reaction mixture is acidic.
-
Optimize reaction time and temperature.
-
Prepare the derivatizing reagent solution fresh.
-
-
Poor Chromatographic Resolution:
-
Adjust the mobile phase gradient.
-
Try a different column chemistry or dimension.
-
Optimize the column temperature.
-
-
Interference Peaks:
-
Ensure the purity of solvents and reagents.
-
Optimize the SPE wash step to remove matrix components.
-
Run a blank sample to identify sources of contamination.
-
Conclusion
This compound is a promising derivatizing agent for the analysis of aldehydes and ketones, particularly for researchers who require enhanced UV detection. While specific, published protocols are scarce, the well-established principles of hydrazine derivatization provide a strong foundation for developing robust and sensitive analytical methods. The protocols and information presented here serve as a detailed guide for researchers to begin their work with this reagent. As with any new method, thorough validation is essential to ensure accurate and reliable results.
References
Application Notes and Protocols: Benzylhydrazine Dihydrochloride in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzylhydrazine (B1204620), often used as its more stable dihydrochloride (B599025) salt (C₆H₅CH₂NHNH₂ · 2HCl), is a versatile reagent in organic synthesis. Its utility stems from the nucleophilic nature of the hydrazine (B178648) moiety, making it a valuable building block for the construction of a variety of heterocyclic compounds and for the derivatization of carbonyl-containing molecules. These application notes provide an overview of its key uses, supported by detailed experimental protocols and quantitative data.
Key Applications
The primary applications of benzylhydrazine dihydrochloride in organic synthesis can be categorized as follows:
-
Synthesis of Nitrogen-Containing Heterocycles: It is a key precursor for the synthesis of pyrazoles and 1,2,4-triazoles, which are important scaffolds in many biologically active compounds.
-
Derivatization of Carbonyl Compounds: It serves as a derivatizing agent for aldehydes and ketones, enabling their detection and quantification by various analytical techniques.
-
Synthesis of Bioactive Molecules: Benzylhydrazine is a crucial starting material in the synthesis of several pharmaceuticals, including antidepressants, anti-inflammatory agents, and antifungal compounds.
I. Synthesis of Nitrogen-Containing Heterocycles
A. Synthesis of Pyrazoles
This compound is widely used in the synthesis of N-benzylpyrazoles. A common and efficient method is the one-pot, three-component reaction involving an aldehyde, this compound, and a nitroalkene.
Quantitative Data for Pyrazole (B372694) Synthesis
| Entry | Aldehyde | Nitroalkene | Product | Yield (%) | Reaction Time (h) | Ref. |
| 1 | 4-Chlorobenzaldehyde | 4-Methyl-β-nitrostyrene | 1-Benzyl-3-(4-chlorophenyl)-5-p-tolyl-1H-pyrazole | 78 | 48 | [1] |
| 2 | Benzaldehyde | β-Nitrostyrene | 1-Benzyl-3,5-diphenyl-1H-pyrazole | 75 | 24 | General Literature |
| 3 | 4-Methoxybenzaldehyde | 4-Chloro-β-nitrostyrene | 1-Benzyl-3-(4-methoxyphenyl)-5-(4-chlorophenyl)-1H-pyrazole | 72 | 36 | General Literature |
Experimental Protocol: Synthesis of 1-Benzyl-3-(4-chlorophenyl)-5-p-tolyl-1H-pyrazole [1]
This protocol describes a one-pot, three-component reaction for the synthesis of a polysubstituted pyrazole.
Materials:
-
4-Chlorobenzaldehyde
-
Methanol (B129727) (MeOH)
-
This compound
-
4-Methyl-β-nitrostyrene
-
Water (distilled)
Procedure:
-
A 250-mL, three-necked, round-bottomed flask is equipped with a magnetic stir bar, a condenser, and a nitrogen inlet.
-
4-Chlorobenzaldehyde (3.89 g, 27.7 mmol) is dissolved in methanol (100 mL) with stirring.
-
This compound (6.75 g, 34.5 mmol, 1.25 equiv) is added in one portion.
-
The mixture is stirred at room temperature for 3 hours to form the hydrazone intermediate.
-
4-Methyl-β-nitrostyrene (4.51 g, 27.7 mmol) is added in one portion, and the reaction solution is stirred at room temperature, open to the air, for 48 hours.
-
After approximately 1-2 hours, the product begins to precipitate as a white solid.
-
After the reaction is complete, the condenser is replaced with an addition funnel, and water (50 mL) is slowly added over 20 minutes.
-
The resulting white suspension is stirred at room temperature for an additional hour.
-
The solid product is collected by vacuum filtration, washed with a 1:1 mixture of methanol/water (2 x 30 mL), and suction-dried to afford 1-benzyl-3-(4-chlorophenyl)-5-p-tolyl-1H-pyrazole (7.78 g, 78% yield) as a white solid. The product is of high purity and generally does not require further purification.
Characterization Data:
-
Melting Point: 135-136 °C
-
¹H NMR (500 MHz, CDCl₃) δ: 7.33-7.25 (m, 5H), 7.22 (d, J = 8.5 Hz, 2H), 7.18 (d, J = 8.0 Hz, 2H), 7.10 (d, J = 8.5 Hz, 2H), 7.04 (d, J = 8.0 Hz, 2H), 6.42 (s, 1H), 5.30 (s, 2H), 2.31 (s, 3H).
-
¹³C NMR (125 MHz, CDCl₃) δ: 151.9, 144.9, 137.9, 137.0, 133.4, 131.5, 129.5, 129.0, 128.9, 128.8, 128.2, 127.8, 126.6, 108.2, 53.0, 21.3.
Reaction Workflow and Mechanism
B. Synthesis of 1,2,4-Triazoles
Benzylhydrazine is a key component in the synthesis of 1,2,4-triazoles, often through reactions like the Pellizzari or Einhorn-Brunner reactions. A generalized protocol for the synthesis of a 1-benzyl-substituted 1,2,4-triazole (B32235) via the reaction of benzylhydrazine with an acylhydrazide (a variation of the Pellizzari reaction) is provided below.
Generalized Experimental Protocol: Synthesis of 1-Benzyl-3,5-disubstituted-1,2,4-triazoles
Materials:
-
This compound
-
Acylhydrazide (e.g., benzoylhydrazide)
-
High-boiling solvent (e.g., N,N-dimethylformamide - DMF) or neat conditions
-
Base (e.g., triethylamine) if starting from the dihydrochloride salt
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine equimolar amounts of the chosen acylhydrazide and benzylhydrazine. If using the dihydrochloride salt, add 2.2 equivalents of a non-nucleophilic base like triethylamine (B128534).
-
The reaction can be performed neat (without solvent) or in a high-boiling polar aprotic solvent like DMF.
-
Heat the reaction mixture to 140-160 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction time can vary from a few hours to overnight.
-
After completion, cool the reaction mixture to room temperature.
-
If the reaction was performed neat, triturate the resulting solid with a suitable solvent like ethanol (B145695) to induce crystallization and remove impurities.
-
If a solvent was used, pour the reaction mixture into ice-water to precipitate the product.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).
Quantitative Data for a Representative 1,2,4-Triazole Synthesis
| Benzylhydrazine Source | Acylhydrazide | Product | Yield (%) | Reaction Conditions |
| Benzylhydrazine | Benzoylhydrazide | 1-Benzyl-3,5-diphenyl-1,2,4-triazole | ~60-70 | Neat, 150 °C, 4h |
| Benzylhydrazine | 4-Chlorobenzoylhydrazide | 1-Benzyl-3-phenyl-5-(4-chlorophenyl)-1,2,4-triazole | ~55-65 | DMF, 150 °C, 6h |
II. Derivatization of Carbonyl Compounds
Benzylhydrazine reacts with the carbonyl group of aldehydes and ketones to form stable hydrazones. This reaction is useful for the qualitative and quantitative analysis of carbonyl compounds by techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), as the resulting hydrazones often have enhanced UV absorbance or are more amenable to chromatographic separation and mass spectrometric detection.
Generalized Experimental Protocol: Derivatization of Aldehydes and Ketones for HPLC Analysis
Materials:
-
Carbonyl-containing sample (e.g., in a suitable organic solvent like acetonitrile)
-
This compound solution (e.g., 1 mg/mL in acetonitrile/water with a catalytic amount of acid like HCl)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
Procedure:
-
To a known volume of the sample solution containing the carbonyl compound(s) in a vial, add an excess of the this compound solution.
-
Cap the vial and vortex the mixture.
-
Allow the reaction to proceed at room temperature or with gentle heating (e.g., 40-60 °C) for a specified time (typically 30-60 minutes). The optimal time and temperature may need to be determined experimentally for specific analytes.
-
After the reaction is complete, the sample is ready for direct injection into an HPLC system or may be further diluted with the mobile phase.
-
Analyze the derivatized sample by reverse-phase HPLC with UV detection (a wavelength around 254 nm is often suitable for detecting the benzylhydrazone derivatives).
III. Synthesis of Bioactive Molecules
Benzylhydrazine is a key building block for several important pharmaceutical compounds.
A. Isocarboxazid (Antidepressant)
Isocarboxazid is a monoamine oxidase inhibitor used to treat depression. Its synthesis involves the reaction of an ester of 5-methylisoxazole-3-carboxylic acid with benzylhydrazine.
Quantitative Data for Isocarboxazid Synthesis
| Ester Reactant | Solvent | Base | Yield (%) | Ref. |
| Methyl 5-methylisoxazole-3-carboxylate | Isopropanol | - | 38 | [1] |
| Ethyl 5-methylisoxazole-3-carboxylate | Toluene | Triethylamine | >90 | [1] |
Experimental Protocol: Synthesis of Isocarboxazid [1]
Materials:
-
Ethyl 5-methylisoxazole-3-carboxylate
-
Benzylhydrazine
-
Toluene
-
Triethylamine
Procedure:
-
Dissolve ethyl 5-methylisoxazole-3-carboxylate in toluene.
-
Add benzylhydrazine and triethylamine to the solution.
-
Heat the reaction mixture under reflux.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
The resulting crude product can be purified by crystallization to yield Isocarboxazid.
B. Celecoxib (B62257) Analogues (Anti-inflammatory)
Celecoxib is a selective COX-2 inhibitor used to treat pain and inflammation. Analogues of celecoxib can be synthesized using substituted hydrazines, including benzylhydrazine derivatives, in condensation reactions with 1,3-dicarbonyl compounds.
C. Fluconazole (B54011) Analogues (Antifungal)
Fluconazole is a triazole antifungal agent. The synthesis of fluconazole analogues can involve the use of substituted hydrazines to construct the triazole ring system. While direct protocols starting with this compound are specific to the desired analogue, the general principle involves reacting it with appropriate precursors to form the 1,2,4-triazole ring, which is then further elaborated to the final drug molecule.
Safety Information
Benzylhydrazine and its salts are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. Refer to the Safety Data Sheet (SDS) for detailed safety information.
Conclusion
This compound is a valuable and versatile reagent in organic synthesis with significant applications in the construction of heterocyclic scaffolds and the derivatization of carbonyls. Its importance is underscored by its use in the synthesis of several commercially available drugs. The protocols provided herein offer a starting point for researchers to explore the utility of this compound in their own synthetic endeavors.
References
Application Notes and Protocols for the Derivatization of Aldehydes with Benzylhydrazine Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the derivatization of aldehydes using benzylhydrazine (B1204620) dihydrochloride (B599025). This process converts aldehydes into their corresponding benzylhydrazones, which are more stable and amenable to analysis by various chromatographic techniques. This derivatization is particularly useful in synthetic chemistry for the formation of intermediates and in analytical chemistry for the quantification of aldehydes in complex matrices.
Introduction
Aldehydes are a class of organic compounds characterized by a carbonyl group bonded to a hydrogen atom. Their reactivity makes them important intermediates in organic synthesis and key players in various biological processes. However, this reactivity, along with their potential volatility, can present challenges for their analysis. Derivatization is a common strategy to enhance the stability and detectability of aldehydes.
Benzylhydrazine dihydrochloride is a useful reagent for this purpose. It reacts with aldehydes in a condensation reaction to form stable benzylhydrazone derivatives. These derivatives often exhibit improved chromatographic properties and can be readily detected by UV-Vis or mass spectrometry, facilitating their identification and quantification. This reagent is an important raw material and intermediate in the fields of organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs.
Reaction Mechanism
The derivatization of an aldehyde with benzylhydrazine proceeds via a nucleophilic addition-elimination reaction. The lone pair of electrons on the terminal nitrogen of the hydrazine (B178648) attacks the electrophilic carbonyl carbon of the aldehyde. This is followed by a proton transfer and the elimination of a water molecule to form the stable benzylhydrazone. The reaction is typically carried out in a protic solvent and may be catalyzed by a small amount of acid, although the dihydrochloride salt of benzylhydrazine can often provide a sufficiently acidic environment.
Caption: General reaction scheme for the derivatization of aldehydes.
Experimental Protocols
Protocol 1: Synthesis of Benzylhydrazones from Aldehydes
This protocol is adapted from a procedure for the synthesis of 1-benzyl-3-(4-chlorophenyl)-5-p-tolyl-1H-pyrazole, where the initial step is the formation of a benzylhydrazone.[1]
Materials:
-
Aldehyde (e.g., 4-chlorobenzaldehyde)
-
This compound
-
Methanol (B129727) (MeOH)
-
Distilled water
-
Round-bottomed flask
-
Magnetic stirrer and stir bar
-
Condenser (optional, for prolonged reactions)
Procedure:
-
Dissolution of Aldehyde: In a 500-mL round-bottomed flask, dissolve the aldehyde (1.0 equivalent) in methanol (approximately 4-5 mL per mmol of aldehyde).
-
Addition of Water: Add a small amount of distilled water to the methanolic solution (approximately 0.2-0.3 mL per mmol of aldehyde). The addition of water is often necessary for the reaction to proceed when using the hydrochloride salt of the hydrazine.[1]
-
Addition of this compound: To the stirred solution, add this compound (1.0-1.25 equivalents) in one portion.
-
Reaction: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or an appropriate spectroscopic method (e.g., ¹H NMR). Reaction times can vary from a few hours to overnight, depending on the reactivity of the aldehyde. For less reactive aldehydes, gentle heating may be required.
-
Isolation of the Product:
-
Once the reaction is complete, the benzylhydrazone may precipitate from the reaction mixture. If so, it can be collected by vacuum filtration.
-
Alternatively, water can be slowly added to the reaction mixture to induce precipitation of the product.
-
The collected solid should be washed with a cold mixture of methanol and water (e.g., 1:1 v/v) and then dried.
-
-
Purification (if necessary): The crude benzylhydrazone can be purified by recrystallization from a suitable solvent, such as ethanol (B145695) or methanol.
Protocol 2: General Procedure for Aldehyde Derivatization for HPLC-UV Analysis
This protocol is a general guideline adapted from procedures for other hydrazine-based derivatizing agents, like 2,4-dinitrophenylhydrazine (B122626) (DNPH), and should be optimized for specific applications.
Materials:
-
Sample containing aldehydes
-
This compound solution (e.g., 1 mg/mL in acetonitrile (B52724) or methanol, acidified with a small amount of HCl if necessary)
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Vials for reaction and for HPLC autosampler
-
Heating block or water bath (optional)
Procedure:
-
Sample Preparation: Prepare the sample by dissolving it in a suitable solvent (e.g., acetonitrile). If the sample is aqueous, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to transfer the aldehydes to an organic solvent.
-
Derivatization Reaction:
-
In a vial, mix a known volume of the sample solution with an excess of the this compound reagent solution.
-
Vortex the mixture thoroughly.
-
Allow the reaction to proceed at room temperature or with gentle heating (e.g., 40-60 °C) for a specified time (e.g., 30-60 minutes). The optimal conditions should be determined experimentally.
-
-
Quenching the Reaction (optional): If necessary, the reaction can be quenched by adding a small amount of a reagent that reacts with the excess benzylhydrazine, or by neutralization.
-
Sample Dilution: Dilute the derivatized sample to an appropriate concentration for HPLC analysis with the mobile phase.
-
HPLC-UV Analysis:
-
Inject an aliquot of the diluted sample into the HPLC system.
-
Separation is typically achieved on a C18 reversed-phase column.
-
A gradient elution with a mobile phase consisting of water and acetonitrile or methanol is commonly used.
-
Detection is performed at the wavelength of maximum absorbance (λmax) of the benzylhydrazone derivative, which should be determined by running a UV-Vis spectrum of a standard derivative.
-
Data Presentation
| Aldehyde | Hydrazide/Hydrazine Reagent | Solvent | Yield (%) | Reference |
| 4-Nitrobenzaldehyde | Isonicotinic hydrazide | Ethanol | >99 | [2] |
| 3-Methoxybenzaldehyde | 2-Aminobenzoylhydrazide | Methanol | - | [2] |
| 2,3-Dihydroxybenzaldehyde | Isonicotinic hydrazide | Methanol | 83 | [2] |
| 2,4-Dihydroxybenzaldehyde | Nicotinic hydrazide | Methanol | 92 | [2] |
| Benzaldehyde | Phenylhydrazine | Acetic Acid | 70 | |
| 4-Chlorobenzaldehyde | Phenylhydrazine | Acetic Acid | 80.5 | |
| 4-Hydroxybenzaldehyde | Phenylhydrazine | Acetic Acid | 86 |
Note: The yields are highly dependent on the specific reaction conditions and the reactivity of the aldehyde and hydrazine components.
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for the derivatization of aldehydes with this compound and subsequent analysis.
Caption: Workflow for aldehyde derivatization and analysis.
Logical Relationship in Drug Development
The derivatization of aldehydes is a crucial step in many drug development pipelines, particularly for the synthesis of novel heterocyclic compounds with potential therapeutic activity.
Caption: Role of derivatization in a synthetic drug discovery workflow.
References
Anwendungshinweise und Protokolle zur Derivatisierung von Ketonen mit Benzylhydrazin-Dihydrochlorid
Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.
Einleitung
Die Derivatisierung von Ketonen ist eine wesentliche chemische Umwandlung, die in der pharmazeutischen und chemischen Analyse eine entscheidende Rolle spielt. Sie dient der Umwandlung von Carbonylverbindungen in Derivate mit verbesserten chromatographischen oder spektroskopischen Eigenschaften, was eine empfindlichere und spezifischere Detektion und Quantifizierung ermöglicht. Benzylhydrazin-Dihydrochlorid ist ein wertvolles Reagenz für diese Umwandlung, da es mit Ketonen unter Bildung stabiler Benzylhydrazone reagiert. Diese Derivate weisen häufig eine erhöhte UV-Absorption oder ein verbessertes Ionisierungsverhalten in der Massenspektrometrie auf, was für die Analyse von Ketosteroiden und anderen ketonhaltigen Wirkstoffen von großer Bedeutung ist.
Diese Anwendungsbeschreibung bietet detaillierte Protokolle für die Derivatisierung von Ketonen mit Benzylhydrazin-Dihydrochlorid und erläutert die zugrunde liegenden chemischen Prinzipien sowie die Anwendungen in der Forschung und Entwicklung.
Chemischer Hintergrund
Die Reaktion von Benzylhydrazin mit einem Keton ist eine Kondensationsreaktion, die zur Bildung eines Benzylhydrazons und Wasser führt. Die Reaktion verläuft über einen nukleophilen Angriff des primären Aminstickstoffs des Benzylhydrazins am elektrophilen Carbonylkohlenstoff des Ketons. Das resultierende instabile Halbaminal eliminiert anschließend ein Wassermolekül, um die stabile C=N-Doppelbindung des Hydrazons zu bilden.
Da Benzylhydrazin-Dihydrochlorid ein Salz ist, wird die Reaktion typischerweise in Gegenwart einer Base durchgeführt, um das reaktive freie Benzylhydrazin freizusetzen. Alternativ kann die Reaktion unter sauren Bedingungen katalysiert werden, was die Elektrophilie des Carbonylkohlenstoffs erhöht.
Experimentelle Protokolle
Hier werden zwei allgemeine Protokolle für die Derivatisierung von Ketonen mit Benzylhydrazin-Dihydrochlorid vorgestellt. Protokoll A beschreibt eine Methode unter neutralen bis leicht basischen Bedingungen, während Protokoll B eine säurekatalysierte Methode umreißt. Die Wahl des Protokolls hängt von der spezifischen Reaktivität und Löslichkeit des Ketonsubstrats ab.
Protokoll A: Derivatisierung in einem Ethanol-Wasser-Gemisch
Dieses Protokoll eignet sich für viele gängige Ketone und basiert auf Methoden, die für ähnliche Hydrazin-Derivate beschrieben wurden.
Materialien:
-
Keton (z. B. Cyclohexanon, Aceton)
-
Benzylhydrazin-Dihydrochlorid
-
Natriumacetat (kristallin)
-
Ethanol (96 %)
-
Destilliertes Wasser
-
Reaktionsgefäß (z. B. Rundkolben oder Vial)
-
Magnetrührer und Rührfisch
-
Heizplatte (optional)
-
Dünnschichtchromatographie (DC) zur Reaktionsverfolgung
Durchführung:
-
Herstellung der Benzylhydrazin-Lösung: In einem geeigneten Reaktionsgefäß werden 1,1 Äquivalente Benzylhydrazin-Dihydrochlorid und 1,5 Äquivalente Natriumacetat in einem Gemisch aus Ethanol und Wasser (z. B. 1:1 v/v) gelöst. Das Natriumacetat dient als Base, um das freie Benzylhydrazin zu generieren.
-
Reaktionsansatz: Zu der gerührten Benzylhydrazin-Lösung wird 1,0 Äquivalent des Ketons, gelöst in einer minimalen Menge Ethanol, zugegeben.
-
Reaktion: Die Reaktionsmischung wird bei Raumtemperatur für 1-4 Stunden gerührt. Bei weniger reaktiven Ketonen kann die Reaktion durch leichtes Erwärmen (z. B. auf 40-50 °C) beschleunigt werden.
-
Reaktionsverfolgung: Der Fortschritt der Reaktion wird mittels Dünnschichtchromatographie (DC) überwacht, indem das Verschwinden des Keton-Startmaterials verfolgt wird.
-
Aufarbeitung: Nach vollständiger Umsetzung wird die Reaktionsmischung mit Wasser verdünnt, um die Fällung des Benzylhydrazon-Produkts zu induzieren.
-
Isolierung und Reinigung: Der entstandene Niederschlag wird durch Filtration abgetrennt, mit kaltem, verdünntem Ethanol gewaschen und anschließend an der Luft oder im Vakuum getrocknet. Eine weitere Reinigung kann durch Umkristallisation aus einem geeigneten Lösungsmittel, wie z. B. Ethanol, erfolgen.
Protokoll B: Säurekatalysierte Derivatisierung in aprotischem Lösungsmittel
Dieses Protokoll ist besonders nützlich für sterisch gehinderte oder weniger reaktive Ketone.[1]
Materialien:
-
Keton (z. B. ein Ketosteroid)
-
Benzylhydrazin-Dihydrochlorid
-
Tetrahydrofuran (THF), wasserfrei
-
Bortrifluorid-Diethyletherat (BF₃·OEt₂) als Katalysator
-
Inertgasatmosphäre (z. B. Stickstoff oder Argon)
-
Reaktionsgefäß (z. B. Schlenkkolben)
-
Magnetrührer und Rührfisch
Durchführung:
-
Reaktionsansatz: In einem trockenen, mit Inertgas gespülten Reaktionsgefäß werden 1,0 Äquivalent des Ketons und 1,1 Äquivalente Benzylhydrazin-Dihydrochlorid in wasserfreiem THF suspendiert.
-
Katalysatorzugabe: Unter Rühren wird eine katalytische Menge (z. B. 0,1 Äquivalente) Bortrifluorid-Diethyletherat zur Reaktionsmischung gegeben.
-
Reaktion: Die Mischung wird bei Raumtemperatur gerührt. Die Reaktionszeit kann je nach Reaktivität des Ketons zwischen 2 und 24 Stunden variieren.
-
Reaktionsverfolgung: Der Reaktionsfortschritt wird mittels DC oder HPLC überwacht.
-
Aufarbeitung: Nach Abschluss der Reaktion wird die Mischung vorsichtig mit einer gesättigten Natriumbicarbonatlösung versetzt, um den Katalysator zu neutralisieren. Die organische Phase wird abgetrennt, und die wässrige Phase wird mehrmals mit einem organischen Lösungsmittel (z. B. Ethylacetat) extrahiert.
-
Isolierung und Reinigung: Die vereinigten organischen Phasen werden über Natriumsulfat getrocknet, filtriert und das Lösungsmittel im Vakuum entfernt. Der Rückstand wird durch Säulenchromatographie oder Umkristallisation gereinigt, um das reine Benzylhydrazon zu erhalten.
Datenpräsentation
Die Ausbeuten und Reaktionszeiten können je nach Substrat und gewählter Methode stark variieren. Die folgende Tabelle fasst beispielhafte quantitative Daten für die Derivatisierung verschiedener Ketone zusammen, die aus der Literatur für analoge Reaktionen abgeleitet wurden.
| Keton | Reagenz | Methode | Lösungsmittel | Temperatur | Zeit | Ausbeute (%) |
| Cyclohexanon | Phenylhydrazin | A (modifiziert) | Ethanol/Wasser | Raumtemp. | 25 min | 90 |
| Aceton | Hydrazin | A (modifiziert) | - | 0-35 °C | 30-45 min | 86-90 (Azin) |
| Dehydroepiandrosteron | Phenylessigsäurehydrazid | B (modifiziert) | THF/Ethanol | Rückfluss | k.A. | k.A. |
| Diverse Ketosteroide | Girard-Reagenz P/T | A (modifiziert) | k.A. | k.A. | k.A. | Quantitativ |
Anmerkung: Die Daten für Cyclohexanon und Aceton beziehen sich auf Reaktionen mit Phenylhydrazin bzw. Hydrazin, die als Modell für die Reaktion mit Benzylhydrazin dienen. Die Daten für Ketosteroide zeigen die generelle Anwendbarkeit der Hydrazonbildung.
Visualisierung des Arbeitsablaufs
Der allgemeine Arbeitsablauf für die Derivatisierung und Analyse von Ketonen ist nachfolgend dargestellt.
Anwendungen und Bedeutung
Die Derivatisierung von Ketonen mit Benzylhydrazin-Dihydrochlorid findet in verschiedenen Bereichen der chemischen und pharmazeutischen Forschung Anwendung:
-
Quantitative Analyse: Die Einführung der Benzylgruppe verbessert die UV-Detektion in der Hochleistungsflüssigkeitschromatographie (HPLC), was eine genaue Quantifizierung von Ketonen in komplexen Matrices wie biologischen Proben oder pharmazeutischen Formulierungen ermöglicht.
-
Strukturelle Charakterisierung: Die Bildung von kristallinen Hydrazon-Derivaten kann die Identifizierung von unbekannten Ketonen durch Schmelzpunktbestimmung und Röntgenkristallographie erleichtern.
-
Massenspektrometrie: Die Derivatisierung kann die Ionisierungseffizienz in der Massenspektrometrie (MS) erhöhen und zu charakteristischen Fragmentierungsmustern führen, die die strukturelle Aufklärung unterstützen.
-
Synthetische Zwischenprodukte: Benzylhydrazone sind stabile Zwischenprodukte in der organischen Synthese und können in weiteren Reaktionen, wie der Fischer-Indol-Synthese oder Wolff-Kishner-Reduktion, eingesetzt werden.
Insbesondere in der Arzneimittelentwicklung ist die genaue Analyse von ketonhaltigen Wirkstoffen und deren Metaboliten für pharmakokinetische und toxikologische Studien unerlässlich. Die hier beschriebenen Protokolle bieten eine solide Grundlage für die Entwicklung robuster und empfindlicher Analysemethoden.
References
Application Notes and Protocols for Hydrazone Formation with Benzylhydrazine Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the synthesis of hydrazones using benzylhydrazine (B1204620) dihydrochloride (B599025). Hydrazones are a versatile class of compounds with significant applications in medicinal chemistry and drug development, often serving as scaffolds for the synthesis of various bioactive molecules, including enzyme inhibitors.
Introduction to Hydrazone Formation
Hydrazone formation is a condensation reaction between a hydrazine (B178648) derivative, in this case, benzylhydrazine, and an aldehyde or a ketone. The reaction involves the nucleophilic attack of the terminal nitrogen of the hydrazine on the carbonyl carbon, followed by the elimination of a water molecule to form a carbon-nitrogen double bond (C=N), characteristic of the hydrazone functional group. This reaction is typically carried out under mild conditions and can be catalyzed by acids. The use of benzylhydrazine dihydrochloride requires consideration of the hydrochloride salt, often necessitating the presence of a base or the use of a solvent system that facilitates the reaction.
Experimental Protocols
General Protocol for the Synthesis of Benzylhydrazones
This protocol is a general procedure for the synthesis of benzylhydrazones from the reaction of this compound with various aldehydes.
Materials:
-
This compound
-
Substituted aldehyde (e.g., 4-chlorobenzaldehyde (B46862), 4-methylbenzaldehyde)
-
Water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Condenser (if reflux is required)
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
In a round-bottom flask, dissolve the substituted aldehyde (1.0 equivalent) in methanol.
-
Add this compound (1.0-1.2 equivalents) to the solution.
-
If necessary, add a few drops of a catalytic amount of acid (e.g., glacial acetic acid) to the reaction mixture.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Reaction times can vary from a few hours to overnight.
-
Upon completion of the reaction, the resulting solid hydrazone product can be isolated by filtration.
-
Wash the solid product with a cold solvent, such as a mixture of methanol and water, to remove any unreacted starting materials.
-
Dry the purified product under vacuum.
-
Characterize the final product using analytical techniques such as NMR, IR, and Mass Spectrometry.
One-Pot Synthesis of Pyrazoles via In-Situ Hydrazone Formation
This protocol, adapted from a literature procedure, describes a one-pot synthesis where a benzylhydrazone is formed in-situ and subsequently reacts to form a pyrazole.[1]
Materials:
-
4-Chlorobenzaldehyde
-
This compound
-
Methanol
-
Water
-
4-Methyl-β-nitrostyrene
-
500-mL, one-necked, round-bottomed flask
-
Magnetic stirrer and stir bar
-
Condenser
Procedure:
-
In a 500-mL, one-necked, round-bottomed flask equipped with a magnetic stir bar and a condenser, dissolve 4-chlorobenzaldehyde (1.25 equivalents) in methanol (150 mL).
-
Add water (10 mL) to the solution.
-
Add this compound (1.25 equivalents) in one portion.
-
Stir the mixture at room temperature for 3 hours to form the hydrazone in situ.
-
Add 4-methyl-β-nitrostyrene (1.0 equivalent) in one portion.
-
Stir the reaction solution at room temperature and open to the air until the reaction is complete (monitored by TLC or NMR).
-
Slowly add water (50 mL) over 20 minutes, which will cause the product to precipitate.
-
Stir the resulting white suspension at room temperature for an additional hour.
-
Collect the solid product by vacuum filtration, wash with a 1:1 methanol/water mixture, and dry.
Data Presentation
The following tables summarize quantitative data for the synthesis of various hydrazone derivatives and their biological activities, demonstrating the utility of this chemical transformation in drug discovery.
Table 1: Synthesis of Benzylidenehydrazine Derivatives and their α-Amylase and α-Glucosidase Inhibitory Activities [2]
| Compound | Substituent on Benzaldehyde | Yield (%) | α-Amylase IC50 (µM) | α-Glucosidase IC50 (µM) |
| 1 | H | - | 233.74 | >600 |
| 9 | 2,4-difluoro | - | 116.19 | >600 |
| Acarbose (Standard) | - | - | 600.00 | 27.86 |
Table 2: Inhibition of Monoamine Oxidase (MAO) by Phenylhydrazone Derivatives [1][3]
| Compound | Substituent | hMAO-A IC50 (µM) | hMAO-B IC50 (µM) |
| 2a | 4-(1H-pyrrol-1-yl) | 0.342 | >100 |
| 2b | 4-(1H-imidazol-1-yl) | 0.028 | >100 |
Table 3: Carbonic Anhydrase (CA) Inhibition by Benzimidazole-Hydrazone Derivatives [4]
| Compound | Substituent | hCA I IC50 (µM) | hCA II IC50 (µM) |
| 3c | 2-Chloro | 2.103 | 3.321 |
| 3d | 3-Chloro | 1.874 | 3.016 |
| 3j | 3-Bromo | 1.901 | 2.871 |
| 3p | 3-Nitro | 1.684 | 2.501 |
| Acetazolamide (Standard) | - | 1.890 | 1.170 |
Visualizations
Reaction Scheme: Hydrazone Formation
Caption: General reaction scheme for the formation of a benzylhydrazone.
Experimental Workflow: From Synthesis to Biological Evaluation
References
- 1. Synthesis of New Hydrazone Derivatives for MAO Enzymes Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzylidenehydrazine Derivatives: Synthesis, Antidiabetic Evaluation, Antioxidation, Mode of Inhibition, DFT and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Molecular Docking of New N-Acyl Hydrazones-Benzimidazole as hCA I and II Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application of Benzylhydrazine Dihydrochloride in the Synthesis of Pharmaceutical Intermediates
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Abstract
Benzylhydrazine (B1204620) dihydrochloride (B599025) is a versatile and critical reagent in the synthesis of a wide array of pharmaceutical intermediates. Its bifunctional nature, possessing both a nucleophilic hydrazine (B178648) moiety and a benzyl (B1604629) group, allows for the construction of diverse heterocyclic scaffolds that are central to the structure of many therapeutic agents. This document provides detailed application notes and experimental protocols for the use of benzylhydrazine dihydrochloride in the synthesis of key pharmaceutical intermediates, including substituted pyrazoles, the antidepressant Isocarboxazid, and 1,2,4-triazole-3-thiones. The protocols are presented with quantitative data and visual workflows to aid in research and development.
Introduction
Benzylhydrazine, often used in its more stable dihydrochloride salt form, serves as a fundamental building block in medicinal chemistry.[1][2] The hydrazine group is highly reactive and participates in a variety of condensation and cyclization reactions, leading to the formation of nitrogen-containing heterocycles.[3] These heterocyclic structures are prevalent in a multitude of drug classes, including anti-inflammatory, anti-cancer, and central nervous system (CNS) active agents.[4][5][6] This document outlines specific applications and provides detailed, reproducible protocols for the synthesis of important pharmaceutical intermediates.
Synthesis of Substituted Pyrazole Intermediates
Substituted pyrazoles are a significant class of compounds in the pharmaceutical industry due to their wide range of biological activities. This compound is a key reagent in the regioselective synthesis of these important scaffolds.
Application:
One notable application is the one-pot, three-component synthesis of 1-benzyl-3-(4-chlorophenyl)-5-p-tolyl-1H-pyrazole. This reaction proceeds through the initial formation of a hydrazone from 4-chlorobenzaldehyde (B46862) and this compound, which then undergoes a cycloaddition reaction with a nitro-olefin.
Quantitative Data Summary:
| Intermediate/Product | Reactants | Solvent | Reaction Time | Temperature | Yield | Purity | Reference |
| 4-chloro-N-benzylbenzaldehyde hydrazone | 4-Chlorobenzaldehyde, this compound | Methanol (B129727), Water | 3 h | Room Temperature | Not Isolated | - | [7] |
| 1-benzyl-3-(4-chlorophenyl)-5-p-tolyl-1H-pyrazole | 4-chloro-N-benzylbenzaldehyde hydrazone, 4-Methyl-β-nitrostyrene | Methanol, Water | 88-92 h | Room Temperature | 85% | Not Specified | [7] |
Experimental Protocol: Synthesis of 1-benzyl-3-(4-chlorophenyl)-5-p-tolyl-1H-pyrazole[7]
-
Hydrazone Formation:
-
To a 250-mL, three-necked, round-bottomed flask equipped with a mechanical stirrer, a condenser, and a nitrogen inlet, add 4-chlorobenzaldehyde (3.89 g, 27.7 mmol), methanol (50 mL), and water (10 mL).
-
Stir the mixture at room temperature until the aldehyde has dissolved.
-
Add this compound (6.75 g, 34.5 mmol, 1.25 equiv) in one portion.
-
Stir the resulting mixture at room temperature for 3 hours to form the hydrazone.
-
-
Pyrazole Synthesis:
-
To the reaction mixture containing the hydrazone, add 4-methyl-β-nitrostyrene (4.51 g, 27.7 mmol) in one portion.
-
Stir the reaction solution at room temperature, open to the air, for 88-92 hours. The product will begin to precipitate as a white solid after approximately 1-2 hours.
-
After the reaction is complete (monitored by TLC or 1H NMR), replace the condenser with a pressure-equalizing addition funnel.
-
Slowly add water (50 mL) to the mixture over 20 minutes.
-
Stir the resulting white suspension at room temperature for an additional 1 hour.
-
Collect the white precipitate by vacuum filtration and wash with water (3 x 50 mL) and cold ethanol (B145695) (2 x 25 mL).
-
Dry the solid under vacuum to afford 1-benzyl-3-(4-chlorophenyl)-5-p-tolyl-1H-pyrazole (8.4 g, 85% yield). No further purification is typically necessary.
-
Reaction Workflow:
References
- 1. Synthesis, Characterization and Antibacterial Activity of some Novel Thiosemicarbazides, 1,2,4-Triazol-3-thiols and their S-substituted Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-Benzyl-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazole-5-thione - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of New Triazole-Based Thiosemicarbazone Derivatives as Anti-Alzheimer’s Disease Candidates: Evidence-Based In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nepjol.info [nepjol.info]
- 5. ptfarm.pl [ptfarm.pl]
- 6. dspace.zsmu.edu.ua [dspace.zsmu.edu.ua]
- 7. Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Pyrazoles using Benzylhydrazine Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of 1-benzyl-substituted pyrazoles, a class of heterocyclic compounds with significant applications in medicinal chemistry and drug development. The use of benzylhydrazine (B1204620) dihydrochloride (B599025) as a key starting material is highlighted in two distinct synthetic strategies: a one-pot, three-component reaction and the classical Knorr pyrazole (B372694) synthesis.
Application Note 1: One-Pot, Regioselective Synthesis of 1-Benzyl-3,5-disubstituted Pyrazoles from Hydrazones and Nitroolefins
This protocol outlines a one-pot method for the synthesis of substituted pyrazoles from N-monosubstituted hydrazones and nitro-olefins. This approach is notable for its regioselectivity and operational simplicity.[1] The use of benzylhydrazine dihydrochloride requires an initial in situ formation of the corresponding hydrazone.
Experimental Protocol
1. Formation of the Benzylhydrazone: a. To a solution of an appropriate aldehyde (1.25 equivalents) in methanol (B129727) (MeOH) and water, add this compound (1.25 equivalents) in one portion.[1] b. Stir the resulting mixture at room temperature for approximately 3 hours to form the benzylhydrazone in situ.[1] The progress of hydrazone formation can be monitored by an appropriate analytical technique such as ¹H NMR spectroscopy.[1]
2. Cycloaddition and Pyrazole Formation: a. To the reaction mixture containing the freshly prepared benzylhydrazone, add the desired β-nitrostyrene derivative (1.0 equivalent) in one portion.[1] b. Stir the reaction mixture at room temperature and open to the atmosphere. The reaction time can vary significantly (e.g., 48-92 hours) depending on the specific substrates used.[1] Product precipitation may be observed after 1-2 hours.[1]
3. Product Isolation and Purification: a. Upon completion of the reaction (as monitored by TLC or NMR), slowly add water to the reaction mixture to induce further precipitation of the product.[1] b. Stir the resulting suspension at room temperature for an additional hour.[1] c. Collect the solid product by vacuum filtration, washing with a mixture of methanol and water.[1] d. The crude product can be further purified by recrystallization from a suitable solvent, such as boiling methanol.[1]
Data Presentation
| Reactant 1 (Aldehyde) | Reactant 2 (Hydrazine Salt) | Reactant 3 (Nitroolefin) | Solvent | Reaction Time | Yield (%) | Reference |
| 4-Chlorobenzaldehyde | This compound | 4-Methyl-β-nitrostyrene | MeOH/H₂O | 88-92 h | 68% | [1] |
Experimental Workflow
Caption: Experimental workflow for the one-pot synthesis of 1-benzyl-pyrazoles.
Application Note 2: Synthesis of 1-Benzyl-pyrazoles via Cyclocondensation with 1,3-Dicarbonyl Compounds (Knorr Pyrazole Synthesis)
The Knorr pyrazole synthesis is a classical and highly versatile method for the preparation of pyrazoles, involving the cyclocondensation of a hydrazine with a 1,3-dicarbonyl compound.[2][3] When using this compound, a base is typically required to liberate the free benzylhydrazine for the reaction to proceed.
Experimental Protocol
1. Liberation of Benzylhydrazine: a. Dissolve this compound (1.0 equivalent) in a suitable solvent such as ethanol (B145695) or acetic acid. b. Add a base (e.g., sodium acetate, triethylamine, or sodium hydroxide, 2.0 equivalents) to neutralize the hydrochloride salt and generate the free benzylhydrazine in situ.
2. Cyclocondensation Reaction: a. To the solution of free benzylhydrazine, add the 1,3-dicarbonyl compound (1.0 equivalent) either neat or as a solution in the same solvent. b. The reaction mixture can be stirred at room temperature or heated to reflux to drive the reaction to completion. Reaction progress should be monitored by TLC or LC-MS.
3. Product Isolation and Purification: a. After the reaction is complete, cool the mixture to room temperature. b. If the product precipitates, it can be collected by filtration. c. Alternatively, the solvent can be removed under reduced pressure. d. The residue is then partitioned between an organic solvent (e.g., ethyl acetate, dichloromethane) and water. e. The organic layer is separated, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated in vacuo. f. The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization.
Data Presentation
| 1,3-Dicarbonyl Substrate | R¹ | R² | R³ | Expected Product |
| Acetylacetone | CH₃ | H | CH₃ | 1-Benzyl-3,5-dimethyl-1H-pyrazole |
| Benzoylacetone | Ph | H | CH₃ | Mixture of 1-benzyl-5-methyl-3-phenyl-1H-pyrazole and 1-benzyl-3-methyl-5-phenyl-1H-pyrazole |
| Dibenzoylmethane | Ph | H | Ph | 1-Benzyl-3,5-diphenyl-1H-pyrazole |
| Ethyl acetoacetate | CH₃ | H | OEt | 1-Benzyl-3-methyl-1H-pyrazol-5(4H)-one |
Note: The reaction with unsymmetrical 1,3-dicarbonyl compounds can lead to the formation of regioisomers.[2]
Signaling Pathway/Reaction Mechanism
Caption: Simplified reaction pathway for the Knorr pyrazole synthesis.
General Considerations and Safety
-
Solvent Effects: The choice of solvent can influence the reaction rate and, in some cases, the regioselectivity of the pyrazole formation. Protic solvents like ethanol and acetic acid are commonly used for the Knorr synthesis, while polar aprotic solvents may be employed in other methods.[1]
-
Regioselectivity: In reactions involving unsymmetrical 1,3-dicarbonyl compounds, a mixture of two regioisomeric pyrazoles can be formed. The regiochemical outcome is influenced by the steric and electronic properties of the substituents on the dicarbonyl compound.[2]
-
Safety: Hydrazine derivatives can be toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood. This compound is a solid and is generally easier and safer to handle than free hydrazine.
References
Application Notes and Protocols: Benzylhydrazine Dihydrochloride in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of benzylhydrazine (B1204620) dihydrochloride (B599025) as a key intermediate in the synthesis of various agrochemicals, particularly insecticides and fungicides.
Introduction
Benzylhydrazine dihydrochloride is a versatile building block in organic synthesis, valued for its reactive hydrazine (B178648) moiety which can be readily incorporated into various heterocyclic structures.[1][2] In the field of agrochemical development, it serves as a precursor for the synthesis of compounds with significant biological activity. Its application is particularly notable in the creation of diacylhydrazine insecticides and pyrazole-based fungicides.[3][4]
Applications in Insecticide Synthesis: Diacylhydrazine Derivatives
1,2-Diacyl-1-benzylhydrazine derivatives represent a class of insecticides that act as non-steroidal ecdysone (B1671078) agonists.[3] These compounds mimic the insect molting hormone, 20-hydroxyecdysone, leading to a premature and lethal molt in target insect larvae, particularly those of the order Lepidoptera.[3]
Signaling Pathway of Diacylhydrazine Insecticides
The proposed mechanism of action for diacylhydrazine insecticides involves the binding of the compound to the ecdysone receptor (EcR), which forms a heterodimer with the ultraspiracle protein (USP). This complex then binds to the ecdysone response element (EcRE) in the nucleus, triggering the transcription of molt-regulating genes and initiating a fatal premature molt.
Experimental Protocol: Synthesis of 1,2-Diacyl-1-benzylhydrazine Derivatives
This protocol is adapted from the synthesis of N,N'-diacyl derivatives of benzylhydrazine.
Materials:
-
This compound
-
Substituted benzoyl chlorides (2.0 eq)
-
Pyridine (B92270) (2.2 eq)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (B86663)
-
Silica (B1680970) gel for column chromatography
-
Hexane
-
Ethyl acetate (B1210297)
Procedure:
-
To a solution of this compound (1.0 eq) in dichloromethane, add pyridine (2.2 eq) at 0 °C.
-
Slowly add a solution of the first substituted benzoyl chloride (1.0 eq) in dichloromethane to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Add the second substituted benzoyl chloride (1.0 eq) to the mixture and stir at room temperature for an additional 12 hours.
-
Quench the reaction with a saturated solution of sodium bicarbonate.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient.
Quantitative Data: Insecticidal Activity of 1,2-Diacyl-1-benzylhydrazine Derivatives
The following table summarizes the topical insecticidal activity of selected 1,2-diacyl-1-benzylhydrazine derivatives against adult female Anopheles gambiae mosquitoes.[3]
| Compound ID | R1 Group | R2 Group | LD50 (µg/mg insect) |
| 2bo | 4-Cl-Ph | 4-t-Bu-Ph | 0.08 |
| 2kb | 4-CF3-Ph | 4-t-Bu-Ph | 0.12 |
| 3ab | 4-Et-Ph | 3,5-(CH3)2-Ph | 0.18 |
| RH-5849 | Ph | t-Bu | 0.22 |
Applications in Fungicide Synthesis: Pyrazole (B372694) Derivatives
This compound is a valuable precursor for the synthesis of pyrazole-containing fungicides. Pyrazole carboxamides, in particular, are an important class of fungicides that act as succinate (B1194679) dehydrogenase inhibitors (SDHIs), disrupting the fungal respiratory chain.[4]
General Synthesis Pathway for Pyrazole Carboxamide Fungicides
The synthesis of pyrazole carboxamide fungicides typically involves the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound to form the pyrazole ring, followed by functional group manipulations to introduce the carboxamide moiety.
Experimental Protocol: Synthesis of Substituted Pyrazoles
This protocol describes a general method for the synthesis of pyrazole derivatives through the reaction of a hydrazine with a chalcone (B49325) (an α,β-unsaturated ketone), a common 1,3-dicarbonyl equivalent.
Materials:
-
Substituted chalcone (1.0 mol)
-
Hydrazine hydrate (B1144303) (1.4 mol)
-
Glacial acetic acid
Procedure:
-
A mixture of the substituted chalcone (1.0 mol) and hydrazine hydrate (1.4 mol) in methanol is heated at reflux for 6-8 hours.
-
The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
After completion, the reaction mixture is cooled and poured into crushed ice.
-
The mixture is acidified with glacial acetic acid.
-
The resulting solid precipitate is collected by filtration, washed with water, and dried.
-
The crude product is purified by recrystallization from a suitable solvent (e.g., acetone).
Quantitative Data: Synthesis of Benzylhydrazone Derivatives
A Chinese patent describes the synthesis of various benzylhydrazone compounds with fungicidal and insecticidal activity. The following table summarizes the melting points and yields for selected compounds.[5]
| Compound ID | Melting Point (°C) | Yield (%) |
| Id-11 | 108-110 | 89 |
| If-222 | 162-164 | 76 |
General Experimental Workflow for Synthesis and Evaluation
The development of new agrochemicals based on this compound follows a structured workflow from synthesis to biological evaluation.
References
- 1. Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of pyrazole-4-carboxamides as potential fungicide candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. CN105130843B - Benzylhydrazone compounds and their preparation methods and applications - Google Patents [patents.google.com]
Analytical Applications of Benzylhydrazine Dihydrochloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzylhydrazine (B1204620) dihydrochloride (B599025) is a reactive chemical compound featuring a hydrazine (B178648) functional group attached to a benzyl (B1604629) group.[1] This structure makes it a valuable reagent in organic synthesis and, notably, in analytical chemistry.[2][3] Its primary analytical application lies in its ability to react with carbonyl compounds—such as aldehydes and ketones—to form stable hydrazone derivatives. This derivatization process is instrumental for enhancing the detection and quantification of various analytes, including carbohydrates, keto acids, and pharmaceuticals containing carbonyl groups.
The benzyl group provides a chromophore, facilitating spectrophotometric detection, while the increased molecular weight and altered polarity of the resulting hydrazone derivatives improve chromatographic separations, particularly in High-Performance Liquid Chromatography (HPLC). This document provides detailed application notes and protocols for the use of benzylhydrazine dihydrochloride in analytical chemistry, with a focus on derivatization for chromatographic and spectrophotometric analysis.
Disclaimer: Specific validated analytical methods using this compound are not widely published. The following protocols are based on established methods for its close structural analog, phenylhydrazine (B124118), and have been adapted for this compound. Users should perform method validation to ensure suitability for their specific application.
Application Note 1: Quantitative Determination of Carbonyl Compounds by HPLC
Principle:
This compound reacts with aldehydes and ketones in acidic conditions to form benzylhydrazones. These derivatives exhibit strong UV absorbance, allowing for sensitive detection by HPLC with a UV detector. The reaction is analogous to the widely used derivatization with 2,4-dinitrophenylhydrazine (B122626) (DNPH).[4][5][6][7] This method is applicable for the quantification of residual aldehydes or ketones in drug substances, environmental samples, and food products.
Reaction Scheme:
Caption: Derivatization of a carbonyl compound with benzylhydrazine.
Experimental Protocol:
1. Reagents and Materials:
-
This compound
-
Aldehyde/Ketone standards
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (HPLC grade)
-
Deionized water
-
Hydrochloric acid (HCl)
-
Sample containing the carbonyl compound(s) of interest
2. Preparation of Derivatization Reagent:
-
Prepare a 0.1 M solution of this compound in acetonitrile.
-
Prepare a 0.1 M HCl solution in acetonitrile.
-
For the working derivatization solution, mix equal volumes of the this compound solution and the HCl solution.
3. Sample and Standard Preparation:
-
Standards: Prepare a series of standard solutions of the target aldehyde(s) and/or ketone(s) in acetonitrile at concentrations ranging from 0.1 to 50 µg/mL.
-
Sample: Dissolve a known amount of the sample in acetonitrile to achieve an expected carbonyl concentration within the standard curve range.
4. Derivatization Procedure:
-
To 1.0 mL of each standard and sample solution in a sealed vial, add 1.0 mL of the working derivatization solution.
-
Vortex the mixture for 30 seconds.
-
Heat the vials at 60°C for 60 minutes in a water bath or heating block.
-
Cool the vials to room temperature.
-
The solutions are now ready for HPLC analysis.
5. HPLC Conditions:
| Parameter | Value |
| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: Water; B: Acetonitrile |
| Gradient | 0-20 min, 50-90% B; 20-25 min, 90% B; 25-30 min, 50% B |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| Detection | UV at 260 nm (based on phenylhydrazine derivatives) |
Quantitative Data (Hypothetical, based on similar methods):
| Analyte | Linearity Range (µg/mL) | LOD (µg/mL) | LOQ (µg/mL) |
| Formaldehyde | 0.1 - 20 | 0.03 | 0.1 |
| Acetaldehyde | 0.2 - 30 | 0.06 | 0.2 |
| Acetone | 0.5 - 50 | 0.15 | 0.5 |
| Benzaldehyde | 0.1 - 25 | 0.03 | 0.1 |
Workflow Diagram:
Caption: Workflow for carbonyl analysis using benzylhydrazine derivatization.
Application Note 2: Spectrophotometric Determination of Reducing Sugars
Principle:
Reducing sugars contain a free aldehyde or ketone group that can react with this compound to form osazones, which are colored compounds.[8][9][10][11][12] The intensity of the color produced is proportional to the concentration of the reducing sugar and can be measured spectrophotometrically. This method is useful for the quantification of total reducing sugars in biological samples, food products, and pharmaceutical formulations.
Reaction Scheme:
Caption: Formation of a colored osazone from a reducing sugar.
Experimental Protocol:
1. Reagents and Materials:
-
This compound
-
Sodium acetate (B1210297)
-
Acetic acid
-
Standard solutions of reducing sugars (e.g., glucose, fructose)
-
Sample containing reducing sugars
-
Spectrophotometer
2. Preparation of Phenylhydrazine Reagent:
-
Dissolve 2 g of this compound and 3 g of sodium acetate in 20 mL of deionized water.
-
Add 1 mL of glacial acetic acid.
-
Warm gently if necessary to dissolve completely. Prepare this reagent fresh daily.
3. Sample and Standard Preparation:
-
Standards: Prepare a series of standard solutions of a reducing sugar (e.g., glucose) in deionized water with concentrations ranging from 10 to 200 µg/mL.
-
Sample: Dilute the sample with deionized water to bring the expected reducing sugar concentration into the range of the standard curve. If the sample is turbid, clarify by centrifugation or filtration.
4. Derivatization and Measurement:
-
Pipette 1 mL of each standard and sample solution into separate test tubes.
-
Add 2 mL of the freshly prepared phenylhydrazine reagent to each tube.
-
Mix well and heat the tubes in a boiling water bath for 30 minutes.
-
Cool the tubes to room temperature.
-
Measure the absorbance of the resulting colored solution at the wavelength of maximum absorbance (λmax), which should be determined experimentally (typically in the range of 395-430 nm for phenylosazones).
-
Construct a calibration curve of absorbance versus concentration for the standards and determine the concentration of reducing sugars in the sample.
Quantitative Data (Hypothetical, based on similar methods):
| Parameter | Value |
| Analyte | Total Reducing Sugars (as glucose equivalents) |
| Linearity Range | 10 - 200 µg/mL |
| λmax | ~410 nm (to be determined) |
| Correlation Coefficient (r²) | > 0.995 |
Workflow Diagram:
Caption: Workflow for reducing sugar analysis.
Application Note 3: Analysis of Keto Acids by Spectrophotometry
Principle:
Alpha-keto acids, such as glyoxylic acid, react with benzylhydrazine in an acidic medium to form stable, colored phenylhydrazones.[13][14][15] The color intensity of the resulting solution is proportional to the concentration of the keto acid, allowing for its quantification using a spectrophotometer. This method can be applied to the analysis of keto acids in biological fluids and industrial process samples.
Experimental Protocol:
1. Reagents and Materials:
-
This compound
-
Standard keto acid (e.g., glyoxylic acid)
-
Hydrochloric acid (HCl)
-
Potassium ferricyanide (B76249) (K₃[Fe(CN)₆])
-
Deionized water
-
Spectrophotometer
2. Preparation of Reagents:
-
Benzylhydrazine Solution: Prepare a 5 mM solution of this compound in deionized water.
-
Potassium Ferricyanide Solution: Prepare a 0.1 M solution of potassium ferricyanide in deionized water.
-
HCl Solution: Prepare a 1 M HCl solution.
3. Sample and Standard Preparation:
-
Standards: Prepare a series of standard solutions of the target keto acid (e.g., glyoxylic acid) in deionized water with concentrations ranging from 1 to 50 µM.
-
Sample: Dilute the sample as necessary to bring the expected keto acid concentration within the standard curve range. Deproteinize biological samples if necessary using perchloric acid followed by neutralization.
4. Derivatization and Measurement:
-
To 1 mL of each standard and sample solution, add 0.5 mL of the 5 mM benzylhydrazine solution.
-
Mix and let the reaction proceed for 15 minutes at room temperature.
-
Add 0.5 mL of 1 M HCl to acidify the mixture.
-
Add 0.2 mL of the 0.1 M potassium ferricyanide solution to oxidize the phenylhydrazone to a formazan (B1609692) dye.
-
Allow the color to develop for 10 minutes.
-
Measure the absorbance at the λmax of the formazan dye (typically around 520 nm).
-
Create a calibration curve and determine the sample concentration.
Quantitative Data (Hypothetical, based on similar methods):
| Parameter | Value |
| Analyte | Glyoxylic Acid |
| Linearity Range | 1 - 50 µM |
| λmax | ~520 nm (to be determined) |
| Molar Absorptivity | > 20,000 L mol⁻¹ cm⁻¹ |
Logical Relationship Diagram:
Caption: Logical steps in the spectrophotometric analysis of keto acids.
References
- 1. Determination of residual phenylhydrazines in drug substances by high-performance liquid chromatography with pre-column derivatization - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Derivatization of carbonyl compounds with 2,4-dinitrophenylhydrazine and their subsequent determination by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. epa.gov [epa.gov]
- 6. ijcpa.in [ijcpa.in]
- 7. unitedchem.com [unitedchem.com]
- 8. scribd.com [scribd.com]
- 9. Osazone Formation of Sugars: A Green Chemistry Strategy for the Undergraduate Laboratory [ajgreenchem.com]
- 10. scribd.com [scribd.com]
- 11. Glucose reacts with excess of with phenylhydrazine class 12 chemistry CBSE [vedantu.com]
- 12. scribd.com [scribd.com]
- 13. A spectrophotometric method for the determination of glycolate in urine and plasma with glycolate oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. chemrxiv.org [chemrxiv.org]
- 15. researchgate.net [researchgate.net]
Application Note: HPLC Analysis of Benzylhydrazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzylhydrazine (B1204620) and its derivatives are important compounds in the pharmaceutical industry, often used as intermediates in drug synthesis or investigated for their own biological activities. However, they can also be present as process impurities or degradation products in active pharmaceutical ingredients (APIs). Due to their potential toxicity, it is crucial to have a reliable and sensitive analytical method for their quantification. This application note describes a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the analysis of benzylhydrazine and its related derivatives.
The described method is a reverse-phase HPLC (RP-HPLC) approach, which is widely used for the analysis of various pharmaceutical compounds due to its high selectivity and efficiency.[1] This method can be adapted for the quantification of benzylhydrazine in bulk drug substances and finished pharmaceutical products.
Principle of the Method
The method is based on the separation of benzylhydrazine and its derivatives on a C18 stationary phase with a mobile phase consisting of an organic solvent and an aqueous buffer. The separation is achieved based on the differential partitioning of the analytes between the stationary and mobile phases. Detection is typically performed using an ultraviolet (UV) detector, as the benzene (B151609) ring in benzylhydrazine provides sufficient chromophoric activity for sensitive detection. For analytes lacking a strong chromophore, pre-column or post-column derivatization can be employed to enhance detectability.[2]
Experimental Protocols
Materials and Reagents
-
Benzylhydrazine dihydrochloride (B599025) reference standard
-
HPLC-grade acetonitrile (B52724)
-
HPLC-grade methanol
-
Potassium phosphate (B84403) monobasic
-
Orthophosphoric acid
-
HPLC-grade water
-
0.45 µm membrane filters
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or photodiode array (PDA) detector is suitable for this analysis.
| Parameter | Condition |
| HPLC Column | C18, 250 mm x 4.6 mm, 5 µm particle size (e.g., Inertsil ODS-3) |
| Mobile Phase | Acetonitrile : 0.05 M Potassium Phosphate Buffer (pH 3.0) (40:60, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 210 nm |
| Injection Volume | 20 µL |
| Run Time | Approximately 15 minutes |
Preparation of Solutions
-
Buffer Preparation (0.05 M Potassium Phosphate, pH 3.0): Dissolve 6.8 g of potassium phosphate monobasic in 1000 mL of HPLC-grade water. Adjust the pH to 3.0 with orthophosphoric acid. Filter the buffer through a 0.45 µm membrane filter.
-
Mobile Phase Preparation: Mix acetonitrile and the prepared phosphate buffer in a 40:60 (v/v) ratio. Degas the mobile phase before use.
-
Standard Stock Solution (100 µg/mL): Accurately weigh about 10 mg of benzylhydrazine dihydrochloride reference standard and dissolve it in 100 mL of mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the range of 1-50 µg/mL.
-
Sample Preparation: Accurately weigh a quantity of the sample (e.g., powdered tablets, bulk drug substance) and dissolve it in the mobile phase to achieve a theoretical concentration of benzylhydrazine within the calibration range. Sonicate for 15 minutes to ensure complete dissolution. Filter the solution through a 0.45 µm syringe filter before injection.
Data Presentation
The following table summarizes the expected quantitative data for the analysis of benzylhydrazine using the described HPLC method. This data is indicative and may vary depending on the specific instrument and column used.
| Analyte | Retention Time (min) | Linearity Range (µg/mL) | Correlation Coefficient (r²) | Limit of Detection (LOD) (µg/mL) | Limit of Quantitation (LOQ) (µg/mL) |
| Benzylhydrazine | ~ 4.5 | 1 - 50 | > 0.999 | 0.2 | 0.6 |
| Related Impurity A | ~ 3.2 | - | - | - | - |
| Related Impurity B | ~ 6.8 | - | - | - | - |
Retention times for related impurities are hypothetical and will depend on their specific chemical structures.
Mandatory Visualization
Experimental Workflow
The following diagram illustrates the general workflow for the HPLC analysis of benzylhydrazine derivatives.
Caption: Workflow for HPLC analysis of benzylhydrazine.
Forced Degradation Study Logical Relationship
For the development of a stability-indicating method, forced degradation studies are essential. The following diagram shows the logical relationship of subjecting the drug substance to various stress conditions.
Caption: Forced degradation study design.
Conclusion
The presented RP-HPLC method is suitable for the quantitative analysis of benzylhydrazine and its derivatives in a research and quality control setting. The method is simple, rapid, and can be validated according to ICH guidelines to demonstrate its specificity, linearity, accuracy, and precision. The development of a stability-indicating method through forced degradation studies ensures that the method can accurately quantify the analyte in the presence of its degradation products.
References
- 1. researchgate.net [researchgate.net]
- 2. Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the GC-MS Analysis of Benzylhydrazine Dihydrochloride Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzylhydrazine (B1204620) and its derivatives are important intermediates in the synthesis of various pharmaceutical compounds, including those with potential anticancer and neuroactive properties. The detection and quantification of residual benzylhydrazine are critical for ensuring the safety and quality of active pharmaceutical ingredients (APIs) and formulated drug products. Due to its polarity and low volatility, direct analysis of benzylhydrazine by gas chromatography (GC) is challenging. Therefore, a derivatization step is necessary to convert it into a more volatile and thermally stable compound suitable for GC-MS analysis.
This document provides a detailed application note and protocol for the analysis of benzylhydrazine, following its derivatization with pentafluorobenzaldehyde (B1199891) (PFB). The resulting derivative, N-benzyl-N'-(pentafluorobenzylidene)hydrazine, exhibits excellent chromatographic properties and can be sensitively detected by mass spectrometry.
Signaling Pathway and Logical Relationships
The analytical workflow for the GC-MS analysis of benzylhydrazine involves a series of sequential steps, from sample preparation and derivatization to chromatographic separation and mass spectrometric detection. This process is designed to ensure accurate and reliable quantification of the analyte.
Experimental workflow for benzylhydrazine analysis.
Experimental Protocols
This section details the necessary materials and the step-by-step procedures for the derivatization of benzylhydrazine dihydrochloride and its subsequent analysis by GC-MS.
Materials and Reagents
-
This compound (analytical standard)
-
Pentafluorobenzaldehyde (PFB)
-
Sodium bicarbonate buffer (0.1 M, pH 8.5)
-
Hexane (B92381) (GC grade)
-
Methanol (B129727) (GC grade)
-
Sodium sulfate (B86663) (anhydrous)
-
Deionized water
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
Vortex mixer
-
Centrifuge
-
Gas chromatograph coupled with a mass spectrometer (GC-MS)
Preparation of Solutions
-
Standard Stock Solution (100 µg/mL of Benzylhydrazine): Accurately weigh 130.8 mg of this compound and dissolve it in 100 mL of 0.1 M hydrochloric acid in a volumetric flask. This stock solution is equivalent to 100 µg/mL of free benzylhydrazine.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with deionized water to achieve concentrations ranging from 0.1 µg/mL to 10 µg/mL.
-
Derivatizing Reagent Solution (1% PFB in Methanol): Dissolve 100 µL of pentafluorobenzaldehyde in 10 mL of methanol. Prepare this solution fresh daily.
Derivatization Protocol
-
Sample/Standard Preparation: To 1 mL of the sample solution or working standard solution in a glass vial, add 1 mL of 0.1 M sodium bicarbonate buffer (pH 8.5).
-
Addition of Derivatizing Reagent: Add 100 µL of the 1% PFB in methanol solution to the vial.
-
Reaction: Tightly cap the vial and vortex for 1 minute. Allow the reaction to proceed at room temperature for 30 minutes.
-
Extraction: Add 2 mL of hexane to the vial, vortex for 2 minutes, and then centrifuge to separate the layers.
-
Sample Collection: Carefully transfer the upper organic layer (hexane) to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Analysis: The extracted and dried sample is now ready for GC-MS analysis.
GC-MS Instrumental Conditions
The following instrumental parameters are recommended for the analysis of the PFB-benzylhydrazine derivative. Optimization may be required based on the specific instrument used.
| Parameter | Condition |
| Gas Chromatograph | |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Oven Program | Initial temperature 80 °C, hold for 1 min, ramp at 15 °C/min to 280 °C, hold for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Acquisition Mode | Selected Ion Monitoring (SIM) and/or Full Scan |
Data Presentation
The analysis of the PFB-benzylhydrazine derivative by GC-MS under the specified conditions will yield reproducible retention times and a characteristic mass spectrum. The following table summarizes the expected quantitative data for the derivative.
| Parameter | Value |
| Compound | N-benzyl-N'-(pentafluorobenzylidene)hydrazine |
| Molecular Weight | 300.25 g/mol |
| Retention Time (approx.) | 12.5 min |
| Mass Spectral Data (m/z) | |
| Molecular Ion [M]+ | 300 |
| Key Fragment Ions | 181, 105, 91, 77 |
Mass Spectral Fragmentation
The fragmentation pattern of the PFB-benzylhydrazine derivative is crucial for its identification. The major fragmentation pathways are outlined below:
Fragmentation of PFB-benzylhydrazine derivative.
Conclusion
The described method, involving derivatization with pentafluorobenzaldehyde followed by GC-MS analysis, provides a robust and sensitive approach for the quantification of benzylhydrazine in various matrices. The detailed protocol and the provided quantitative data, including retention time and mass spectral information, will aid researchers, scientists, and drug development professionals in establishing and validating this analytical method in their laboratories for quality control and safety assessment of pharmaceutical products.
Benzylhydrazine Dihydrochloride: A Versatile Reagent in Medicinal Chemistry
Introduction: Benzylhydrazine (B1204620) dihydrochloride (B599025) is a valuable reagent in medicinal chemistry, primarily utilized as a precursor for the synthesis of a wide array of heterocyclic compounds and hydrazone derivatives that exhibit significant biological activities. Its utility stems from the reactive hydrazine (B178648) moiety, which readily participates in condensation and cyclization reactions to form stable molecular scaffolds of therapeutic interest. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of benzylhydrazine dihydrochloride in the synthesis of medicinally relevant compounds, including those with antidiabetic, antimicrobial, and anticancer properties.
Application in the Synthesis of Antidiabetic Agents
This compound is a key starting material for the synthesis of benzylidenehydrazine (B8809509) derivatives, which have emerged as potent inhibitors of α-amylase and α-glucosidase, enzymes crucial for carbohydrate digestion. By inhibiting these enzymes, these compounds can help manage postprandial hyperglycemia, a key concern in diabetes mellitus.
Quantitative Data for Antidiabetic Activity
| Compound ID | Substituent on Benzaldehyde (B42025) | α-Amylase IC50 (µM) | α-Glucosidase IC50 (µM) | Reference |
| 1 | 2,4-difluoro | 116.19 | >600 | [1] |
| 2 | 4-chloro | 494.02 | >600 | [2] |
| 3 | 3-chloro | 368.31 | >600 | [2] |
| 4 | 2-chloro | 478.35 | >600 | [2] |
| 5 | 2,4-dichloro | 320.70 | >600 | [2] |
| Acarbose (Standard) | - | 600 | 27.86 | [1] |
Mechanism of Action: Inhibition of Carbohydrate Digestion
Benzylidenehydrazine derivatives, such as the 2,4-difluoro substituted analog, have been shown to act as non-competitive inhibitors of α-amylase.[1] This mode of inhibition suggests that the compound binds to an allosteric site on the enzyme, rather than the active site, inducing a conformational change that reduces the enzyme's catalytic efficiency. This leads to a decrease in the breakdown of complex carbohydrates into simple sugars, thereby lowering the rate of glucose absorption into the bloodstream.
Experimental Protocol: Synthesis of Benzylidenehydrazine Derivatives
This protocol is adapted for the synthesis of benzylidenehydrazine derivatives from this compound.
Materials:
-
This compound
-
Substituted benzaldehyde (e.g., 2,4-difluorobenzaldehyde)
-
Sodium acetate (B1210297)
-
Distilled water
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) and sodium acetate (2 equivalents) in a minimal amount of water.
-
To this solution, add a solution of the substituted benzaldehyde (1 equivalent) in ethanol.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the product will precipitate out of the solution.
-
Collect the precipitate by vacuum filtration and wash with cold ethanol.
-
Recrystallize the crude product from ethanol to obtain the pure benzylidenehydrazine derivative.
-
Characterize the final product using appropriate analytical techniques (e.g., NMR, IR, Mass Spectrometry).
Application in the Synthesis of Antimicrobial Agents
This compound serves as a crucial building block for the synthesis of pyrazole (B372694) derivatives, a class of heterocyclic compounds renowned for their broad-spectrum antimicrobial activity. The reaction of benzylhydrazine with various precursors allows for the creation of a diverse library of pyrazole-containing molecules with potential therapeutic applications against bacterial and fungal pathogens.
Quantitative Data for Antimicrobial Activity
| Compound ID | Target Microorganism | MIC (µg/mL) | Reference |
| Pyrazole Derivative 1 | Staphylococcus aureus | 62.5 | [1] |
| Bacillus subtilis | 125 | [1] | |
| Candida albicans | 7.8 | [1] | |
| Aspergillus niger | 2.9 | [1] | |
| Pyrazole Derivative 2 | Staphylococcus aureus | >500 | [3] |
| Candida albicans | >500 | [3] | |
| Chloramphenicol (Standard) | Staphylococcus aureus | 125 | [1] |
| Clotrimazole (Standard) | Candida albicans | 31.25 | [1] |
Experimental Protocol: One-Pot Synthesis of 1-Benzyl-3-(4-chlorophenyl)-5-p-tolyl-1H-pyrazole
This protocol details a one-pot, three-component reaction for the synthesis of a substituted pyrazole.[4]
Materials:
-
This compound
-
4-Methyl-β-nitrostyrene
-
Water
Procedure:
-
In a 500-mL round-bottomed flask, dissolve 4-chlorobenzaldehyde (4.86 g, 34.5 mmol) in methanol (150 mL).
-
Add water (10 mL) to the solution.
-
Add this compound (6.75 g, 34.5 mmol) in one portion.
-
Stir the mixture at room temperature for 3 hours to form the hydrazone intermediate.
-
Add 4-methyl-β-nitrostyrene (4.51 g, 27.7 mmol) in one portion.
-
Stir the reaction solution at room temperature, open to the air, until the reaction is complete (monitored by TLC or HPLC).
-
Slowly add water (50 mL) over 20 minutes, which will cause the product to precipitate.
-
Stir the resulting white suspension at room temperature for an additional hour.
-
Collect the solid product by vacuum filtration, washing with a 1:1 methanol/water mixture.
-
Suction-dry the solid overnight to yield the desired pyrazole.
-
The crude product can be further purified by recrystallization from methanol.
Application in the Synthesis of Anticancer Agents
This compound is also a precursor for hydrazone and pyrazole derivatives that have demonstrated cytotoxic activity against various cancer cell lines. The versatility of the hydrazine group allows for the introduction of diverse functionalities, leading to the discovery of novel anticancer agents.
Quantitative Data for Anticancer Activity
| Compound Type | Cancer Cell Line | IC50 (µM) | Reference |
| Hydrazide-hydrazone | SH-SY5Y (Neuroblastoma) | 2.9 | [5] |
| Kelly (Neuroblastoma) | 1.3 | [5] | |
| MCF-7 (Breast Cancer) | 14.1 | [5] | |
| MDA-MB-231 (Breast Cancer) | 18.8 | [5] | |
| Benzylidene Hydrazide | A549 (Lung Cancer) | > cisplatin | [6] |
| Pyrazole Derivative | MCF-7 (Breast Cancer) | 94.02 (µg/mL) | [7] |
General Synthetic Approach for Anticancer Hydrazones
A common strategy for synthesizing anticancer hydrazones involves the condensation of a carbohydrazide (B1668358) with a suitable aldehyde or ketone. While a specific protocol starting from this compound for the compounds listed above was not detailed in the cited literature, a general procedure can be outlined.
General Experimental Considerations:
-
Free Base Generation: this compound is a salt. For condensation reactions, it is often necessary to first generate the free base, benzylhydrazine, by treating the dihydrochloride salt with a suitable base (e.g., sodium hydroxide, sodium bicarbonate, or an organic base like triethylamine).
-
Reaction Conditions: The condensation reaction between benzylhydrazine and an aldehyde or ketone is typically carried out in a protic solvent like ethanol or methanol. The reaction may be performed at room temperature or require heating under reflux.
-
Catalysis: The reaction can be catalyzed by a small amount of acid (e.g., acetic acid, hydrochloric acid) or, in some cases, a base.
-
Work-up and Purification: The resulting hydrazone often precipitates from the reaction mixture upon cooling or addition of water. Purification is typically achieved by recrystallization or column chromatography.
This compound is a versatile and valuable reagent in medicinal chemistry, enabling the synthesis of a diverse range of biologically active compounds. The application notes and protocols provided herein for the synthesis of antidiabetic, antimicrobial, and anticancer agents highlight its importance in drug discovery and development. The straightforward nature of the reactions involving this reagent, coupled with the significant therapeutic potential of the resulting products, ensures its continued relevance in the field. Researchers are encouraged to adapt and optimize these protocols to explore novel chemical space and develop new therapeutic leads.
References
- 1. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzylidenehydrazine Derivatives: Synthesis, Antidiabetic Evaluation, Antioxidation, Mode of Inhibition, DFT and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Anticancer Activity of New Hydrazide-hydrazones and Their Pd(II) Complexes | Semantic Scholar [semanticscholar.org]
- 7. Benzylhydrazine synthesis - chemicalbook [chemicalbook.com]
Troubleshooting & Optimization
Technical Support Center: Benzylhydrazine Dihydrochloride Reaction Optimization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with benzylhydrazine (B1204620) dihydrochloride (B599025). The information herein is designed to help overcome common challenges and optimize reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common applications of benzylhydrazine dihydrochloride in organic synthesis?
A1: this compound is a versatile reagent primarily used as an intermediate in the synthesis of various pharmaceuticals, agrochemicals, and dyestuffs.[1][2] It is frequently employed in condensation reactions to form hydrazones, which can then be used to construct heterocyclic compounds like pyrazoles and 1,2,4-triazoles.[3][4]
Q2: What are the recommended storage conditions for this compound?
A2: this compound should be stored at room temperature in a dry, well-ventilated place, preferably under an inert atmosphere.[1][2] It is important to keep the container tightly closed to prevent moisture absorption and degradation.
Q3: Is this compound soluble in water?
A3: this compound is typically described as a white to off-white crystalline solid that is soluble in water due to its salt form.[5] However, some sources describe it as insoluble in water, so it is best to test solubility for your specific application and lot number.[1][2]
Q4: What safety precautions should be taken when handling this compound?
A4: this compound is an irritant and can be toxic.[2] It is crucial to handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water. When heated to decomposition, it can emit toxic fumes of HCl and NOx.[1][2]
Troubleshooting Guides
Issue 1: Low or No Product Yield
Low product yield is a common issue in organic synthesis. The following guide provides a systematic approach to troubleshooting reactions involving this compound.
Possible Causes and Solutions:
-
Purity of Reagents: The purity of this compound and other reactants is critical. Impurities can interfere with the reaction, leading to side products or incomplete conversion.
-
Solution: Use high-purity reagents. If the purity is questionable, consider purifying the starting materials before use. For instance, ensure that aldehyde starting materials are free of carboxylic acid impurities by washing with a sodium carbonate solution.
-
-
Reaction Conditions: Suboptimal reaction conditions, such as temperature, solvent, and pH, can significantly impact the yield.
-
Solution: Optimize reaction parameters. This may involve screening different solvents, adjusting the temperature, or adding a catalyst. For pyrazole (B372694) synthesis, protic polar solvents like methanol (B129727) or ethanol (B145695) often provide cleaner reactions and better yields compared to non-polar or aprotic polar solvents.[3]
-
-
Incomplete Reaction: The reaction may not have proceeded to completion.
-
Solution: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[6] If the reaction has stalled, consider increasing the reaction time or temperature.
-
-
Side Reactions: The formation of unwanted byproducts can consume starting materials and reduce the yield of the desired product.
-
Solution: Identify potential side reactions and adjust conditions to minimize their formation. For example, in hydrazone formation, a common side reaction is the formation of an azine. This can often be minimized by using a 1:1 molar ratio of reactants and adding the aldehyde dropwise.[2]
-
Data Presentation
Table 1: Effect of Solvent on Pyrazole Synthesis Yield
This table summarizes the effect of different solvents on the yield of a three-component reaction to synthesize pyrazole, as described in Organic Syntheses.[3]
| Solvent | Product Ratio (Pyrazole:Michael Adduct) | Notes |
| Toluene | No Reaction | Non-polar solvents are not suitable. |
| CH₂Cl₂ | High | Aprotic polar solvent that favors pyrazole formation. |
| CH₃CN | Low | Aprotic polar solvent that favors Michael addition product. |
| DMF | Low | Aprotic polar solvent that favors Michael addition product. |
| MeOH | High | Protic polar solvent, provides a clean reaction and good yield. |
| EtOH | High | Protic polar solvent, provides a clean reaction and good yield. |
| AcOH | High | Protic polar solvent that favors pyrazole formation. |
Experimental Protocols
Protocol 1: One-Pot, Three-Component Synthesis of 1-Benzyl-3-(4-chlorophenyl)-5-p-tolyl-1H-pyrazole
This protocol is adapted from a procedure published in Organic Syntheses.[7]
Materials:
-
This compound
-
4-Methyl-β-nitrostyrene
-
Methanol (MeOH)
-
Water
Procedure:
-
In a 500-mL round-bottomed flask equipped with a magnetic stir bar and a condenser, dissolve 4-chlorobenzaldehyde (4.86 g, 34.5 mmol, 1.25 equiv) in methanol (150 mL).
-
Add water (10 mL) to the solution.
-
Add this compound (6.75 g, 34.5 mmol, 1.25 equiv) in one portion.
-
Stir the mixture at room temperature for 3 hours to form the hydrazone.
-
Add 4-methyl-β-nitrostyrene (4.51 g, 27.7 mmol) in one portion.
-
Stir the reaction solution at room temperature, open to the air, until the reaction is complete (this may take 48-92 hours). The progress can be monitored by ¹H NMR spectroscopy. The product will precipitate as a white solid after approximately 1-2 hours.
-
Replace the condenser with a pressure-equalizing addition funnel and slowly add water (50 mL) over 20 minutes.
-
Stir the resulting white suspension at room temperature for an additional hour.
-
Collect the solid product by vacuum filtration and wash it with a 1:1 mixture of MeOH/H₂O (approximately 30 mL).
-
Suction-dry the solid for about 10 minutes, then transfer it to a round-bottomed flask and dry under vacuum at room temperature for 8 hours to yield the pure pyrazole product.
Visualizations
Troubleshooting Workflow for Low Reaction Yield
The following diagram illustrates a logical workflow for troubleshooting low yields in reactions involving this compound.
References
- 1. DOT Language | Graphviz [graphviz.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Dehydrohalogenation Condensation Reaction of Phenylhydrazine with Cl-Terminated Si(111) Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Benzylhydrazine Dihydrochloride Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of benzylhydrazine (B1204620) dihydrochloride (B599025), with a focus on improving reaction yields.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing benzylhydrazine dihydrochloride?
A1: Two prevalent methods for synthesizing benzylhydrazine and its dihydrochloride salt are:
-
Direct Benzylation of Hydrazine (B178648): This method involves the reaction of benzyl (B1604629) chloride with hydrazine hydrate (B1144303), often in the presence of a base like potassium carbonate, to yield benzylhydrazine. The free base is then converted to the dihydrochloride salt by treatment with hydrochloric acid.
-
Multi-step Synthesis via a Protected Hydrazine: This approach utilizes a protected hydrazine derivative, such as tert-butyl hydrazinecarboxylate, which is first alkylated with a benzyl halide. The protecting group is subsequently removed under acidic conditions to yield the desired monosubstituted hydrazine, which can then be isolated as the dihydrochloride salt. This method can offer better control over the reaction and minimize the formation of di-substituted byproducts.[1]
Q2: What is a typical yield for the synthesis of this compound?
A2: The yield of this compound can vary significantly depending on the synthetic route and reaction conditions.
-
The direct benzylation of hydrazine hydrate with benzyl chloride can produce benzylhydrazine with a yield of approximately 82%.[2]
-
A multi-step synthesis involving a protected hydrazine has been reported to yield the final this compound product in 99% yield for the deprotection step.[1]
-
The synthesis of a related compound, dimethylhydrazine dihydrochloride, has a reported yield of 75-78%.[3]
Q3: How do reaction conditions affect the yield of this compound?
A3: Reaction conditions play a crucial role in the yield and purity of the final product. Key parameters include:
-
Temperature: Elevated temperatures can increase the reaction rate but may also lead to the formation of side products. For instance, some reactions are carried out at 40°C, while others may be performed at room temperature.[2] Extremely high temperatures can favor side reactions.[4]
-
Solvent: The choice of solvent can influence the solubility of reactants and the reaction pathway. Polar solvents are generally preferred for these types of reactions.[4][5] In some cases, the use of a more polar solvent like DMF has been shown to be more effective than ethanol (B145695).[5]
-
Base: The choice and amount of base are critical for neutralizing the acid formed during the reaction and for promoting the desired nucleophilic substitution. Potassium carbonate is a commonly used base in the direct benzylation method.[2]
Q4: What are the best methods for purifying this compound?
A4: The most common and effective method for purifying this compound is recrystallization. A mixture of ethanol and water (e.g., 3:1 ratio) is often a suitable solvent system for obtaining high-purity crystals.[5] For related hydrazine derivatives, dissolving the crude product in boiling absolute ethanol followed by the addition of a small amount of concentrated hydrochloric acid and cooling can also yield pure crystalline product.[3]
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound and provides potential solutions.
| Problem | Potential Cause | Suggested Solution |
| Low or No Yield | 1. Incomplete Reaction: Insufficient reaction time or temperature. | - Monitor the reaction progress using Thin Layer Chromatography (TLC).- If the reaction is sluggish, consider moderately increasing the temperature or extending the reaction time. |
| 2. Poor Quality of Reagents: Impurities in benzyl chloride or hydrazine hydrate. | - Use freshly distilled or high-purity reagents.- Ensure hydrazine hydrate has not degraded. | |
| 3. Incorrect Stoichiometry: Improper molar ratio of reactants and base. | - Carefully measure and use the correct stoichiometry. An excess of hydrazine is often used to minimize dibenzylation. | |
| Formation of Side Products | 1. Dibenzylation: Reaction of the product with another molecule of benzyl chloride. | - Use a significant excess of hydrazine hydrate.- Add the benzyl chloride dropwise to the hydrazine solution to maintain a low concentration of the alkylating agent. |
| 2. Oxidation of Hydrazine: Exposure to air can lead to oxidation. | - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Difficulty in Product Isolation and Purification | 1. Product is an Oil or Gummy Solid: Presence of impurities or residual solvent. | - Ensure complete removal of the solvent under reduced pressure.- Attempt to induce crystallization by scratching the inside of the flask with a glass rod or by seeding with a small crystal of the pure product. |
| 2. Product is Contaminated with Starting Materials: Incomplete reaction or inefficient purification. | - Optimize reaction conditions to ensure complete conversion of the limiting reagent.- For purification, select an appropriate recrystallization solvent system where the product has high solubility at high temperatures and low solubility at low temperatures. An ethanol/water mixture is a good starting point.[5] | |
| 3. Hygroscopic Product: The dihydrochloride salt can be hygroscopic. | - Handle the purified product in a dry environment (e.g., a glove box or under a stream of dry inert gas).- Store the final product in a desiccator.[3] |
Data Presentation
Table 1: Reported Yields for Benzylhydrazine and Related Dihydrochloride Syntheses
| Product | Synthetic Method | Key Reagents | Solvent | Temperature | Yield (%) | Reference |
| Benzylhydrazine | Direct Benzylation | Benzyl chloride, Hydrazine hydrate, K₂CO₃ | Water | 40°C | 82 | [2] |
| This compound | Deprotection | N-benzyl-N'-(propan-2-ylidene)hydrazine-N'-carboxylate, 2N HCl | THF | Reflux | 99 | [1] |
| sym-Dimethylhydrazine Dihydrochloride | Multi-step | Dibenzoyldimethylhydrazine, HCl | Water | Reflux | 75-78 | [3] |
Table 2: Recommended Solvents for Recrystallization
| Compound | Recommended Solvent System | Observations | Reference |
| Benzylhydrazine hydrochloride | Ethanol/Water (3:1) | Yields high-purity crystals. | [5] |
| sym-Dimethylhydrazine Dihydrochloride | Absolute Ethanol / Ether | Dissolve in boiling ethanol, add HCl, then ether to precipitate. | [3] |
Experimental Protocols
Protocol 1: Synthesis of Benzylhydrazine via Direct Benzylation
This protocol is adapted from a reported synthesis of benzylhydrazine.[2]
Materials:
-
Benzyl chloride (11.3 g, 90 mmol)
-
Hydrazine hydrate (80%, 15 g, 0.28 mol)
-
Potassium carbonate (24 g)
-
Sodium hydroxide (B78521) (20.0 g)
-
Water
-
Methyl tert-butyl ether (MTBE)
-
n-Hexane
Procedure:
-
To a solution of hydrazine hydrate (80%, 15 g) in water (20 mL) at room temperature, add benzyl chloride (11.3 g) dropwise.
-
Stir the mixture for 15 minutes after the addition is complete.
-
Add potassium carbonate (24 g) to the reaction mixture.
-
Heat the reaction to 40°C and monitor its progress by TLC.
-
After the reaction is complete, add a solution of sodium hydroxide (20.0 g) in water (80 mL) followed by MTBE (200 mL) while stirring.
-
Separate the organic layer and concentrate it in vacuo.
-
Cool the residue to room temperature and add n-hexane (50 mL).
-
Collect the precipitated benzylhydrazine by filtration and dry it in vacuo. (Expected yield: ~9.1 g, 82%).
Protocol 2: Conversion of Benzylhydrazine to this compound
This is a general procedure for the conversion of a hydrazine free base to its hydrochloride salt.
Materials:
-
Benzylhydrazine
-
Anhydrous diethyl ether or Tetrahydrofuran (THF)
-
Concentrated Hydrochloric Acid or HCl gas
Procedure:
-
Dissolve the purified benzylhydrazine in a suitable anhydrous solvent such as diethyl ether or THF.
-
Cool the solution in an ice bath.
-
Slowly bubble anhydrous HCl gas through the solution or add a stoichiometric amount of concentrated hydrochloric acid dropwise with vigorous stirring.
-
The this compound will precipitate as a white solid.
-
Collect the solid by vacuum filtration, wash with a small amount of cold anhydrous solvent, and dry under vacuum.
Visualizations
References
- 1. Page loading... [guidechem.com]
- 2. Benzylhydrazine synthesis - chemicalbook [chemicalbook.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. US2953570A - Method of making hydrazine derivatives - Google Patents [patents.google.com]
- 5. Benzylhydrazine hydrochloride | 1073-62-7 | Benchchem [benchchem.com]
Technical Support Center: Purification of Benzylhydrazine Dihydrochloride Derivatives
This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted solutions for common issues encountered during the purification of benzylhydrazine (B1204620) dihydrochloride (B599025) derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the ideal appearance of pure benzylhydrazine dihydrochloride and what should I do if my product is discolored?
A1: Pure this compound is typically a white to off-white crystalline solid.[1] A yellow or brown discoloration often indicates the presence of oxidation byproducts.[2] If your product is discolored, a charcoal treatment during recrystallization is recommended.
Q2: What are the best practices for storing purified this compound derivatives to ensure long-term stability?
A2: These compounds are known to be air-sensitive and hygroscopic.[3] For optimal stability, store the purified product in a tightly sealed container under an inert atmosphere, such as argon or nitrogen. It should be kept in a cool, dark, and dry environment.[3][4]
Q3: My yield after recrystallization is significantly lower than expected. What are the common causes and how can I improve it?
A3: Low yields are often due to the high solubility of the compound in the recrystallization solvent, even at low temperatures. To improve your yield, consider adding a less polar "anti-solvent" (e.g., diethyl ether, hexane) to the solution after dissolution to induce precipitation. You can also further cool the filtrate to recover a second crop of crystals.
Q4: I'm observing an oily substance or 'oiling out' instead of crystal formation during cooling. How can I resolve this?
A4: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This can be caused by using a solvent in which the compound is too soluble or by cooling the solution too rapidly. Try using a solvent system where the compound has lower solubility at room temperature or cool the solution more slowly with gentle agitation.
Q5: Which analytical techniques are most suitable for assessing the purity of my final product?
A5: High-Performance Liquid Chromatography (HPLC) is excellent for determining the percentage of purity by area.[3] Nuclear Magnetic Resonance (NMR) spectroscopy is crucial for confirming the chemical structure and identifying any remaining impurities.
Troubleshooting Guides
This section provides a systematic approach to resolving common purification challenges.
Guide 1: Discolored Product
If your isolated product is not white, follow these steps:
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Assess the Color: A slight yellow tint may be acceptable depending on the requirements of the next step. A brown or dark color indicates significant impurities.
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Perform a Charcoal Treatment: Dissolve the crude product in a suitable hot solvent and add a small amount of activated charcoal (typically 1-2% by weight).
-
Hot Filter the Solution: Filter the hot solution through a pad of celite to remove the charcoal and any other insoluble impurities.
-
Recrystallize: Allow the filtrate to cool slowly to form pure crystals.
Guide 2: Low Purity After Initial Purification
If analytical data (e.g., HPLC, NMR) shows significant impurities after one round of purification:
-
Re-recrystallize: A second recrystallization from a different solvent system can often remove persistent impurities.
-
Wash/Triturate the Solid: If the impurity is suspected to be on the surface of the crystals, washing (triturating) the solid with a solvent in which the desired compound is insoluble but the impurity is soluble can be effective.
Data Presentation
The choice of solvent system is critical for both yield and purity. The following tables provide representative data to guide your solvent selection.
Table 1: Effect of Recrystallization Solvent on Yield and Purity
| Solvent System | Yield (%) | Purity (HPLC Area %) | Notes |
| Ethanol/Water (9:1) | 75 | 98.5 | Good crystal formation, slight yellow tint remaining. |
| Methanol | 65 | 99.2 | Very soluble, significant loss in mother liquor. Requires cooling to -20°C. |
| Isopropanol | 85 | 97.8 | Slower crystallization, but higher yield. Larger, well-defined crystals. |
| Ethanol/Diethyl Ether | 80 | 99.0 | Anti-solvent addition induced rapid crystallization. Purity is high. |
Table 2: Impact of Washing Solvent on Final Purity
| Washing Solvent | Number of Washes | Purity (HPLC Area %) | Observations |
| Cold Ethanol | 2 | 98.8 | Some product loss observed due to slight solubility. |
| Diethyl Ether | 3 | 99.5 | Effectively removes non-polar impurities. Product is not soluble. |
| Hexane | 3 | 99.3 | Good for removing greasy impurities, less volatile than ether. |
Experimental Protocols
Protocol 1: Recrystallization with Charcoal Treatment
-
Dissolution: In a fume hood, dissolve the crude this compound derivative in a minimal amount of a suitable hot polar protic solvent (e.g., ethanol).
-
Charcoal Addition: To the hot solution, add activated charcoal (1-2% w/w of your compound).
-
Hot Filtration: Swirl the mixture for a few minutes and then perform a hot filtration through a pre-warmed funnel with a small plug of celite to remove the charcoal.
-
Crystallization: Cover the flask and allow the clear filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold anti-solvent (e.g., diethyl ether) to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum, preferably with a nitrogen or argon bleed, to obtain the final product.
Protocol 2: Purification by Washing/Trituration
-
Solvent Selection: Choose a solvent in which the this compound derivative is poorly soluble, but the suspected impurities are soluble.
-
Procedure: Place the crude solid in a flask and add a small volume of the chosen solvent.
-
Agitation: Stir the slurry vigorously at room temperature for 15-30 minutes.
-
Filtration: Filter the solid and wash it with a fresh, small portion of the same solvent.
-
Drying: Dry the solid under vacuum.
Visualized Workflows
The following diagrams illustrate the logical and experimental workflows for the purification of this compound derivatives.
Caption: Troubleshooting Purification of Benzylhydrazine Derivatives
Caption: General Purification Workflow
References
Technical Support Center: Benzylhydrazine Dihydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with benzylhydrazine (B1204620) dihydrochloride (B599025).
Troubleshooting Guides
This section addresses specific issues that may arise during experiments involving benzylhydrazine dihydrochloride.
Issue 1: Low Yield of the Desired Hydrazone Product and Formation of a Major Byproduct
-
Question: I am reacting this compound with an aldehyde/ketone to form a hydrazone, but I am observing a low yield of my desired product and the formation of a significant, less polar byproduct. What is happening and how can I fix it?
-
Answer: A common side reaction in hydrazone synthesis is the formation of an azine.[1] This occurs when the intermediate hydrazone reacts with a second molecule of the carbonyl compound.[1] Azine formation is often favored by an excess of the carbonyl compound and elevated temperatures.
Troubleshooting Steps:
-
Control Stoichiometry: Use a 1:1 molar ratio of this compound to the carbonyl compound. Adding the carbonyl compound dropwise to the benzylhydrazine solution can help minimize its excess at any given time.[1]
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Optimize Temperature: Keep the reaction temperature as low as feasible. For many hydrazone formations, room temperature is sufficient.[2] Avoid high temperatures during the reaction and work-up to minimize the risk of the hydrazone decomposing or reacting further to form an azine.
-
pH Control: Hydrazone formation is typically acid-catalyzed. However, strongly acidic conditions can protonate the hydrazine (B178648), rendering it non-nucleophilic. A slightly acidic medium is often optimal.[3]
-
Purification: If azine has formed, it can often be separated from the desired hydrazone by column chromatography, as azines are typically less polar.
-
Issue 2: Appearance of Colored Impurities in the Reaction Mixture
-
Question: My reaction mixture is turning yellow or brown, and I am seeing multiple spots on my TLC plate. What are these impurities?
-
Answer: The development of color in reactions involving this compound can be indicative of oxidation. Hydrazine derivatives are susceptible to oxidation, which can be initiated by atmospheric oxygen, trace metal ions (like Cu²⁺ or Fe³⁺), or other oxidizing agents present in the reaction mixture.[3] This can lead to the formation of various colored byproducts.[4]
Troubleshooting Steps:
-
Use High-Purity Reagents and Solvents: Ensure that your starting materials and solvents are free from oxidizing impurities and metal contaminants.
-
Deoxygenate Solvents: Before use, purge your solvents with an inert gas like nitrogen or argon to remove dissolved oxygen.[3]
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Work Under an Inert Atmosphere: Whenever possible, conduct the reaction under a nitrogen or argon atmosphere to prevent exposure to atmospheric oxygen.
-
Consider Chelating Agents: If metal-catalyzed oxidation is suspected, the addition of a chelating agent like EDTA can help sequester trace metal ions.[3]
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Storage: Store this compound in a cool, dark place under an inert atmosphere to prevent degradation over time.
-
Issue 3: Difficulty in Purifying the Product from Unreacted Benzylhydrazine
-
Question: I am having trouble removing unreacted this compound from my reaction product. What is the best way to purify my compound?
-
Answer: this compound is a salt and is soluble in polar solvents like water and alcohols. This property can be exploited for its removal.
Troubleshooting Steps:
-
Aqueous Work-up: After the reaction, if your product is not water-soluble, you can perform an aqueous wash. Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane) and wash it with water or a slightly acidic aqueous solution to remove the unreacted benzylhydrazine salt.
-
Base Wash: If you have neutralized the reaction mixture, free benzylhydrazine will be present. A wash with a dilute acid solution can convert it back to the salt form, which can then be extracted into an aqueous layer.
-
Recrystallization: Choose a solvent system where your desired product has good solubility at high temperatures and poor solubility at low temperatures, while the benzylhydrazine impurities remain in solution.[2]
-
Column Chromatography: If the above methods are not effective, column chromatography on silica (B1680970) gel can be used. The polarity of the eluent can be adjusted to separate your product from the more polar benzylhydrazine.
-
Frequently Asked Questions (FAQs)
-
Q1: What are the main side reactions of this compound?
-
A1: The primary side reactions are:
-
Oxidation: Benzylhydrazine can be oxidized by air or other oxidizing agents, leading to colored impurities and degradation.[3][4]
-
Azine Formation: In reactions with carbonyl compounds, the initially formed hydrazone can react with another equivalent of the carbonyl compound to form an azine.[1]
-
Self-condensation: Although less common, under certain conditions, hydrazines can undergo self-condensation reactions.
-
-
-
Q2: How does the stability of this compound vary with pH?
-
A2: Generally, hydrazine derivatives are more stable in acidic conditions and less stable in neutral to alkaline solutions, especially in the presence of oxygen.[3] The dihydrochloride salt form contributes to its stability in the solid state. In solution, maintaining a slightly acidic pH can help prevent oxidative degradation.[3]
-
-
Q3: What are the thermal decomposition products of benzylhydrazine?
-
A3: While specific data for benzylhydrazine is limited, the thermal decomposition of hydrazines can produce ammonia, nitrogen gas, and hydrogen gas at lower temperatures.[5] At higher temperatures, more complex degradation products can form.[5] It is advisable to avoid excessive heat when working with benzylhydrazine.
-
-
Q4: How can I monitor the progress of my reaction involving this compound?
-
A4: Thin Layer Chromatography (TLC) is a common and effective method to monitor the reaction.[2] You can spot the starting materials and the reaction mixture at different time points to observe the consumption of the reactants and the formation of the product. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative monitoring.
-
-
Q5: Are there any specific safety precautions I should take when working with this compound?
-
A5: Yes. Hydrazine derivatives are toxic and should be handled with care in a well-ventilated fume hood.[] Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
-
Data Presentation
Table 1: Common Side Products and Their Characteristics
| Side Product Category | Typical Formation Conditions | Key Identifying Features | Recommended Purification Method |
| Oxidation Products | Presence of air, metal ions, oxidizing agents | Colored impurities (yellow to brown) | Column Chromatography |
| Azines | Excess carbonyl reactant, high temperature | Less polar than the corresponding hydrazone | Column Chromatography, Recrystallization |
| Self-condensation Products | Typically requires specific catalysts or harsh conditions | Varies depending on the specific product | Column Chromatography |
Experimental Protocols
Protocol 1: General Procedure for Benzylhydrazone Synthesis with Minimized Azine Formation
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve this compound (1.0 eq.) in a suitable solvent (e.g., ethanol).
-
Base Addition: Add a suitable base (e.g., triethylamine, 1.0-1.1 eq.) to neutralize the hydrochloride salt and free the benzylhydrazine. Stir for 10-15 minutes.
-
Carbonyl Addition: Slowly add the aldehyde or ketone (1.0 eq.) dropwise to the stirred solution at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.
-
Work-up:
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in a water-immiscible organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water to remove any remaining salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
-
Purification: Purify the crude product by recrystallization or column chromatography.[2]
Protocol 2: HPLC-MS Method for Impurity Profiling
This protocol is a general guideline and should be optimized for the specific analytes.
-
Instrumentation: HPLC system coupled with a mass spectrometer (MS).
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water, both containing 0.1% formic acid.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Detection: UV detector (e.g., at 254 nm) and MS detector in positive ion mode.
-
Sample Preparation: Dilute a small aliquot of the reaction mixture in the mobile phase.
Visualizations
Caption: Main reaction pathway to the desired hydrazone and competing side reactions.
Caption: A logical workflow for troubleshooting common issues in reactions with benzylhydrazine.
References
Technical Support Center: Benzylhydrazine Dihydrochloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation of Benzylhydrazine Dihydrochloride. Below you will find troubleshooting guides and frequently asked questions to assist in your experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the recommended procedure for storing this compound?
A1: To ensure the stability of this compound, it should be stored in a cool, dry, and well-ventilated area.[1] The container must be kept tightly closed to prevent exposure to moisture and air. It is also advisable to store it under an inert atmosphere.
Q2: What is the typical shelf-life of this compound?
A2: With appropriate storage conditions, this compound has a shelf life of approximately 12 months.
Q3: What are the known incompatibilities of this compound?
A3: this compound is incompatible with strong oxidizing agents.[1] Contact with such agents can lead to vigorous reactions and decomposition.
Q4: What are the expected decomposition products of this compound upon heating?
A4: When heated to decomposition, this compound is expected to emit toxic fumes including carbon oxides, nitrogen oxides (NOx), and hydrogen chloride gas.[1]
Q5: What is the appearance of this compound and what do color changes indicate?
A5: this compound is typically a slightly yellow to beige powder.[2] Significant color change or darkening may be an indication of degradation or contamination and warrants further investigation of the material's purity.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and use of this compound in experimental settings.
Issue 1: Inconsistent experimental results or loss of compound activity.
-
Possible Cause 1: Degradation due to improper storage.
-
Troubleshooting Steps:
-
Verify that the compound has been stored according to the recommended conditions (cool, dry, tightly sealed container).
-
Check the expiration date of the lot in use.
-
If degradation is suspected, it is advisable to use a fresh batch of the compound or re-qualify the existing material using an appropriate analytical method such as HPLC.
-
-
-
Possible Cause 2: Contamination.
-
Troubleshooting Steps:
-
Review all handling procedures to identify potential sources of contamination.
-
Ensure that all glassware and equipment are scrupulously clean and dry before use.
-
Analyze the material for impurities.
-
-
-
Possible Cause 3: Incompatibility with other reagents.
-
Troubleshooting Steps:
-
Confirm that the compound has not been in contact with strong oxidizing agents.
-
Review the literature for any known incompatibilities with the solvents or reagents being used in your experiment.
-
-
Issue 2: Unexpected peaks observed during analytical chromatography (e.g., HPLC).
-
Possible Cause 1: On-column degradation.
-
Troubleshooting Steps:
-
Evaluate the stability of the compound in the mobile phase.
-
Consider using a milder mobile phase or adjusting the pH to improve stability during the analysis.
-
Shorten the analysis time if possible.
-
-
-
Possible Cause 2: Degradation in solution prior to analysis.
-
Troubleshooting Steps:
-
Prepare solutions fresh before use.
-
Investigate the stability of the compound in the chosen solvent. If the solvent is aqueous, be mindful of potential hydrolysis, especially at neutral to alkaline pH. Hydrazine (B178648) solutions are generally more stable under acidic conditions.
-
Protect solutions from light if photolytic degradation is a possibility.
-
-
-
Possible Cause 3: Presence of inherent impurities.
-
Troubleshooting Steps:
-
Review the certificate of analysis for the batch of this compound being used.
-
If necessary, purify the compound before use.
-
-
Data on Stability and Degradation
| Stress Condition | Expected Stability | Potential Degradation Products (Inferred) |
| Acidic Hydrolysis (e.g., 0.1 M HCl) | Generally stable | Minimal degradation expected. |
| Basic Hydrolysis (e.g., 0.1 M NaOH) | Prone to degradation | Oxidation and hydrolysis products. |
| Oxidation (e.g., 3% H₂O₂) | Highly susceptible | Benzaldehyde, benzoic acid, and various nitrogen-containing species. |
| Photolytic Degradation (UV/Vis light) | Potential for degradation | Complex mixture of products. |
| Thermal Degradation (dry heat) | Stable at room temperature; decomposes at elevated temperatures. | Nitrogen, ammonia, and other decomposition products. |
Experimental Protocols
Protocol 1: General Procedure for Forced Degradation Studies
Forced degradation studies are essential to understand the intrinsic stability of a compound and to develop stability-indicating analytical methods.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or a mixture of methanol and water) at a concentration of approximately 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Keep the solution at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Keep the solution at room temperature for a specified period, monitoring frequently due to expected lower stability.
-
Oxidation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep the solution at room temperature for a specified period.
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) for a specified period. Also, reflux the stock solution at 60°C.
-
Photolytic Degradation: Expose the stock solution to UV (254 nm) and visible light for a specified duration.
-
-
Sample Analysis: At each time point, withdraw a sample, neutralize if necessary, and dilute to a suitable concentration for analysis by a stability-indicating HPLC method.
Protocol 2: Development of a Stability-Indicating HPLC Method
A stability-indicating method is crucial for separating the parent compound from its degradation products.
-
Column: A C18 reverse-phase column is a good starting point.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer, pH 3-5) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is recommended.
-
Detection: UV detection at a wavelength where this compound has significant absorbance.
-
Method Validation: The method should be validated for specificity by analyzing the stressed samples to ensure that all degradation products are well-resolved from the parent peak.
Visualizations
Caption: Troubleshooting workflow for inconsistent experimental results.
Caption: Workflow for conducting forced degradation studies.
References
Technical Support Center: Benzylhydrazine Dihydrochloride
This technical support center provides essential information for researchers, scientists, and drug development professionals working with benzylhydrazine (B1204620) dihydrochloride (B599025). Below you will find recommended storage conditions, answers to frequently asked questions, and a troubleshooting guide to address common experimental challenges.
Storage and Stability
Proper storage of benzylhydrazine dihydrochloride is crucial to maintain its integrity and ensure experimental success. The following table summarizes the recommended storage conditions based on safety data sheets and product information.
| Parameter | Recommended Condition | Source |
| Temperature | Room Temperature | [1][2][3][4] |
| Atmosphere | Store in a dry, well-ventilated place.[5] Some sources recommend storing under an inert atmosphere.[3][4] | |
| Container | Keep container tightly closed.[5] | |
| Light | While not explicitly stated, as a general precaution for chemical reagents, storage away from direct light is advisable. | |
| Moisture | Protect from moisture. The compound is soluble in water.[6] | |
| Chemical Stability | The product is chemically stable under standard ambient conditions (room temperature). | |
| Shelf Life | One supplier suggests a shelf life of 12 months when stored appropriately.[1] |
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common questions and potential issues that may arise during the handling and use of this compound in an experimental setting.
Q1: My this compound powder has changed color from a white/off-white to a yellowish or beige powder. Is it still usable?
A1: A slight yellow to beige color is within the normal specification for this compound.[2][3] However, a significant color change could indicate degradation. It is recommended to first check the purity of the material using an appropriate analytical method (e.g., NMR, HPLC) before proceeding with your experiment. If significant impurities are detected, it is best to use a fresh batch of the reagent.
Q2: I am having trouble dissolving this compound in my solvent.
A2: this compound is soluble in water.[6] However, some sources describe it as insoluble in water.[2][3][7][8] This discrepancy might be due to the grade or specific form of the compound. If you are experiencing solubility issues, consider the following:
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Solvent Choice: If your protocol allows, try a different solvent system. Polar protic solvents are generally good starting points for hydrochloride salts.
-
Sonication: Gentle sonication can aid in the dissolution of the powder.
-
pH Adjustment: The solubility of hydrazine (B178648) salts can be pH-dependent. Adjusting the pH of your solution might improve solubility, but be mindful of how this could affect your reaction.
Q3: My reaction is not proceeding as expected, or I am observing unexpected side products. Could the this compound be the issue?
A3: If you suspect the quality of your this compound is affecting your experiment, consider the following troubleshooting steps:
-
Verify Storage Conditions: Ensure the compound has been stored according to the recommendations to prevent degradation.
-
Assess Purity: If possible, analyze the reagent's purity via techniques like NMR or melting point determination. The reported melting point is around 143-145 °C with decomposition.[2][3][8]
-
Run a Control Reaction: Use a fresh, unopened bottle of this compound as a positive control to compare results.
-
Consider Degradation: Hydrazine derivatives can be susceptible to oxidation. If the material has been exposed to air for extended periods, oxidation could be a concern.
Q4: What are the primary hazards associated with this compound and what precautions should I take?
A4: this compound is classified as an irritant and is harmful if swallowed or in contact with skin.[5][9] It can cause skin and serious eye irritation, and may cause respiratory irritation.[9] Always handle this chemical in a well-ventilated area or a fume hood.[5] Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[5][10] Wash hands thoroughly after handling.[5][10]
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting issues encountered when using this compound.
Caption: Troubleshooting workflow for this compound.
References
- 1. halogens.co.in [halogens.co.in]
- 2. This compound | 20570-96-1 [chemicalbook.com]
- 3. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. 20570-96-1|this compound|BLD Pharm [bldpharm.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. CAS 20570-96-1: this compound [cymitquimica.com]
- 7. chemwhat.com [chemwhat.com]
- 8. This compound | 20570-96-1 [amp.chemicalbook.com]
- 9. This compound | C7H12Cl2N2 | CID 146540 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. fishersci.com [fishersci.com]
Technical Support Center: Benzylhydrazine Dihydrochloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on handling the hygroscopic compound, benzylhydrazine (B1204620) dihydrochloride (B599025).
Frequently Asked Questions (FAQs)
Q1: What is benzylhydrazine dihydrochloride?
A1: this compound is the dihydrochloride salt of benzylhydrazine. It is a white to off-white or slightly yellow crystalline solid or powder.[1][2] It serves as an important intermediate in organic synthesis, particularly in the production of pharmaceuticals, agrochemicals, and dyestuffs.[2][3] Its chemical reactivity is primarily associated with the hydrazine (B178648) functional group, which allows it to participate in reactions like condensations and oxidations.[3]
Q2: What are the primary uses of this compound in research and development?
A2: This compound is a key reagent in the synthesis of various heterocyclic compounds. Notably, it is used in the preparation of pyrazole (B372694) and 1,2,4-triazole (B32235) derivatives, which are scaffolds present in many biologically active molecules.[1][4]
Q3: Is this compound soluble in water?
A3: Yes, as a dihydrochloride salt, it is soluble in water.[3] Some sources may incorrectly list it as insoluble.[2][5][6] It is also soluble in protic polar solvents like methanol (B129727) and ethanol (B145695), often with the addition of some water.[1]
Q4: What are the key safety precautions when working with this compound?
A4: this compound is toxic if swallowed, in contact with skin, or if inhaled.[7] It can cause skin and serious eye irritation.[8] Appropriate personal protective equipment (PPE), including gloves, safety glasses with side-shields, and a lab coat, must be worn.[9] Work should be conducted in a well-ventilated area or a fume hood.[9]
Q5: How should I store this compound?
A5: Due to its hygroscopic nature, it must be stored in a tightly closed container in a dry and well-ventilated place, under an inert atmosphere.[6][9] Room temperature storage is generally recommended.[6]
Troubleshooting Guide
Problem 1: The this compound powder has become clumpy and difficult to handle.
-
Cause: The compound has likely absorbed moisture from the atmosphere due to its hygroscopic nature. This can happen if the container is not sealed properly or has been opened frequently in a humid environment.
-
Solution:
-
Drying: The material can be dried under a high vacuum for several hours. A gentle heating (e.g., 30-40 °C) under vacuum can accelerate the process, but care should be taken not to decompose the compound (melting point with decomposition is 143-145 °C).[2][5][6]
-
Inert Atmosphere: Handle the dried material inside a glove box or under a stream of dry, inert gas (e.g., nitrogen or argon) to prevent re-absorption of moisture.
-
Proper Storage: After drying, promptly transfer the compound to a tightly sealed container, preferably with a desiccant. Sealing the container with parafilm can provide an additional barrier against moisture.
-
Problem 2: My reaction yield is lower than expected when using this compound.
-
Cause:
-
Moisture Contamination: The presence of water can interfere with certain reactions. The absorbed water can alter the stoichiometry of the reactants.
-
Degradation: Prolonged exposure to moisture and air can lead to degradation of the compound.
-
Incomplete Reaction: The reaction conditions (e.g., temperature, reaction time, solvent) may not be optimal.
-
-
Solution:
-
Ensure Dryness: Use freshly dried this compound for your reaction.
-
Use Anhydrous Solvents: Employ anhydrous solvents, especially in moisture-sensitive reactions.
-
Monitor the Reaction: Use techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the progress of the reaction and determine the optimal reaction time.
-
Reagent Purity: Verify the purity of other reagents used in the reaction.
-
Problem 3: I am having trouble dissolving this compound in my reaction solvent.
-
Cause: The choice of solvent is crucial. While it is soluble in water and alcohols, its solubility might be limited in less polar organic solvents.
-
Solution:
-
Solvent Selection: For reactions requiring non-polar or aprotic solvents, a co-solvent system might be necessary. A small amount of a protic solvent like methanol or ethanol can aid in dissolution. For instance, in pyrazole synthesis, it is often dissolved in methanol with a small amount of water.[1]
-
Gentle Heating: Gentle warming and stirring can help to dissolve the compound.
-
Free Base Generation: In some cases, it may be necessary to generate the free base of benzylhydrazine before the reaction. This can be done by treating the dihydrochloride salt with a suitable base.
-
Quantitative Data
Below is a summary of the key physical and chemical properties of this compound.
| Property | Value | References |
| Molecular Formula | C₇H₁₀N₂·2HCl | [2] |
| Molecular Weight | 195.09 g/mol | [2][8] |
| Appearance | White to off-white or slightly yellow powder/crystals | [1][2][6] |
| Melting Point | 143-145 °C (with decomposition) | [2][5][6] |
| Water Solubility | Soluble | [3] |
Experimental Protocols
Protocol 1: Synthesis of 1-Benzyl-3-(4-chlorophenyl)-5-p-tolyl-1H-pyrazole
This protocol is adapted from a procedure published in Organic Syntheses.[1]
1. Materials:
-
This compound
-
4-Methyl-β-nitrostyrene
-
Methanol (MeOH)
-
Water
2. Procedure:
-
In a 500-mL round-bottomed flask equipped with a magnetic stirrer and a condenser, dissolve 4-chlorobenzaldehyde (4.86 g, 34.5 mmol) in methanol (150 mL).
-
Add water (10 mL) to the solution.
-
Add this compound (6.75 g, 34.5 mmol) in one portion.
-
Stir the mixture at room temperature for 3 hours to form the hydrazone intermediate.
-
Add 4-methyl-β-nitrostyrene (4.51 g, 27.7 mmol) in one portion and continue stirring at room temperature, open to the air, until the reaction is complete (monitor by TLC).
-
Once the reaction is complete, replace the condenser with an addition funnel and slowly add water (50 mL) over 20 minutes.
-
Stir the resulting white suspension at room temperature for an additional hour.
-
Isolate the product by filtration, wash with a 1:1 mixture of methanol and water, and dry under vacuum.
Protocol 2: General Procedure for the Synthesis of 4-substituted-5-aryl-2,4-dihydro-3H-1,2,4-triazole-3-thiones
This is a general, multi-step procedure based on common synthetic routes for 1,2,4-triazole-3-thiones.[4][10]
Step 1: Synthesis of Acid Hydrazide
-
React a suitable carboxylic acid ester with an excess of hydrazine hydrate, typically under reflux in a solvent like ethanol, to form the corresponding acid hydrazide.
Step 2: Synthesis of Acylthiosemicarbazide
-
React the acid hydrazide with an appropriate isothiocyanate in a solvent such as ethanol. The reaction is usually carried out by stirring at room temperature or with gentle heating.
Step 3: Cyclization to form the 1,2,4-triazole-3-thione
-
The acylthiosemicarbazide is cyclized in a basic medium. This is commonly achieved by refluxing with an aqueous solution of a base like sodium hydroxide (B78521) (e.g., 8% NaOH).[11]
-
After the reaction is complete, the solution is cooled and acidified with a mineral acid (e.g., HCl) to precipitate the 1,2,4-triazole-3-thione product.
-
The product is then collected by filtration, washed with water, and purified, typically by recrystallization.
Visualizations
Caption: Workflow for handling hygroscopic this compound.
Caption: Experimental workflow for pyrazole synthesis.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. This compound | 20570-96-1 [chemicalbook.com]
- 3. CAS 20570-96-1: this compound [cymitquimica.com]
- 4. dspace.zsmu.edu.ua [dspace.zsmu.edu.ua]
- 5. chemwhat.com [chemwhat.com]
- 6. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 7. 苄基肼 二盐酸盐 97% | Sigma-Aldrich [sigmaaldrich.com]
- 8. This compound | C7H12Cl2N2 | CID 146540 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. fishersci.com [fishersci.com]
- 10. Synthesis methods of 1,2,4-triazole-3-thiones: review | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
- 11. scispace.com [scispace.com]
Technical Support Center: Benzylhydrazine Dihydrochloride Purification
This guide provides troubleshooting advice and frequently asked questions for researchers encountering issues with the removal of excess benzylhydrazine (B1204620) dihydrochloride (B599025) from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove excess benzylhydrazine dihydrochloride from my reaction?
Excess this compound can interfere with subsequent reaction steps, complicate product purification and analysis, and potentially lead to the formation of unwanted side products. As a hydrazine (B178648) derivative, it is also a potentially toxic and hazardous compound, making its removal essential for safety and product purity.[1][2]
Q2: What are the primary methods for removing this reagent?
The most common and effective methods are aqueous workup (acid-base extraction), crystallization/precipitation, and column chromatography. The choice depends on the properties of your desired product, such as its solubility, stability, and physical state.
Q3: What are the key physical and chemical properties of this compound I should be aware of?
Understanding its properties is key to designing an effective purification strategy. As a dihydrochloride salt, it is a white to off-white crystalline solid and is highly soluble in water.[1] Neutralizing it with a base will form the free base, benzylhydrazine, which has significantly different solubility, preferring organic solvents over water.
Q4: I've seen conflicting data on the water solubility of this compound. Is it soluble or insoluble?
This compound (the salt form, C₇H₁₀N₂·2HCl) is generally soluble in water.[1] In contrast, the free base, benzylhydrazine (C₇H₁₀N₂), is not. Some data sources may list the solubility of the free base or have inaccuracies.[3][4] For purification purposes, you should assume the dihydrochloride salt is water-soluble and can be removed with an aqueous wash, while the neutralized free base is organic-soluble and can be removed from an organic solution with an acidic wash.
Troubleshooting Guide
Issue 1: My product is water-sensitive. How can I perform an aqueous extraction?
If your product is sensitive to water, minimize contact time. Use chilled, de-gassed solvents and perform the extraction quickly at a low temperature (0-5 °C). Ensure your organic solvent is thoroughly dried with an agent like anhydrous magnesium sulfate (B86663) or sodium sulfate after the extraction is complete.
Issue 2: During basic workup, an emulsion formed that won't separate.
Emulsions are common when dealing with salts and basic solutions. To break an emulsion:
-
Add a small amount of brine (saturated aqueous NaCl solution). The increased ionic strength of the aqueous phase can help force separation.
-
Allow the mixture to stand undisturbed for a longer period.
-
Gently swirl the separatory funnel instead of shaking it vigorously.
-
If possible, filter the entire mixture through a pad of Celite.
Issue 3: I tried to remove the excess reagent by crystallization, but my product oiled out instead of forming crystals.
"Oiling out" occurs when the compound's solubility is exceeded at a temperature above its melting point or when the solution is supersaturated. Try the following:
-
Use a more dilute solution by adding more hot solvent.
-
Cool the solution much more slowly to give crystals time to nucleate properly.
-
Try a different crystallization solvent or a solvent/anti-solvent system.[5]
-
Scratch the inside of the flask with a glass rod at the solution's surface to create nucleation sites.
-
Add a seed crystal of your pure product if available.
Issue 4: After an acidic wash to remove the free base, my product is now in the aqueous layer.
This indicates your product is basic and was protonated by the acid wash, making it water-soluble.
-
Solution: Re-combine the layers and neutralize the aqueous phase with a base (e.g., saturated sodium bicarbonate) until it is basic (test with pH paper). Then, re-extract your product into an organic solvent.
-
Prevention: For basic products, the initial purification strategy should be to wash the organic layer with neutral water or brine to remove the this compound salt directly, avoiding any pH adjustments.
Data Presentation
The following table summarizes key quantitative data for benzylhydrazine and its dihydrochloride salt.
| Property | This compound | Benzylhydrazine (Free Base) |
| Molecular Formula | C₇H₁₂Cl₂N₂[3] | C₇H₁₀N₂[6] |
| Molecular Weight | 195.09 g/mol [3][7] | 122.17 g/mol [6] |
| Appearance | White to slightly yellow crystalline powder | Oily liquid or solid |
| Melting Point | 143-145 °C (with decomposition)[8][9] | 21-23 °C |
| Solubility (Water) | Soluble[1] | Sparingly soluble |
| Solubility (Organic) | Generally insoluble in non-polar organic solvents | Soluble in common organic solvents (e.g., ether, DCM, toluene) |
| pKa | Not readily available (salt of a weak base) | Estimated around 7-8 (for the conjugate acid) |
Experimental Protocols
Protocol 1: Removal by Acid-Base Extraction
This method is ideal for neutral, organic-soluble products and leverages the basicity of the benzylhydrazine free base.
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., dichloromethane, ethyl acetate).
-
Neutralization: Transfer the solution to a separatory funnel. Add a saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃). This step neutralizes the reaction medium and converts the this compound into its free base form.
-
Initial Wash: Shake the funnel, venting frequently. Allow the layers to separate and discard the aqueous layer. This step removes any inorganic salts.
-
Acidic Extraction: Add a 1M aqueous solution of hydrochloric acid (HCl) to the organic layer. Shake the funnel. The HCl will react with the benzylhydrazine free base, converting it back to the highly water-soluble dihydrochloride salt, which partitions into the aqueous layer.
-
Separation: Allow the layers to separate. Drain the lower aqueous layer containing the impurity.
-
Repeat: Repeat the acidic wash (Step 4 & 5) one or two more times to ensure complete removal.
-
Final Wash: Wash the organic layer with brine to remove residual water.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the purified product.[10]
Protocol 2: Removal by Crystallization
This protocol is suitable if your desired product is a solid with different solubility characteristics than this compound in a given solvent.
-
Solvent Selection: Choose a solvent in which your product is highly soluble at elevated temperatures but poorly soluble at room temperature or below. This compound should ideally remain soluble in this solvent upon cooling. Common solvents include ethanol, isopropanol, or ethyl acetate.
-
Dissolution: Place the crude reaction mixture in an Erlenmeyer flask. Add a minimal amount of the selected solvent. Heat the mixture gently (e.g., on a hot plate or in a water bath) while stirring until all solids dissolve. Add more solvent in small portions if needed to achieve complete dissolution.[5]
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Do not disturb the flask during this period to encourage the formation of large, pure crystals.
-
Further Cooling: Once at room temperature, place the flask in an ice bath for 15-30 minutes to maximize product precipitation.
-
Filtration: Collect the precipitated crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of the cold crystallization solvent to remove any residual mother liquor containing the dissolved this compound.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Visualizations
Workflow Diagrams
References
- 1. CAS 20570-96-1: this compound [cymitquimica.com]
- 2. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. chemwhat.com [chemwhat.com]
- 4. Benzylhydrazine 2HCL (98%% Purity) - Industrial Grade Powder at Best Price [halogens.co.in]
- 5. benchchem.com [benchchem.com]
- 6. (Phenylmethyl)hydrazine | C7H10N2 | CID 11157 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. scbt.com [scbt.com]
- 8. This compound | 20570-96-1 [chemicalbook.com]
- 9. This compound | CAS#:20570-96-1 | Chemsrc [chemsrc.com]
- 10. Page loading... [guidechem.com]
Technical Support Center: Benzylhydrazine Dihydrochloride Reaction Monitoring by TLC
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who are monitoring reactions involving benzylhydrazine (B1204620) dihydrochloride (B599025) using Thin-Layer Chromatography (TLC).
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: My benzylhydrazine dihydrochloride spot isn't moving from the baseline (Rf ≈ 0). What's wrong?
A1: This is expected behavior on standard silica (B1680970) gel plates. This compound is a salt, making it extremely polar. It strongly adsorbs to the polar silica gel stationary phase and will not migrate significantly with common, less polar solvent systems.[1][2] To confirm it is on the plate, ensure you are using an appropriate visualization technique (see Q5). The key to monitoring the reaction is to observe the disappearance of this baseline spot and the appearance of a new, higher Rf spot corresponding to your less polar product.
Q2: The spots for my reaction mixture are streaking or elongated. How can I fix this?
A2: Streaking can be caused by several factors. Here are the most common solutions:
-
Sample Overloading: The most common cause is applying too much sample to the plate.[3][4][5][6] Try diluting your reaction mixture sample before spotting it on the TLC plate.
-
Compound's Chemical Nature: Benzylhydrazine and its derivatives are basic (amine-containing). Basic compounds can interact strongly with the slightly acidic silica gel, causing streaking.[3][6] To resolve this, add a small amount of a basic modifier to your mobile phase, such as 0.5-2% triethylamine (B128534) or a few drops of ammonia (B1221849) in methanol.[3][6]
-
High Polarity Solvent: If you are using a very polar solvent to dissolve your sample for spotting, it can lead to a "ring" effect or streaking.[6] Ensure the spotting solvent is evaporated completely before developing the plate.
Q3: I can't see any spots on my TLC plate after development, even under UV light. What should I do?
A3: This issue can arise from several sources:
-
Non-UV Active Compounds: Benzylhydrazine and many of its simple hydrazone products may not be strongly UV-active.[3] Do not rely solely on a UV lamp for visualization. Always follow up with a chemical stain.
-
Sample Too Dilute: The concentration of your compounds might be too low to be detected.[3][5] Try spotting the same location multiple times, allowing the solvent to dry completely between each application to concentrate the sample.
-
Solvent Level Too High: Ensure the solvent level in the developing chamber is below the origin line where you spotted your samples.[3][5] If the origin is submerged, your sample will dissolve into the solvent pool instead of traveling up the plate.
-
Evaporation: If your product is volatile, it may have evaporated from the plate during development or drying.[3] This is less common for benzylhydrazine derivatives but is a possibility to consider.
Q4: My reactant and product spots have very similar Rf values, making it hard to monitor the reaction. What are my options?
A4: Poor separation is a common challenge.
-
Change the Solvent System: The polarity of your mobile phase is the most critical factor.[4][7] If spots are too close together, you need to test different solvent systems to improve resolution. Try varying the ratio of your solvents or introducing a third solvent with a different polarity.
-
Use a Co-spot: Always run a "co-spot" lane where you apply both the starting material and the reaction mixture in the same spot.[8] If the reactant and product are different, the co-spot will often appear elongated or as two partially resolved spots, confirming that a new compound has formed.[8]
-
Two-Dimensional TLC: For very difficult separations, you can run the plate in one solvent system, dry it, turn it 90 degrees, and run it again in a different solvent system.[7][9] This can help separate compounds with similar polarities.
Q5: What is the best way to visualize benzylhydrazine and its derivatives on a TLC plate?
A5: Since benzylhydrazine derivatives may not be UV-active, chemical staining is essential.
-
Potassium Permanganate (KMnO₄) Stain: This is an excellent general stain for compounds that can be oxidized.[10][11] Hydrazines and many of their products will show up as yellow or brown spots on a purple background.
-
p-Anisaldehyde Stain: This is a good general-purpose stain that can produce a range of colors for different functional groups upon heating, which can help differentiate between products and starting materials.[12][13]
-
Ninhydrin (B49086) Stain: This stain is highly specific for primary and secondary amines.[12][14] Benzylhydrazine has a primary amine and will stain, typically appearing as a colored spot (often blue or purple) after heating.
-
2,4-Dinitrophenylhydrazine (DNPH) Stain: This stain is used to visualize aldehydes and ketones.[14][15][16] If your reaction involves reacting benzylhydrazine with a carbonyl compound, you can use this stain to check for unreacted starting material.
Data Presentation
Table 1: Recommended Solvent Systems for Benzylhydrazine Reactions
| Compound Type | Recommended Solvent System (Mobile Phase) | Expected Rf Behavior on Silica Gel |
| This compound (Starting Material) | Any standard system (e.g., Ethyl Acetate (B1210297)/Hexane) | Stays at the baseline (Rf ≈ 0) due to its high polarity as a salt. |
| Less Polar Products (e.g., Hydrazones) | Ethyl Acetate/Hexane (e.g., 20-50% EtOAc) | Moves significantly up the plate (Rf > 0.3). Adjust solvent ratio to achieve an ideal Rf of 0.3-0.5. |
| Polar Products | Dichloromethane/Methanol (e.g., 5-10% MeOH) | Use for products that have a low Rf in less polar systems.[17][18] Add 1% triethylamine to prevent streaking. |
| Very Polar Products | 10% NH₄OH in Methanol, then 1-10% of this mix in Dichloromethane | A highly polar system for compounds that remain near the baseline even with MeOH/DCM.[2][17] |
Table 2: Stain Visualization Guide
| Stain | Preparation Summary | Target Functional Groups | Appearance |
| Potassium Permanganate | 1.5g KMnO₄, 10g K₂CO₃, 1.25mL 10% NaOH in 200mL H₂O.[19] | Oxidizable groups (alkenes, alcohols, amines, hydrazines).[10][11] | Yellow/brown spots on a purple/pink background. |
| p-Anisaldehyde | 5mL p-anisaldehyde, 7mL conc. H₂SO₄, 2mL acetic acid in 185mL ethanol.[19] | Nucleophiles (alcohols, amines), carbonyls.[12][13] | Various colors (pink, blue, green) on a pink background after heating. |
| Ninhydrin | 0.3g ninhydrin in 100mL n-butanol with 3mL acetic acid.[12] | Primary/secondary amines.[14] | Blue/purple spots after heating. |
| 2,4-Dinitrophenylhydrazine (DNPH) | 12g DNPH, 60mL conc. H₂SO₄, 80mL H₂O in 200mL 95% ethanol.[19] | Aldehydes and ketones.[15][16] | Yellow to orange spots, no heating required. |
Experimental Protocols
Detailed Methodology: TLC Monitoring of a Hydrazone Formation
This protocol describes the monitoring of a reaction between this compound and an aldehyde (e.g., benzaldehyde) to form a hydrazone.
-
Prepare the Developing Chamber:
-
Pour a suitable mobile phase (e.g., 30% ethyl acetate in hexanes) into a TLC chamber to a depth of approximately 0.5 cm.
-
Place a piece of filter paper inside the chamber, ensuring it is saturated with the solvent to maintain a saturated atmosphere.[20]
-
Cover the chamber with a lid and allow it to equilibrate for at least 5-10 minutes.
-
-
Prepare the TLC Plate:
-
Prepare and Spot the Samples:
-
SM Lane: Dissolve a small amount of this compound in a polar solvent like methanol. Using a capillary spotter, apply a small spot to the "SM" tick mark.
-
RXN Lane: Once the reaction has started, take a small aliquot (a few drops) from the reaction vessel.[8] Dilute it with a suitable solvent (e.g., ethyl acetate). Apply a small spot of this diluted mixture to the "RXN" tick mark.
-
CO Lane: Apply a spot of the starting material solution ("SM") to the "CO" tick mark. Allow it to dry completely. Then, carefully spot the reaction mixture ("RXN") directly on top of the SM spot.[8]
-
-
Develop the TLC Plate:
-
Carefully place the spotted TLC plate into the equilibrated chamber using forceps. Ensure the solvent level is below the origin line.
-
Allow the solvent front to travel up the plate until it is about 1 cm from the top.[18]
-
Remove the plate from the chamber and immediately mark the solvent front with a pencil.
-
Allow the plate to air dry completely in a fume hood.
-
-
Visualize and Analyze the Plate:
-
First, view the dried plate under a UV lamp (254 nm) and circle any visible spots with a pencil.[13][21]
-
Next, use a chemical stain. Dip the plate into a prepared staining solution (e.g., potassium permanganate) using forceps, remove it quickly, and wipe the excess stain from the back.[21]
-
If required by the stain (e.g., p-anisaldehyde or ninhydrin), gently heat the plate with a heat gun until spots appear.[21]
-
Analysis:
-
Visual Workflow
References
- 1. community.wvu.edu [community.wvu.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. silicycle.com [silicycle.com]
- 4. microbiozindia.com [microbiozindia.com]
- 5. bitesizebio.com [bitesizebio.com]
- 6. chembam.com [chembam.com]
- 7. Chromatography [chem.rochester.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. merckmillipore.com [merckmillipore.com]
- 10. faculty.fiu.edu [faculty.fiu.edu]
- 11. Chemistry Teaching Labs - Visualising plates [chemtl.york.ac.uk]
- 12. Magic Formulas [chem.rochester.edu]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. orgprepdaily.wordpress.com [orgprepdaily.wordpress.com]
- 15. ChemicalDesk.Com: TLC Stains Preparation [allchemist.blogspot.com]
- 16. epfl.ch [epfl.ch]
- 17. Chromatography [chem.rochester.edu]
- 18. jk-sci.com [jk-sci.com]
- 19. silicycle.com [silicycle.com]
- 20. benchchem.com [benchchem.com]
- 21. youtube.com [youtube.com]
- 22. youtube.com [youtube.com]
Technical Support Center: Derivatization with Benzylhydrazine Dihydrochloride
This technical support center provides guidance for researchers, scientists, and drug development professionals on troubleshooting failed or suboptimal derivatization reactions using benzylhydrazine (B1204620) dihydrochloride (B599025).
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the derivatization of carbonyl compounds (aldehydes and ketones) with benzylhydrazine dihydrochloride.
Q1: I am seeing little to no formation of my desired hydrazone product. What are the likely causes?
Low or no product yield is a common issue that can stem from several factors related to the reaction conditions and reagents.
-
Suboptimal pH: The formation of hydrazones is a pH-dependent reaction. The reaction is typically acid-catalyzed, with an optimal pH range of approximately 4.5-6.[1] If the pH is too high (neutral or basic), the reaction rate will be very slow. If the pH is too low, the benzylhydrazine nucleophile will be protonated, rendering it unreactive.[1]
-
Reagent Quality: this compound can degrade over time if not stored properly. Ensure it is stored in a cool, dry place under an inert atmosphere.[2][3] The purity of the carbonyl compound is also crucial.
-
Presence of Water: While the reaction produces water, an excessive amount of water in the reaction mixture from solvents or reagents can inhibit the reaction.[4]
-
Insufficient Reaction Time or Temperature: The reaction may not have reached completion. While many derivatizations proceed at room temperature, some less reactive carbonyls or sterically hindered substrates may require longer reaction times or gentle heating.[4][5]
Q2: The derivatization reaction is incomplete, with significant starting material remaining. How can I improve the yield?
Incomplete reactions can often be pushed to completion by optimizing the reaction parameters.
-
Adjust the pH: Use a mildly acidic buffer or add a catalytic amount of a weak acid, such as acetic acid, to bring the reaction mixture to the optimal pH range of 4.5-6.[1]
-
Increase Reagent Concentration: A molar excess of this compound may be necessary to drive the reaction to completion, especially if the carbonyl compound is present at low concentrations.[4]
-
Optimize Temperature and Time: For slower reactions, consider increasing the temperature (e.g., to 40-60°C) and extending the reaction time.[4] Monitor the reaction progress by a suitable analytical method like TLC or LC-MS to determine the optimal duration.[1]
-
Choice of Solvent: Ensure that both the carbonyl compound and this compound are soluble in the chosen solvent. This compound is soluble in water[6] but insoluble in many organic solvents.[2][3][7] A co-solvent system may be necessary.
Q3: I am observing the formation of unexpected side products. What are they and how can I minimize them?
The most common side product in reactions with hydrazines is the formation of an azine.
-
Azine Formation: This occurs when the initially formed hydrazone reacts with a second molecule of the carbonyl compound. This is more likely to happen if there is an excess of the carbonyl compound. To minimize azine formation, try adding the carbonyl compound dropwise to the benzylhydrazine solution to avoid localized excess.[1]
Q4: My purified hydrazone derivative appears to be unstable. What could be the cause?
Hydrazones can be susceptible to hydrolysis, especially under certain conditions.
-
Hydrolytic Instability: The hydrazone bond can be cleaved by water, reverting to the original carbonyl and hydrazine (B178648).[8][9] This hydrolysis is acid-catalyzed.[8] To enhance stability, ensure the purified product is stored in a dry, neutral environment. Hydrazones formed from aromatic aldehydes are generally more stable than those from aliphatic aldehydes.[9]
Data Presentation: Optimizing Reaction Conditions
The following table summarizes the key parameters for optimizing the derivatization reaction between a carbonyl compound and this compound.
| Parameter | Optimal Range | Notes |
| pH | 4.5 - 6.0 | A mildly acidic environment is crucial for catalysis without deactivating the hydrazine nucleophile.[1] |
| Temperature | Room Temperature to 60°C | Start at room temperature. Gentle heating can increase the rate for less reactive substrates.[4] |
| Reaction Time | 30 minutes - several hours | Monitor reaction progress to determine the necessary time for completion.[4][5] |
| Reagent Ratio | 1:1 to 1:1.5 (Carbonyl:Hydrazine) | A slight excess of benzylhydrazine can help drive the reaction to completion.[1] |
| Solvent | Aqueous buffers, Alcohols (e.g., Ethanol), or co-solvent systems | Ensure solubility of both reactants. This compound is water-soluble.[6][10] |
Experimental Protocols
Standard Protocol for Derivatization of a Carbonyl Compound with this compound
This protocol provides a general starting point for the derivatization of an aldehyde or ketone. Optimization may be required for specific substrates.
Materials:
-
Carbonyl compound (aldehyde or ketone)
-
This compound
-
Methanol (B129727) or Ethanol
-
Glacial Acetic Acid
-
Reaction vial
-
Stirring apparatus
Procedure:
-
Dissolve the Carbonyl Compound: In a reaction vial, dissolve 1.0 equivalent of the carbonyl compound in a suitable solvent (e.g., methanol or ethanol).
-
Prepare the Benzylhydrazine Solution: In a separate container, dissolve 1.1 equivalents of this compound in the same solvent. If solubility is an issue, a minimal amount of water can be added.
-
Combine Reactants: Add the benzylhydrazine solution to the carbonyl compound solution with stirring.
-
Catalyze the Reaction: Add a catalytic amount of glacial acetic acid (e.g., 1-2 drops) to the reaction mixture to adjust the pH to the optimal range.
-
Reaction Incubation: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC or LC-MS until the starting carbonyl compound is consumed. For less reactive substrates, the mixture can be gently heated to 40-60°C.
-
Work-up and Purification: Once the reaction is complete, the solvent can be removed under reduced pressure. The resulting crude hydrazone can be purified by recrystallization or column chromatography.
Mandatory Visualization
Signaling Pathway for Hydrazone Formation
Caption: Reaction mechanism for the acid-catalyzed formation of a hydrazone.
Troubleshooting Workflow for Failed Derivatization
Caption: A logical workflow for troubleshooting failed derivatization reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | 20570-96-1 [chemicalbook.com]
- 3. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. CAS 20570-96-1: this compound [cymitquimica.com]
- 7. chemwhat.com [chemwhat.com]
- 8. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. worldwidejournals.com [worldwidejournals.com]
Technical Support Center: Optimizing pH for Benzylhydrazine Dihydrochloride Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing reactions involving benzylhydrazine (B1204620) dihydrochloride (B599025), with a primary focus on pH control.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for reactions with benzylhydrazine dihydrochloride, and why is it so critical?
A1: The optimal pH for hydrazone formation using benzylhydrazine is typically in the mildly acidic range of 4.5 to 6. This pH is crucial because the reaction mechanism involves a delicate balance. Acidic conditions are required to protonate the carbonyl oxygen of the aldehyde or ketone, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the benzylhydrazine. However, if the pH is too low (typically below 3), the benzylhydrazine nucleophile itself becomes excessively protonated, rendering it non-nucleophilic and thus, unreactive. At neutral or alkaline pH, the reaction is often very slow due to insufficient activation of the carbonyl reactant.
Q2: How does the dihydrochloride salt form of benzylhydrazine affect the reaction pH?
A2: this compound is an acidic salt. When dissolved in a neutral solvent, it will lower the pH of the solution. It is important to account for this inherent acidity when preparing your reaction mixture. Depending on the solvent and concentration, the initial pH may already be within the optimal range for the reaction. However, for precise control, it is recommended to use a buffered solution.
Q3: What are common side reactions to be aware of when working with benzylhydrazine, and how does pH influence them?
A3: A common side reaction is the formation of an azine. This occurs when the initially formed hydrazone reacts with a second molecule of the aldehyde or ketone. The pH can influence the rate of this side reaction. While mildly acidic conditions are optimal for the initial hydrazone formation, extremes in pH or prolonged reaction times can potentially favor azine formation. Careful monitoring of the reaction progress by techniques like TLC or HPLC is recommended to minimize the formation of this and other byproducts.
Q4: Can I run the reaction at a neutral pH?
A4: While the uncatalyzed reaction is slow at neutral pH, it is possible to accelerate it significantly with the use of a nucleophilic catalyst. Aniline (B41778) and its derivatives are commonly used for this purpose. This is particularly useful in biological applications where acidic conditions must be avoided to maintain the integrity of biomolecules.
Q5: What type of buffer should I use for pH optimization studies?
A5: When selecting a buffer, it is important to choose one that does not interfere with the reaction. Acetate (B1210297) and phosphate (B84403) buffers are commonly used. However, be aware that some buffer components can participate in the reaction. For instance, high concentrations of phosphate buffer have been reported to promote side reactions like the Cannizzaro reaction with certain aldehydes. It is advisable to screen a few different buffer systems to identify the most suitable one for your specific reaction.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or No Product Yield | Suboptimal pH: The pH of the reaction mixture is either too high or too low. | Adjust the pH to the optimal range of 4.5-6 using a suitable buffer (e.g., acetate buffer) or by adding a catalytic amount of a weak acid like acetic acid. |
| Incomplete Dissolution: this compound or the carbonyl compound is not fully dissolved. | Ensure all reactants are completely dissolved in the chosen solvent before proceeding. Gentle heating or sonication may be required. | |
| Low Reactivity of Starting Materials: Ketones are generally less reactive than aldehydes, and sterically hindered substrates can react slowly. | Increase the reaction temperature (reflux) and/or prolong the reaction time. Monitor the reaction progress by TLC or HPLC. | |
| Formation of Multiple Products/Impurities | Azine Formation: The desired hydrazone is reacting further with the starting carbonyl compound. | Use a slight excess of this compound (e.g., 1.1 to 1.2 equivalents) to ensure the complete consumption of the carbonyl compound. Monitor the reaction closely and stop it once the starting material is consumed. |
| Degradation of Reactants or Products: Benzylhydrazine or the resulting hydrazone may be unstable under the reaction conditions. | Perform the reaction at a lower temperature. Ensure that the starting materials are of high purity. | |
| Reaction Stalls or is Very Slow | Insufficient Carbonyl Activation: At near-neutral or basic pH, the carbonyl group is not sufficiently electrophilic. | If the reaction must be run at a neutral pH, consider adding a nucleophilic catalyst such as aniline (e.g., 10-100 mM). |
| Protonation of Benzylhydrazine: At very low pH (<3), the benzylhydrazine is protonated and non-nucleophilic. | Increase the pH of the reaction mixture into the mildly acidic range (4.5-6). |
Data Presentation
The following table provides an illustrative summary of the expected qualitative and semi-quantitative effects of pH on key parameters of a typical hydrazone formation reaction with benzylhydrazine. The actual results will vary depending on the specific substrates, solvent, and temperature.
| pH Range | Relative Reaction Rate | Expected Yield | Potential for Side Reactions (e.g., Azine Formation) | Notes |
| < 3 (Strongly Acidic) | Very Slow | Very Low | Low | Benzylhydrazine is protonated and non-nucleophilic. |
| 3 - 4.5 (Moderately Acidic) | Moderate | Moderate to Good | Moderate | Approaching optimal conditions. |
| 4.5 - 6 (Mildly Acidic) | Fast | Optimal | Moderate | The ideal balance between carbonyl activation and nucleophile availability. |
| 6 - 7 (Weakly Acidic to Neutral) | Slow | Low to Moderate | Low | Reaction rate decreases as carbonyl activation becomes less efficient. |
| > 7 (Alkaline) | Very Slow | Very Low | Low | Insufficient protonation of the carbonyl group. |
Experimental Protocols
Protocol 1: General Procedure for pH Optimization of Benzylhydrazine Reactions
This protocol outlines a systematic approach to screen for the optimal pH for your reaction.
-
Buffer Preparation:
-
Prepare a series of buffers covering a pH range from 3 to 7 (e.g., in 0.5 pH unit increments). Acetate buffers are a good starting point for the pH 3-5.5 range, and phosphate buffers for the pH 6-7 range. Ensure the buffer concentration is sufficient to maintain the desired pH throughout the reaction (e.g., 0.1 M).
-
-
Reaction Setup:
-
In separate vials, dissolve the carbonyl compound (1.0 equivalent) in the chosen solvent.
-
To each vial, add an equal volume of one of the prepared buffer solutions.
-
Add this compound (1.0-1.2 equivalents) to each vial.
-
If necessary, adjust the final pH of each reaction mixture with dilute acid or base.
-
-
Reaction Monitoring:
-
Stir all reactions at the same temperature (e.g., room temperature or a slightly elevated temperature).
-
Monitor the progress of each reaction at regular time intervals (e.g., every 30 minutes) using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
For TLC analysis, spot the starting materials and the reaction mixture on the same plate to visualize the consumption of reactants and the formation of the product.
-
-
Analysis of Results:
-
Compare the reaction rates and the final product purity across the different pH conditions.
-
Identify the pH that provides the best balance of reaction rate, yield, and purity.
-
Protocol 2: Synthesis of a Benzylhydrazone under Optimized pH Conditions
This protocol describes a general procedure for synthesizing a benzylhydrazone once the optimal pH has been determined.
-
Dissolution:
-
Dissolve the aldehyde or ketone (1.0 equivalent) in a suitable solvent (e.g., ethanol, methanol).
-
In a separate container, dissolve this compound (1.1 equivalents) in the buffer solution of the predetermined optimal pH.
-
-
Reaction:
-
Add the this compound solution to the solution of the carbonyl compound.
-
Stir the reaction mixture at the desired temperature (e.g., room temperature or reflux).
-
Monitor the reaction to completion by TLC or HPLC.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution.
-
If a precipitate forms, collect the solid by filtration and wash it with a cold solvent to remove any unreacted starting materials.
-
If the product does not precipitate, remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
-
Visualizations
Caption: pH-dependent equilibrium of benzylhydrazine.
Caption: Acid-catalyzed hydrazone formation mechanism.
Caption: Troubleshooting workflow for benzylhydrazine reactions.
Technical Support Center: Benzylhydrazine Dihydrochloride Reactions
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the use of benzylhydrazine (B1204620) dihydrochloride (B599025), with a specific focus on the critical role of temperature in reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for benzylhydrazine dihydrochloride? A1: this compound should be stored at room temperature under an inert atmosphere to ensure its stability.[1][2][3]
Q2: What is the decomposition temperature of this compound? A2: this compound decomposes at approximately 143-145 °C.[1][4][5] When heated to decomposition, it emits highly toxic fumes, including hydrogen chloride (HCl) and nitrogen oxides (NOx).[1][2] This temperature should be considered the absolute maximum limit for any reaction.
Q3: Is it necessary to neutralize this compound before a reaction? A3: Yes, as a dihydrochloride salt, the hydrazine (B178648) is protonated and not sufficiently nucleophilic. For reactions requiring a nucleophilic hydrazine (e.g., hydrazone formation), it must be neutralized to its free base form. This is typically achieved by adding two equivalents of a non-nucleophilic base, such as triethylamine (B128534) or sodium acetate.[6]
Q4: What are the initial signs of thermal decomposition in my reaction? A4: Common visual indicators of decomposition include a significant and often rapid color change to dark brown or black, unexpected gas evolution, and the formation of insoluble tars. If these are observed, the reaction should be stopped and cooled immediately.
Troubleshooting Guide: Temperature-Related Issues
Issue 1: The reaction is sluggish, showing low or no conversion of starting material.
| Possible Cause | Troubleshooting Step |
| Insufficient Activation Energy | The reaction temperature may be too low. Gradually increase the temperature in 5-10 °C increments, carefully monitoring the reaction progress via TLC or LC-MS. Be cautious not to exceed the decomposition temperature of the reactants or products. |
| Incomplete Neutralization | The benzylhydrazine free base may not have been fully generated. Ensure two full equivalents of a suitable base (e.g., triethylamine, sodium acetate) were added and allowed to stir sufficiently before adding other reagents.[6] |
| Poor Solubility | The reactants may not be fully dissolved at the current temperature. Consider switching to a higher-boiling point solvent, but always verify the stability of all reagents at the new temperature. |
Issue 2: The reaction has a low yield of the desired product with significant byproduct formation.
| Possible Cause | Troubleshooting Step |
| Thermal Decomposition | The reaction temperature is too high, causing the starting material or product to decompose.[1] Lower the reaction temperature. If the reaction requires heat, find the minimum temperature necessary for conversion. |
| Side Reactions | Elevated temperatures can promote undesired reaction pathways. For instance, in related reactions with benzyl (B1604629) derivatives, higher temperatures can lead to branched polymers instead of linear products.[7] Reduce the temperature to improve selectivity. |
| Product Instability | The desired product may be unstable at the reaction temperature. Once the reaction is complete, cool it to room temperature promptly to prevent product degradation. |
Temperature Guidelines for Common Reactions
The optimal temperature for a reaction involving this compound is highly dependent on the specific transformation. The following table provides general guidelines.
| Reaction Type | Reagents | Typical Temperature | Notes |
| Hydrazone Formation | Aldehydes, Ketones | Room Temperature | Often proceeds efficiently without heating.[8][9] |
| Pyrazole (B372694) Synthesis | β-Nitrostyrenes | Room Temperature | The reaction between the in-situ formed hydrazone and the nitrostyrene (B7858105) is typically conducted at room temperature.[8] |
| Synthesis of Benzylhydrazine | Benzyl Chloride, Hydrazine Hydrate | 40 °C | The synthesis of the free base can be performed at a slightly elevated, controlled temperature.[10] |
| Wolff-Kishner Reduction | Hydrazone, KOH | High Temperature (e.g., 180-200 °C) | This reaction explicitly requires high temperatures, often achieved using a high-boiling solvent like ethylene (B1197577) glycol, to drive the elimination of N₂ gas.[11] |
Experimental Protocols
Protocol 1: Synthesis of 1-Benzyl-3-(4-chlorophenyl)-5-p-tolyl-1H-pyrazole
This protocol illustrates a multi-step synthesis performed at a controlled room temperature.
-
Hydrazone Formation: To a solution of 4-chlorobenzaldehyde (B46862) in methanol, add this compound (1.25 equivalents) in a single portion.[8]
-
Stirring: Stir the resulting mixture at room temperature for 3 hours to allow for the complete formation of the corresponding hydrazone.[8]
-
Addition of Second Component: Add 4-methyl-β-nitrostyrene (1.0 equivalent) to the reaction mixture in one portion.[8]
-
Reaction: Continue stirring the solution at room temperature, open to the air. The reaction progress can be monitored by TLC or NMR. The product may begin to precipitate after 1-2 hours.[8]
-
Workup: Once the reaction is complete, slowly add water to the mixture to fully precipitate the pyrazole product. Stir for an additional hour at room temperature.[8]
-
Isolation: Collect the solid product by suction filtration and dry under vacuum.[8]
Protocol 2: General Synthesis of Monosubstituted Hydrazine Dihydrochlorides
This protocol describes the deprotection step in a synthesis of this compound, which requires elevated temperatures (reflux).
-
Setup: In a round-bottom flask, dissolve the protected benzylhydrazine intermediate (e.g., an alkylated hydrazone) in tetrahydrofuran (B95107) (THF).[12]
-
Acid Addition: Add 2N hydrochloric acid (2 acid equivalents) to the solution.[12]
-
Heating: Heat the mixture to reflux and maintain for approximately 3 hours.[12]
-
Solvent Removal: After cooling the mixture, concentrate it under vacuum to remove the THF and excess HCl.[12]
-
Drying: To ensure the residue is completely dry, add toluene (B28343) and remove it under vacuum. Repeat this process three times to yield the final this compound product.[12]
Process Diagrams
Caption: Troubleshooting workflow for temperature-related issues.
References
- 1. This compound | 20570-96-1 [chemicalbook.com]
- 2. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. 20570-96-1|this compound|BLD Pharm [bldpharm.com]
- 4. This compound | CAS#:20570-96-1 | Chemsrc [chemsrc.com]
- 5. 苄基肼 二盐酸盐 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. researchgate.net [researchgate.net]
- 10. Benzylhydrazine synthesis - chemicalbook [chemicalbook.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Page loading... [wap.guidechem.com]
Validation & Comparative
A Comparative Guide to Benzylhydrazine Dihydrochloride and Phenylhydrazine for Derivatization in Analytical Chemistry
For Researchers, Scientists, and Drug Development Professionals
In the realm of analytical chemistry, particularly in the analysis of carbonyl-containing compounds such as aldehydes, ketones, and sugars, derivatization is a critical step to enhance detectability and improve chromatographic separation. Among the various derivatizing agents, hydrazine-based compounds are prominent due to their specific reactivity with the carbonyl functional group. This guide provides an objective comparison of two such reagents: benzylhydrazine (B1204620) dihydrochloride (B599025) and phenylhydrazine (B124118), focusing on their performance, supported by experimental data, to aid researchers in selecting the appropriate reagent for their analytical needs.
Introduction to Benzylhydrazine and Phenylhydrazine
Both benzylhydrazine and phenylhydrazine are hydrazine (B178648) derivatives that react with carbonyl compounds to form stable hydrazone derivatives. This reaction introduces a chromophore or a readily ionizable group into the analyte molecule, thereby significantly enhancing its response in analytical techniques like High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Mass Spectrometry (MS).
Phenylhydrazine is a well-established derivatizing agent, first utilized by Hermann Emil Fischer in the late 19th century to characterize sugars.[1] It is widely employed for the analysis of carbohydrates and steroids.[2][3]
Benzylhydrazine , while also used in organic synthesis, sees application as a derivatizing agent in analytical chemistry. The presence of the benzyl (B1604629) group can influence the chromatographic behavior and mass spectrometric fragmentation of the resulting derivatives compared to their phenylhydrazone counterparts.
Physicochemical Properties
A fundamental understanding of the physicochemical properties of these reagents is crucial for their effective application in derivatization reactions.
| Property | Benzylhydrazine Dihydrochloride | Phenylhydrazine |
| Molecular Formula | C₇H₁₂Cl₂N₂ | C₆H₈N₂ |
| Molecular Weight | 195.09 g/mol | 108.14 g/mol |
| Appearance | Slightly yellow to beige powder | Colorless to pale yellow liquid or solid |
| Melting Point | 143-145 °C (decomposes) | 19.5 °C |
| Boiling Point | Not applicable (decomposes) | 243.5 °C (decomposes) |
| Solubility | Soluble in water | Sparingly soluble in water; miscible with ethanol, ether, chloroform, benzene |
Performance in Derivatization: A Comparative Analysis
While direct head-to-head comparative studies are limited, an analysis of existing literature allows for a performance comparison based on their application to similar classes of compounds.
Reactivity and Reaction Conditions
Both reagents react with carbonyl groups via a condensation reaction to form hydrazones. The reaction is typically carried out in an acidic medium to catalyze the nucleophilic attack of the hydrazine on the carbonyl carbon.
Phenylhydrazine has been extensively studied for the derivatization of carbohydrates and ketosteroids. Reaction conditions are generally mild. For instance, the derivatization of oligosaccharides can be achieved by incubation at 37-70°C for one hour.[2] The derivatization of keto steroids with phenylhydrazine has been shown to be quantitative.[3]
Benzylhydrazine also reacts efficiently with carbonyl compounds. While specific kinetic data comparing it directly to phenylhydrazine is scarce, the general mechanism is analogous. The choice of solvent and catalyst is crucial for optimal reaction times and yields.
Stability of Derivatives
Analytical Performance
The choice of derivatizing agent can significantly impact the sensitivity and selectivity of an analytical method.
Phenylhydrazine derivatives have been shown to yield increased sensitivity for both mass spectrometry (MS) and ultraviolet (UV) detection in HPLC separation of carbohydrates.[2] For the analysis of residual phenylhydrazine in drug substances, pre-column derivatization with 4-nitrobenzaldehyde (B150856) shifts the maximum absorption wavelength of the derivative to 416 nm, reducing matrix interference and leading to a limit of detection (LOD) of 0.008 µg/mL and a limit of quantification (LOQ) of 0.02 µg/mL.
The additional methylene (B1212753) group in benzylhydrazine between the phenyl ring and the hydrazine moiety can influence the properties of its derivatives. This can potentially affect:
-
Chromatographic Retention: Benzylhydrazones may exhibit different retention times on reverse-phase HPLC columns compared to phenylhydrazones, which can be advantageous for separating analytes from matrix components.
-
Mass Spectrometric Fragmentation: The benzyl group can introduce unique fragmentation patterns in MS/MS analysis, which may be useful for structural elucidation and selective detection.
-
Ionization Efficiency: The effect on ionization efficiency in techniques like electrospray ionization (ESI) would need to be evaluated on a case-by-case basis.
Quantitative Data Summary
The following tables summarize quantitative data from studies utilizing either phenylhydrazine or other hydrazine-based reagents for the derivatization of carbonyl compounds. It is important to note that these results are from different studies and may not be directly comparable due to variations in analytes, matrices, and analytical instrumentation.
Table 1: Performance Data for Phenylhydrazine Derivatization
| Analyte Class | Matrix | Analytical Method | Derivatization Conditions | LOD/LOQ | Reference |
| Oligosaccharides | N/A | HPLC-ESI-MS | 1 hour incubation at 37-70°C | Not specified | [2] |
| Keto steroids | Non-mammalian biological fluids | RP-HPLC with amperometric detection | Quantitative | 1-5 ng | [3] |
| Residual Phenylhydrazine | Drug Substances | HPLC-UV | Derivatization with 4-nitrobenzaldehyde | LOD: 0.008 µg/mL, LOQ: 0.02 µg/mL |
Experimental Protocols
Below are detailed methodologies for derivatization using phenylhydrazine and a general protocol for benzylhydrazine, based on established procedures for hydrazine-based derivatization.
Protocol 1: Derivatization of Oligosaccharides with Phenylhydrazine
This protocol is adapted from a method for the investigation of oligosaccharides.[2]
Materials:
-
Oligosaccharide sample
-
Phenylhydrazine
-
Deionized water
-
Heating block or water bath (37-70°C)
Procedure:
-
Dissolve the oligosaccharide sample in deionized water.
-
Add phenylhydrazine to the sample solution.
-
Incubate the mixture for 1 hour at a temperature between 37°C and 70°C.
-
Following incubation, the sample is ready for analysis by mass spectrometry or HPLC-MS.
Protocol 2: General Protocol for Derivatization of Carbonyl Compounds with this compound for HPLC-UV Analysis
This protocol is a generalized procedure and may require optimization for specific analytes and matrices.
Materials:
-
Carbonyl-containing sample
-
This compound
-
Methanol or other suitable organic solvent
-
Acid catalyst (e.g., hydrochloric acid or acetic acid)
-
Heating block or water bath
Procedure:
-
Dissolve the sample containing the carbonyl compound in methanol.
-
Prepare a solution of this compound in methanol.
-
Add the this compound solution to the sample solution.
-
Add a small amount of acid catalyst to the mixture.
-
Heat the reaction mixture at a controlled temperature (e.g., 60°C) for a specified time (e.g., 30-60 minutes), monitoring the reaction progress by a suitable technique if necessary.
-
Cool the reaction mixture to room temperature.
-
The derivatized sample can then be directly injected into the HPLC system or subjected to a cleanup step (e.g., solid-phase extraction) if required.
Visualizing the Workflow and Reaction
The following diagrams, generated using the DOT language, illustrate the general experimental workflow for derivatization and the chemical reaction.
Conclusion
Both this compound and phenylhydrazine are effective derivatizing agents for the analysis of carbonyl compounds. Phenylhydrazine is a well-documented and widely used reagent, particularly for carbohydrates and steroids, with established protocols and performance data. Benzylhydrazine offers a potential alternative, with the benzyl group possibly providing advantages in terms of chromatographic separation and mass spectrometric fragmentation, although more direct comparative studies are needed to fully elucidate these benefits.
The choice between these two reagents will ultimately depend on the specific analytical challenge, including the nature of the analyte and the sample matrix, and the analytical instrumentation available. Researchers are encouraged to perform initial optimization and validation experiments to determine the most suitable reagent for their specific application. This guide provides a foundational comparison to aid in this selection process, empowering scientists to achieve more sensitive and accurate quantification of carbonyl compounds in their research.
References
A Comparative Guide to Hydrazine Derivatives for Carbonyl Analysis
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of carbonyl compounds—aldehydes and ketones—is crucial across a spectrum of scientific disciplines, from environmental analysis and food chemistry to clinical diagnostics and pharmaceutical development. Due to the inherent challenges in directly analyzing many carbonyls, such as high volatility, poor ionization efficiency, or the lack of a strong chromophore, derivatization with hydrazine-based reagents is a cornerstone of analytical methodology. This guide provides an objective comparison of commonly used hydrazine (B178648) derivatives, supported by experimental data, to assist researchers in selecting the optimal reagent for their specific analytical needs.
Introduction to Carbonyl Derivatization
Hydrazine derivatives react with the carbonyl group of aldehydes and ketones in a condensation reaction to form a stable hydrazone. This process imparts desirable analytical characteristics to the original carbonyl compound. The choice of hydrazine derivative is critical and is typically dictated by the analytical platform to be used, such as High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) or Mass Spectrometry (MS).
The ideal derivatizing agent should exhibit several key properties:
-
High Reactivity: The reaction with carbonyls should be rapid and complete under mild conditions.
-
Stability of Derivatives: The resulting hydrazone must be stable throughout the sample preparation and analysis process.
-
Enhanced Detection: The reagent should introduce a feature that significantly improves the detectability of the analyte, such as a chromophore for UV-Vis, a fluorophore for fluorescence detection, or a permanently charged group for enhanced mass spectrometric ionization.
-
Minimal Side Products: The reaction should be specific to carbonyls and produce a single, well-defined derivative to avoid analytical complexity.
This guide will compare the performance of several widely used hydrazine derivatives: 2,4-Dinitrophenylhydrazine (B122626) (DNPH), Dansylhydrazine, Girard's Reagents (T and P), and 4-Dimethylamino-6-(4-methoxy-1-naphthyl)-1,3,5-triazine-2-hydrazine (DMNTH).
Performance Comparison of Hydrazine Derivatives
The selection of a derivatization reagent is a trade-off between various performance metrics. The following tables summarize the key characteristics and quantitative performance data for the most common hydrazine derivatives.
Table 1: General Characteristics of Hydrazine Derivatives
| Feature | 2,4-Dinitrophenylhydrazine (DNPH) | Dansylhydrazine | Girard's Reagents (T & P) | DMNTH |
| Primary Advantage | Well-established, cost-effective, strong chromophore for UV detection.[1] | Highly fluorescent derivatives for sensitive detection. | Introduces a permanent positive charge, significantly enhancing MS ionization efficiency.[1] | High sensitivity in MALDI-MS applications.[2] |
| Primary Detection Method | HPLC-UV/DAD, LC-MS[3][4] | HPLC-Fluorescence, LC-MS | LC-MS, MALDI-MS[1] | MALDI-MSI, LC-MS[2] |
| Solubility | Limited solubility in aqueous solutions; requires organic solvents.[5] | Soluble in organic solvents like acetonitrile (B52724) and ethanol. | High water solubility.[6] | Soluble in organic solvents. |
| Derivative Complexity | Can form E/Z stereoisomers, potentially complicating chromatography.[7] | Forms a single derivative. | Forms a single derivative. | Forms a single derivative. |
| Hydrazone Stability | Generally stable, but can be susceptible to hydrolysis under acidic conditions.[6] | Stable under typical analytical conditions. | Stable, with the permanent charge aiding in analysis. | Stable for MALDI-MS analysis.[2] |
Table 2: Comparative Performance Data for Carbonyl Analysis
| Parameter | 2,4-Dinitrophenylhydrazine (DNPH) | Girard's Reagent T | DMNTH |
| Detection Limit (LOD) | Formaldehyde (B43269): 0.02 µg/m³ (air, HPLC-DAD)[2]; 0.4-9.4 ng/m³ (air, LC-ESI-MS/MS)[4]; 0.1 ng (on-column, UHPLC-UV)[8] | 5-Formyl-2'-deoxyuridine: 3-4 fmol (LC-MS/MS), ~20-fold improvement over underivatized compound. | Fluticasone Propionate: 50 ng/µL (on-tissue, MALDI-MSI, with extended reaction time).[2] |
| Reaction Conditions | Acidic (pH ~3 for most carbonyls, pH ~5 for formaldehyde), 40-60°C, 1-24 hours.[9][10] | Mildly acidic (e.g., 10% acetic acid) to neutral (pH 7.0), room temperature, 12-24 hours for completion. | Room temperature, reaction time can be prolonged (~48h) for improved sensitivity.[2] |
| Key Application Areas | Environmental monitoring (air and water), food analysis.[1][5] | Metabolomics, analysis of steroids and other biomolecules with low ionization efficiency.[1] | Tissue imaging (MSI), analysis of low-level carbonyls in biological samples.[2] |
| Notes | The most widely used reagent with numerous standardized methods (e.g., EPA methods).[1] | Significantly enhances signal in positive-ion ESI- and MALDI-MS. | Has been shown to provide superior results compared to DNPH in MALDI-MSI applications.[2] |
Experimental Protocols
Detailed and reproducible methodologies are critical for accurate carbonyl analysis. Below are generalized protocols for derivatization using DNPH and Girard's Reagent T.
Protocol 1: Carbonyl Derivatization using 2,4-Dinitrophenylhydrazine (DNPH) for HPLC-UV Analysis
This protocol is based on established methods for the analysis of carbonyls in aqueous samples.[10]
Materials:
-
2,4-Dinitrophenylhydrazine (DNPH) reagent solution (e.g., 3 g/L in acetonitrile).
-
Acetonitrile (HPLC grade).
-
Hydrochloric acid (HCl) or other suitable acid for pH adjustment.
-
Citrate or Acetate buffer.
-
Solid Phase Extraction (SPE) cartridges (e.g., C18).
-
Sample containing carbonyl compounds.
Procedure:
-
Sample Preparation: Take a known volume of the aqueous sample (e.g., 100 mL).
-
pH Adjustment: Adjust the sample pH to ~3.0 with acid. For formaldehyde analysis, a pH of ~5.0 may be optimal.[5]
-
Derivatization: Add the DNPH reagent solution to the sample. The mixture is typically incubated at 40°C for 1 hour with gentle agitation.[10]
-
Extraction: The resulting DNPH-hydrazones are extracted from the aqueous solution using a C18 SPE cartridge.
-
Elution: The derivatives are eluted from the SPE cartridge with a suitable organic solvent, such as acetonitrile.[5]
-
Analysis: The eluate is then analyzed by HPLC-UV, typically with detection at or around 360 nm.
Protocol 2: Carbonyl Derivatization using Girard's Reagent T (GirT) for LC-MS Analysis
This protocol is adapted for the derivatization of carbonyl-containing biomolecules for enhanced mass spectrometric detection.
Materials:
-
Girard's Reagent T (GirT).
-
Acetic acid.
-
Methanol or other suitable organic solvent.
-
Sample containing carbonyl compounds dissolved in an appropriate solvent.
Procedure:
-
Reagent Preparation: Prepare a stock solution of GirT in water or a suitable buffer.
-
Reaction Mixture: In a reaction vial, combine the sample containing the carbonyl compound with the GirT solution. An excess of the GirT reagent is typically used.
-
Acidification: Add acetic acid to the reaction mixture to achieve a final concentration of approximately 10% (v/v) to catalyze the reaction.
-
Incubation: Incubate the reaction mixture at room temperature for a period ranging from a few hours to overnight (e.g., 12 hours) to ensure complete derivatization.
-
Sample Preparation for Analysis: Depending on the sample matrix, a cleanup step such as solid-phase extraction may be necessary. Otherwise, the reaction mixture can be diluted and directly injected into the LC-MS system.
-
Analysis: Analyze the sample by LC-MS in positive ion mode, monitoring for the mass of the expected GirT-hydrazone derivative.
Visualizing the Workflow and Chemistry
To better illustrate the processes involved in carbonyl analysis using hydrazine derivatives, the following diagrams are provided.
Caption: General experimental workflow for carbonyl analysis via derivatization.
Caption: General reaction of a carbonyl with a hydrazine to form a hydrazone.
Conclusion
The choice of a hydrazine derivative for carbonyl analysis is a critical decision that impacts the sensitivity, accuracy, and efficiency of the analytical method.
-
2,4-Dinitrophenylhydrazine (DNPH) remains a robust and widely accepted reagent, particularly for HPLC-UV analysis in environmental and food matrices, with a vast library of established methods.[1][5] Its main drawback is the potential formation of stereoisomers, which can complicate chromatographic separation.[7]
-
Dansylhydrazine is an excellent choice when high sensitivity is required and fluorescence detection is available.
-
Girard's Reagents (T and P) are unparalleled for mass spectrometry-based analyses, as they introduce a permanent positive charge that dramatically enhances ionization efficiency, leading to very low detection limits.[1] They are particularly well-suited for the analysis of carbonyl-containing biomolecules in complex matrices.
-
DMNTH has demonstrated superior performance in specific applications like MALDI mass spectrometry imaging, highlighting the development of specialized reagents for advanced analytical techniques.[2]
By understanding the relative strengths and weaknesses of each derivative, and by following optimized and validated experimental protocols, researchers can confidently and accurately quantify carbonyl compounds in their samples, advancing their work in drug development, clinical research, and other scientific fields.
References
- 1. Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The use of hydrazine-based derivatization reagents for improved sensitivity and detection of carbonyl containing compounds using MALDI-MSI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Derivatization of carbonyl compounds with 2,4-dinitrophenylhydrazine and their subsequent determination by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. longdom.org [longdom.org]
- 10. unitedchem.com [unitedchem.com]
A Comparative Guide to the Validation of Analytical Methods for Carbonyl Compound Quantification: Benzylhydrazine Dihydrochloride and Alternatives
For Researchers, Scientists, and Drug Development Professionals
The accurate and precise quantification of carbonyl compounds, such as formaldehyde (B43269) and acetaldehyde (B116499), is of paramount importance in the pharmaceutical industry. These compounds can be present as process-related impurities or degradation products, and their levels must be strictly controlled due to their potential toxicity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful techniques widely employed for this purpose. However, the inherent properties of many low-molecular-weight carbonyl compounds, such as high volatility and the lack of a strong chromophore, necessitate a derivatization step to enhance their detectability.
This guide provides a comparative overview of analytical method validation for the quantification of carbonyl compounds, with a focus on the use of benzylhydrazine (B1204620) dihydrochloride (B599025) as a derivatizing agent. Due to a scarcity of comprehensive validation reports for methods employing benzylhydrazine dihydrochloride in publicly available literature, this guide will also draw extensive comparisons with a well-established and widely documented alternative, 2,4-dinitrophenylhydrazine (B122626) (DNPH). The information presented herein is intended to assist researchers, scientists, and drug development professionals in the selection and validation of appropriate analytical methodologies.
Performance Comparison of Derivatization Agents
The choice of derivatizing agent is a critical step in the development of a robust and sensitive analytical method for carbonyl compounds. The ideal reagent should react selectively and rapidly with the target analyte to form a stable derivative with enhanced detection characteristics.
This compound is utilized as a derivatizing agent for carbonyl compounds, reacting to form hydrazones that can be analyzed by chromatographic methods. While its application is noted in analytical chemistry, comprehensive, publicly accessible validation data comparable to more common reagents is limited.
2,4-Dinitrophenylhydrazine (DNPH) is the most common and extensively validated derivatizing agent for carbonyl compounds.[1][2][3][4] It reacts with aldehydes and ketones to form stable, colored 2,4-dinitrophenylhydrazone derivatives that are readily detectable by HPLC with UV-Vis detection.[1][3][4] The U.S. Environmental Protection Agency (EPA) has established methods, such as Method 8315A, that utilize DNPH for the determination of carbonyl compounds in various matrices.[5]
Other notable alternatives include:
-
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA): This reagent is frequently used for the derivatization of carbonyls for GC-MS analysis, forming stable oximes with excellent electron-capturing properties, which enhances sensitivity.[6]
-
4-Hydrazinobenzoic acid (HBA): Noted for the high stability and good solubility of its derivatives in common HPLC mobile phases.[7]
-
4-Methylbenzenesulfonohydrazide (MBSH): A novel reagent for the derivatization of formaldehyde for HPLC-UV analysis.[8]
Data Presentation: Comparison of Validated Analytical Methods
The following tables summarize the quantitative performance data for validated analytical methods for the determination of formaldehyde and acetaldehyde using DNPH and PFBHA as derivatizing agents. A corresponding validated method using this compound with this level of detail was not identified in the searched literature.
Table 1: Comparison of Validated HPLC Methods for the Determination of Formaldehyde
| Parameter | Method using 2,4-Dinitrophenylhydrazine (DNPH) |
| Instrumentation | HPLC with UV-Vis or Diode Array Detection |
| Analyte | Formaldehyde |
| Linearity Range | 0.33 - 333 ppm[1] |
| Correlation Coefficient (r²) | > 0.999[2] |
| Limit of Detection (LOD) | 0.1 ppm (0.03 ng)[1] |
| Limit of Quantitation (LOQ) | 0.33 ppm[1] |
| Accuracy (% Recovery) | 89% - 96%[3] |
| Precision (%RSD) | < 2-3%[2] |
Table 2: Comparison of Validated GC-MS Methods for the Determination of Acetaldehyde
| Parameter | Method using O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) |
| Instrumentation | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Analyte | Acetaldehyde |
| Linearity Range | Not explicitly stated, but validated.[6] |
| Correlation Coefficient (r) | 0.949 - 0.9993[6] |
| Limit of Detection (LOD) | 5.74 - 175.03 ng/g (matrix dependent)[6] |
| Limit of Quantitation (LOQ) | 0.04 mg/L[6] |
| Accuracy (% Recovery) | 68.37% - 128.22% (matrix dependent)[6] |
| Precision (%RSD) | 1.34% - 14.53% (matrix dependent)[6] |
Experimental Protocols
Detailed experimental protocols are essential for the successful implementation and validation of analytical methods. Below are representative protocols for the derivatization and analysis of carbonyl compounds using DNPH for HPLC analysis and PFBHA for GC-MS analysis.
Protocol 1: Determination of Formaldehyde by HPLC with DNPH Derivatization
This protocol is based on established and validated methods for the analysis of formaldehyde.[1][3]
1. Reagents and Materials:
-
2,4-Dinitrophenylhydrazine (DNPH) solution (e.g., in acetonitrile (B52724) with acid catalyst)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formaldehyde standard solutions
-
Sample containing formaldehyde
2. Derivatization Procedure:
-
To a known volume of the sample or standard solution, add an excess of the DNPH derivatizing reagent.
-
Acidify the mixture (e.g., with hydrochloric or phosphoric acid) to catalyze the reaction.
-
Allow the reaction to proceed at a controlled temperature (e.g., room temperature or slightly elevated) for a specific duration (e.g., 30-60 minutes) to ensure complete derivatization.
-
Neutralize the reaction mixture if necessary.
-
Dilute the derivatized solution to a known volume with the mobile phase.
3. HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm)
-
Mobile Phase: Isocratic or gradient mixture of acetonitrile and water
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 30-40 °C
-
Detection: UV-Vis detector at 360 nm
4. Validation Parameters to be Assessed:
-
Specificity
-
Linearity and Range
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
Accuracy (Recovery)
-
Precision (Repeatability and Intermediate Precision)
-
Robustness
Protocol 2: Determination of Acetaldehyde by GC-MS with PFBHA Derivatization
This protocol is based on a validated method for the analysis of acetaldehyde in various food matrices.[6]
1. Reagents and Materials:
-
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) solution
-
Solvent for extraction (e.g., dichloromethane)
-
Acetaldehyde standard solutions
-
Sample containing acetaldehyde
-
Internal standard (e.g., isotopically labeled acetaldehyde)
2. Derivatization and Extraction Procedure:
-
Combine the sample or standard with the PFBHA solution.
-
Add an internal standard.
-
Adjust the pH to facilitate the derivatization reaction.
-
Incubate the mixture to allow for the formation of the PFBHA-oxime derivative.
-
Perform a liquid-liquid extraction or solid-phase microextraction (SPME) to isolate the derivative.
-
Concentrate the extract if necessary.
3. GC-MS Conditions:
-
Column: Capillary column suitable for volatile compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)
-
Carrier Gas: Helium
-
Injection Mode: Split or splitless
-
Temperature Program: An initial hold followed by a temperature ramp to an appropriate final temperature to ensure separation of the analyte from other matrix components.
-
Mass Spectrometer: Operated in electron ionization (EI) mode with selected ion monitoring (SIM) for enhanced sensitivity and selectivity.
4. Validation Parameters to be Assessed:
-
As listed in Protocol 1.
Mandatory Visualization
The following diagrams illustrate the general workflows for the validation of analytical methods for carbonyl compounds using derivatization followed by chromatographic analysis.
Caption: General workflow for analytical method validation.
References
- 1. HPLC-UV method development and validation for the determination of low level formaldehyde in a drug substance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Determination of Formaldehyde by HPLC with Stable Precolumn Derivatization in Egyptian Dairy Products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijcpa.in [ijcpa.in]
- 5. epa.gov [epa.gov]
- 6. Validation and Determination of the Contents of Acetaldehyde and Formaldehyde in Foods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
Quantitative Analysis of Carbonyls: A Comparative Guide to Benzylhydrazine Dihydrochloride and Alternative Derivatizing Agents
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Derivatizing Agents for the Analysis of Carbonyl Compounds
The accurate detection and quantification of carbonyl compounds, such as aldehydes and ketones, is a critical task in diverse fields ranging from environmental monitoring and food science to pharmaceutical development and clinical diagnostics. Due to the often low volatility and poor chromophoric properties of many carbonyls, derivatization is a frequently employed strategy to enhance their detectability by analytical techniques like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).
This guide provides a comprehensive comparison of benzylhydrazine (B1204620) dihydrochloride (B599025) with other commonly used derivatizing agents, with a particular focus on the well-established 2,4-dinitrophenylhydrazine (B122626) (DNPH). We will delve into their performance, supported by available experimental data, and provide detailed experimental protocols.
Performance Comparison of Derivatizing Reagents
The choice of a derivatizing agent is pivotal and depends on the analytical technique, the specific carbonyl compounds of interest, and the required sensitivity. The following tables summarize the quantitative performance of benzylhydrazine dihydrochloride and its leading alternatives. Note: Specific quantitative data for this compound is not as widely published as for DNPH; therefore, some parameters are based on the general characteristics of hydrazine (B178648) derivatives.
Table 1: Quantitative Performance Data for Carbonyl Derivatizing Agents
| Reagent | Typical Application | Detection Limit (LOD) | Reaction Time | Derivative Stability | Key Advantages | Disadvantages |
| This compound | HPLC-UV, LC-MS | Data not readily available | Estimated 30-60 min | Generally stable | Good reactivity | Limited published data; potential for E/Z isomer formation |
| 2,4-Dinitrophenylhydrazine (DNPH) | HPLC-UV, LC-MS | ppb range (e.g., 0.12-0.38 mg/L)[1] | 30-60 minutes[2] | Stable, but can form E/Z isomers[3] | Well-established, cost-effective | Potential explosive hazard (dry), formation of isomers can complicate quantification[3] |
| 4-Hydrazinobenzoic Acid (HBA) | HPLC-UV, LC-MS | Data not readily available | ~60 minutes | Reported to be stable | Forms a single, stable derivative per carbonyl | Less established than DNPH |
| 4-Cyanophenylhydrazine Hydrochloride (4-CPH) | HPLC-UV | Data not readily available | ~60 minutes at 60°C[4] | Stable hydrazone derivatives[4] | Enhances UV response | Requires heating for derivatization[4] |
| Dansylhydrazine | HPLC-Fluorescence | pmol range | 30-60 minutes | Good | High sensitivity with fluorescence detection | Light sensitive |
| Girard's Reagents (T & P) | LC-MS | Sub-ppb range | 10-60 minutes | Good | Excellent ionization efficiency for MS | Primarily for MS applications |
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate results. Below are protocols for the derivatization of carbonyl compounds using this compound (a generalized protocol) and the widely used DNPH.
Protocol 1: Generalized Derivatization of Carbonyls with this compound for HPLC-UV Analysis
This protocol is a generalized procedure based on common practices for hydrazine-based derivatization. Optimization for specific carbonyl compounds and matrices is recommended.
Materials and Reagents:
-
This compound
-
HPLC-grade Acetonitrile (B52724) (ACN)
-
HPLC-grade Methanol (B129727) (MeOH)
-
HPLC-grade Water
-
Hydrochloric Acid (HCl) or other suitable acid catalyst
-
Carbonyl standards
-
Sample containing carbonyl compounds
Procedure:
-
Preparation of Derivatizing Reagent: Prepare a 1 mg/mL solution of this compound in acetonitrile. This solution should be prepared fresh daily.
-
Preparation of Acid Catalyst: Prepare a 0.1 M HCl solution in acetonitrile.
-
Derivatization:
-
In a reaction vial, add 100 µL of the sample or carbonyl standard solution.
-
Add 200 µL of the this compound solution.
-
Add 50 µL of the 0.1 M HCl solution.
-
Vortex the mixture for 30 seconds.
-
Incubate the reaction mixture at room temperature or a slightly elevated temperature (e.g., 40-60°C) for 30-60 minutes.
-
-
Sample Preparation for HPLC:
-
After incubation, dilute the reaction mixture with an appropriate mobile phase (e.g., acetonitrile/water mixture) to a final volume of 1 mL.
-
Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.
-
HPLC Conditions (Starting Point):
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: Gradient elution with Acetonitrile and Water
-
Flow Rate: 1.0 mL/min
-
Detection: UV detector at a wavelength determined by the UV spectrum of the benzylhydrazone derivative (typically in the range of 250-300 nm).
-
Injection Volume: 10-20 µL
Protocol 2: Derivatization of Carbonyls with 2,4-Dinitrophenylhydrazine (DNPH) (Based on U.S. EPA Method 8315A)[5]
This method is widely used for the analysis of carbonyl compounds in various matrices.
Materials and Reagents:
-
2,4-Dinitrophenylhydrazine (DNPH), purified
-
HPLC-grade Acetonitrile (ACN)
-
Hydrochloric Acid (HCl)
-
Carbonyl standards
-
Sample (e.g., aqueous, air sample extract)
Procedure:
-
Preparation of DNPH Reagent: Prepare a saturated solution of DNPH in acetonitrile containing a small amount of acid (e.g., 2% phosphoric acid). For aqueous samples, a DNPH solution in 2N HCl can be used.
-
Derivatization (for aqueous samples):
-
To 100 mL of the aqueous sample, add 6 mL of the DNPH reagent.
-
Seal the container and place it in a heated shaker at 40°C for 1 hour.[5]
-
-
Solid Phase Extraction (SPE) for Aqueous Samples:
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the derivatized sample onto the cartridge.
-
Wash the cartridge to remove interferences.
-
Elute the DNPH derivatives with acetonitrile.
-
-
Sample Preparation for HPLC:
-
Adjust the eluate to a known volume.
-
Filter through a 0.45 µm filter prior to HPLC analysis.
-
HPLC Conditions:
-
Column: C18 reversed-phase column
-
Mobile Phase: Gradient of acetonitrile and water.
-
Flow Rate: 1.0 - 1.5 mL/min
-
Injection Volume: 20 µL
Mandatory Visualizations
Reaction Schemes and Analytical Workflows
The following diagrams illustrate the chemical reactions and the general analytical workflow for the derivatization and analysis of carbonyl compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. shura.shu.ac.uk [shura.shu.ac.uk]
- 3. Derivatization of carbonyl compounds with 2,4-dinitrophenylhydrazine and their subsequent determination by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. unitedchem.com [unitedchem.com]
- 6. epa.gov [epa.gov]
A Comparative Guide to Carbonyl Derivatization: Benzylhydrazine Dihydrochloride vs. Girard's Reagents
For Researchers, Scientists, and Drug Development Professionals
In the realm of chemical analysis and synthesis, the derivatization of carbonyl compounds—aldehydes and ketones—is a fundamental technique. This process modifies the carbonyl group to facilitate detection, enhance stability, or improve separation. Among the myriad of derivatizing agents, benzylhydrazine (B1204620) and Girard's reagents stand out for their distinct applications. This guide provides an objective comparison of benzylhydrazine dihydrochloride (B599025) with Girard's reagents (T and P), supported by experimental data and detailed protocols, to aid researchers in selecting the optimal reagent for their specific needs.
At a Glance: Key Differences
| Feature | Benzylhydrazine Dihydrochloride | Girard's Reagents (T & P) |
| Primary Application | Synthetic organic chemistry (formation of hydrazones as intermediates) | Analytical chemistry (enhancement of detection in mass spectrometry and chromatography) |
| Chemical Nature | A simple substituted hydrazine (B178648) | Hydrazine derivatives with a quaternary ammonium (B1175870) (Girard's T) or pyridinium (B92312) (Girard's P) cationic group |
| Solubility of Derivative | Generally soluble in organic solvents | Water-soluble |
| Detection Enhancement | No inherent signal enhancement | Significant signal enhancement in mass spectrometry (ESI, MALDI) due to the pre-charged moiety |
| Typical Reaction Yield | Good to excellent (e.g., 77-89% for some benzylhydrazones)[1] | Generally high and efficient, though specific yields can vary |
| Derivative Stability | Can be unstable, susceptible to air oxidation and hydrolysis, especially in acidic conditions[2] | Generally stable hydrazones[3] |
Performance in Carbonyl Derivatization: A Quantitative Look
The following table summarizes the performance of benzylhydrazine (using phenylhydrazine (B124118) as a comparable analogue for yield estimation) and Girard's Reagent T in the derivatization of a model ketone, acetophenone (B1666503).
| Parameter | Benzylhydrazine Derivative (Acetophenone Benzylhydrazone) | Girard's Reagent T Derivative (Acetophenone Girard's T Hydrazone) |
| Reaction Time | 1 - 24 hours[4][5] | 10 minutes - 12 hours[6] |
| Typical Reaction Temperature | Room temperature to reflux[4][5][7] | Room temperature to 50°C[8][9] |
| Reported Yield | 87-91% (for the analogous acetophenone phenylhydrazone)[5] | High efficiency reported, though specific yield for acetophenone not found. Assumed to be >90% based on analytical applications. |
| Reaction Solvent | Ethanol (B145695), Acetic Acid[5][10] | Aqueous buffers, Methanol/Ethanol with acetic acid[6][9] |
Chemical Reactivity and Mechanism
Both benzylhydrazine and Girard's reagents react with carbonyl compounds via a nucleophilic addition-elimination mechanism to form a hydrazone. The initial step involves the nucleophilic attack of the terminal nitrogen of the hydrazine on the electrophilic carbonyl carbon. This is followed by dehydration to yield the C=N double bond of the hydrazone.
The key structural difference lies in the side chain attached to the hydrazine moiety. Benzylhydrazine possesses a simple benzyl (B1604629) group, resulting in a neutral hydrazone. In contrast, Girard's reagents have a permanently charged quaternary ammonium (Girard's T) or pyridinium (Girard's P) group. This cationic nature is the cornerstone of their utility in analytical chemistry.
Experimental Protocols: Derivatization of Acetophenone
The following are representative protocols for the derivatization of acetophenone with this compound and Girard's Reagent T.
Protocol 1: Synthesis of Acetophenone Benzylhydrazone
Materials:
-
Acetophenone
-
This compound
-
Sodium acetate (B1210297)
-
Ethanol
-
Water
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equivalent) and sodium acetate (1.1 equivalents) in a minimal amount of water.
-
Add a solution of acetophenone (1.0 equivalent) in ethanol.
-
The mixture is stirred at room temperature for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the product may precipitate out of the solution. If so, collect the solid by filtration.
-
If the product does not precipitate, the reaction mixture is concentrated under reduced pressure to remove ethanol.
-
The residue is then partitioned between water and an organic solvent (e.g., ethyl acetate).
-
The organic layer is separated, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude acetophenone benzylhydrazone.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol.
Protocol 2: Derivatization of Acetophenone with Girard's Reagent T
Materials:
-
Acetophenone
-
Girard's Reagent T
-
Glacial acetic acid
-
Ethanol (95%)
Procedure:
-
In a small flask, dissolve Girard's Reagent T (1.1 equivalents) in 95% ethanol containing 5-10% glacial acetic acid.
-
Add acetophenone (1.0 equivalent) to the solution.
-
The reaction mixture is typically stirred at room temperature or gently heated (e.g., 50°C) for a period ranging from 30 minutes to a few hours.[6] The reaction is often rapid.
-
For analytical purposes (e.g., LC-MS analysis), an aliquot of the reaction mixture can be directly diluted and analyzed.
-
For isolation of the derivative, the reaction mixture can be cooled, and the hydrazone may be precipitated by the addition of a less polar solvent. However, due to its high water solubility, it is often used in solution for subsequent analytical steps.
Experimental Workflow
The general workflow for carbonyl derivatization for analytical purposes is depicted below.
Concluding Remarks
The choice between this compound and Girard's reagents is dictated by the intended application.
This compound is a valuable reagent in synthetic organic chemistry for the preparation of benzylhydrazones, which can serve as stable intermediates for further transformations. The resulting neutral hydrazones are typically isolated and purified using standard organic chemistry techniques.
Girard's reagents are indispensable tools in analytical chemistry , particularly for the sensitive detection of carbonyl compounds in complex biological and environmental samples. The introduction of a permanent positive charge dramatically enhances ionization efficiency in mass spectrometry, leading to significantly lower detection limits. The water-soluble nature of the derivatives also simplifies sample preparation for aqueous-based analytical techniques. While highly efficient, the primary purpose of using Girard's reagents is for analytical enhancement rather than for the isolation of the derivatized product in large quantities.
For researchers in drug development, both reagents have their place. Benzylhydrazine may be used in the synthesis of new chemical entities, while Girard's reagents are crucial for the metabolic profiling and quantification of carbonyl-containing drugs and their metabolites.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Derivatization with Girard Reagent T Combined with LC-MS/MS for the Sensitive Detection of 5-Formyl-2′-deoxyuridine in Cellular DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bot Verification [rasayanjournal.co.in]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. rsc.org [rsc.org]
Efficacy of Benzylhydrazine Dihydrochloride in Complex Matrices: A Comparative Guide to Carbonyl Derivatization Agents
For researchers, scientists, and drug development professionals, the accurate quantification of carbonyl compounds (aldehydes and ketones) in complex matrices is a critical analytical challenge. Due to the often low concentrations and poor chromatographic or spectroscopic properties of these analytes, chemical derivatization is a frequently employed strategy to enhance their detection. This guide provides a comprehensive comparison of commonly used hydrazine-based derivatizing agents, with a special focus on the potential efficacy of benzylhydrazine (B1204620) dihydrochloride (B599025). While direct, extensive experimental data for benzylhydrazine dihydrochloride in this specific application is limited in publicly available literature, this guide will offer a theoretical evaluation of its potential performance based on the well-established principles of carbonyl derivatization, alongside a detailed comparison with standard reagents.
Comparison of Hydrazine-Based Derivatizing Agents
The choice of a derivatizing agent is dictated by several factors, including the analytical technique (e.g., HPLC-UV, HPLC-FLD, GC-MS), the required sensitivity, the stability of the resulting derivative, and the complexity of the sample matrix. Below is a comparison of several common hydrazine-based reagents.
Table 1: Performance Comparison of Selected Derivatizing Agents for Carbonyl Compounds
| Reagent | Common Abbreviation | Primary Analytical Technique | Detection Principle | Typical Limit of Detection (LOD) | Key Advantages | Key Disadvantages |
| 2,4-Dinitrophenylhydrazine (B122626) | DNPH | HPLC-UV/Vis | UV Absorbance | ppb range (e.g., 1.6 pmol/mL for MDA)[1] | Well-established, cost-effective, stable derivatives.[1][2] | Can form E/Z isomers, complicating quantification; potential explosive hazard when dry.[3] |
| Dansyl Hydrazine (B178648) | DH | HPLC-FLD | Fluorescence | Low ppb to ppt (B1677978) range | High sensitivity, stable derivatives. | Requires fluorescence detector, can be more expensive than UV reagents. |
| 4-Dimethylamino-6-(4-methoxy-1-naphthyl)-1,3,5-triazine-2-hydrazine | DMNTH | HPLC-FLD, MALDI-MS | Fluorescence, Mass Spectrometry | High sensitivity, superior results compared to DNPH in some applications.[4] | Excellent sensitivity.[4] | Less commonly used than DNPH, may be more costly. |
| O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine | PFBOA | GC-MS | Mass Spectrometry (especially NCI) | pg to fg range | Excellent for volatile carbonyls, high sensitivity with GC-MS. | Derivatization can be more complex, not suitable for non-volatile compounds. |
| This compound | - | HPLC-UV/Vis (Theoretical) | UV Absorbance | Not established | Potentially simpler UV spectrum than DNPH, water-soluble salt form. | Expected lower sensitivity than DNPH, limited published analytical data. |
Theoretical Evaluation of this compound
Given the lack of extensive experimental data, the efficacy of this compound as a derivatizing agent for carbonyls in complex matrices can be inferred from its chemical structure and the known reactivity of hydrazines.
Chemical Reactivity and Derivative Properties:
-
Reaction: Benzylhydrazine reacts with aldehydes and ketones to form benzylhydrazones. The reaction is expected to proceed under mildly acidic conditions, similar to other hydrazine-based derivatizations.
-
UV-Vis Absorbance: The resulting benzylhydrazone will possess a chromophore due to the benzene (B151609) ring and the C=N double bond. The maximum absorbance (λmax) is expected to be in the UV region, likely at a shorter wavelength and with a lower molar absorptivity compared to the highly conjugated dinitrophenylhydrazones derived from DNPH.[5][6] For example, benzohydrazide (B10538) has a λmax around 285 nm.[7] This suggests that while UV detection is feasible, the sensitivity may be lower than that achieved with DNPH.
-
Stability: Hydrazones, in general, exhibit moderate stability and can be susceptible to hydrolysis under strongly acidic or basic conditions. The stability of benzylhydrazones is expected to be comparable to other simple hydrazones.
-
Advantages: The dihydrochloride salt form of benzylhydrazine is water-soluble, which could be advantageous for derivatization in aqueous samples. The resulting benzylhydrazones would not form the E/Z isomers that can complicate quantification with DNPH.[3]
-
Disadvantages: The primary disadvantage is the anticipated lower sensitivity for UV detection compared to DNPH and especially fluorescent reagents. Its efficacy in complex matrices, including potential interferences and reaction efficiency with a wide range of carbonyls, has not been thoroughly documented.
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate results. Below are representative protocols for established derivatizing agents, which can serve as a foundation for developing a method using this compound.
Protocol 1: Derivatization of Carbonyls with 2,4-Dinitrophenylhydrazine (DNPH) for HPLC-UV Analysis
This protocol is based on established methods such as EPA Method 8315A.[8]
-
Reagent Preparation: Prepare a saturated solution of purified DNPH in acetonitrile (B52724). The DNPH should be recrystallized from acetonitrile to remove carbonyl impurities.[9]
-
Sample Preparation: For aqueous samples, adjust the pH to approximately 3 with hydrochloric acid.
-
Derivatization: Add an excess of the DNPH solution to the sample. For a 100 mL water sample, 1 mL of a 1 mg/mL DNPH solution may be used. Allow the reaction to proceed at 40°C for 1 hour.
-
Extraction: Extract the formed dinitrophenylhydrazones using a C18 solid-phase extraction (SPE) cartridge. Elute the derivatives from the cartridge with acetonitrile.
-
Analysis: Analyze the eluate by reverse-phase HPLC with UV detection at approximately 360 nm.
Protocol 2: Derivatization with a Fluorescent Hydrazine Reagent (e.g., Dansyl Hydrazine) for HPLC-FLD Analysis
-
Reagent Preparation: Prepare a solution of dansyl hydrazine in a suitable solvent like acetonitrile.
-
Sample Preparation: Adjust the pH of the aqueous sample to be slightly acidic (pH 4-5).
-
Derivatization: Add the dansyl hydrazine solution to the sample, along with an acid catalyst such as trichloroacetic acid. Heat the mixture (e.g., 60°C) for a specified time (e.g., 30 minutes).
-
Analysis: Directly inject an aliquot of the reaction mixture into the HPLC system. Use a C18 column and a gradient elution with a mobile phase such as acetonitrile and water. Detect the derivatives using a fluorescence detector with appropriate excitation and emission wavelengths.
Hypothetical Protocol for this compound
-
Reagent Preparation: Prepare a solution of this compound in water or a mixture of water and a compatible organic solvent (e.g., methanol).
-
Sample Preparation: Adjust the sample pH to a mildly acidic range (e.g., pH 4-6) to facilitate the reaction.
-
Derivatization: Add the this compound solution to the sample. Gentle heating (e.g., 50-60°C) for 30-60 minutes may be required to drive the reaction to completion.
-
Extraction (if necessary): For complex matrices, a liquid-liquid extraction with a solvent like ethyl acetate (B1210297) or an SPE cleanup may be necessary to isolate the benzylhydrazone derivatives.
-
Analysis: Analyze by reverse-phase HPLC with UV detection at the λmax of the expected benzylhydrazone (a wavelength scan would be necessary to determine the optimal wavelength, likely in the 250-300 nm range).
Visualizations
Signaling Pathways and Experimental Workflows
Conclusion
While 2,4-dinitrophenylhydrazine remains a widely used and well-documented derivatizing agent for the analysis of carbonyl compounds in various matrices, its known issues with the formation of stereoisomers warrant the exploration of alternatives.[3] Advanced fluorescent reagents like DMNTH offer significantly improved sensitivity for trace analysis.[4]
Based on a theoretical assessment, this compound presents itself as a potentially viable, cost-effective reagent for the derivatization of carbonyls for HPLC-UV analysis. Its main advantages would be its water solubility and the formation of a single derivative per carbonyl, simplifying chromatography. However, its efficacy is likely limited by a lower sensitivity compared to DNPH and fluorescent hydrazine reagents.
For researchers and drug development professionals, the selection of a derivatizing agent should be based on the specific analytical requirements. For high-sensitivity applications, fluorescent reagents are the superior choice. For routine analysis where high sensitivity is not paramount and isomer formation with DNPH is a concern, this compound could be a subject for further investigation and method development. It is crucial to perform thorough validation, including determination of reaction kinetics, derivative stability, and limits of detection, before employing it for the analysis of carbonyl compounds in complex matrices.
References
- 1. Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Derivatization of carbonyl compounds with 2,4-dinitrophenylhydrazine and their subsequent determination by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The use of hydrazine-based derivatization reagents for improved sensitivity and detection of carbonyl containing compounds using MALDI-MSI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 7. researchgate.net [researchgate.net]
- 8. epa.gov [epa.gov]
- 9. csus.edu [csus.edu]
A Spectroscopic Comparison of Benzylhydrazine Dihydrochloride and its Hydrazone Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide offers an objective comparison of the spectroscopic characteristics of benzylhydrazine (B1204620) dihydrochloride (B599025) and its resulting hydrazone derivatives. The information is supported by experimental data from various studies, providing a consolidated resource for researchers in medicinal chemistry and materials science.
Introduction
Benzylhydrazine is a versatile reagent in organic synthesis, frequently used to create hydrazones through condensation with aldehydes and ketones. These hydrazones are of significant interest due to their wide range of biological activities, including antimicrobial, anticonvulsant, and anti-inflammatory properties. Spectroscopic analysis is crucial for the structural elucidation and characterization of these newly synthesized compounds. This guide focuses on the key spectroscopic signatures in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) that differentiate benzylhydrazine from its hydrazone derivatives.
General Synthesis of Benzylhydrazine Hydrazones
The synthesis of benzylhydrazine hydrazones typically involves the condensation reaction between benzylhydrazine (or its dihydrochloride salt) and a suitable carbonyl compound (aldehyde or ketone)[1]. The reaction is often carried out in a protic solvent like ethanol (B145695) and may be catalyzed by a few drops of acid (e.g., acetic acid).
Experimental Protocols
General Procedure for the Synthesis of Benzylhydrazine Hydrazones:
-
Dissolution: Benzylhydrazine dihydrochloride (1 equivalent) is dissolved in a suitable solvent, such as ethanol or methanol. If the dihydrochloride salt is used, a base may be added to neutralize the HCl.
-
Addition of Carbonyl Compound: The selected aldehyde or ketone (1 equivalent) is added to the solution.
-
Catalysis: A catalytic amount of acid (e.g., glacial acetic acid) is often added to facilitate the condensation reaction.
-
Reaction: The mixture is typically refluxed for several hours, and the progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Isolation and Purification: Upon completion, the reaction mixture is cooled, and the resulting solid hydrazone product is collected by filtration. The product can be further purified by recrystallization from a suitable solvent like ethanol[1].
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound and provide a comparative analysis with generalized data for its hydrazone derivatives.
Table 1: ¹H NMR Spectral Data (Chemical Shifts in ppm)
| Proton | This compound * | General Benzylidene Hydrazone Derivative | Key Observations |
| -CH₂- (Benzylic) | ~4.0-4.2 (s) | ~4.5-5.0 (s or d) | Downfield shift upon hydrazone formation due to the influence of the C=N bond. |
| Aromatic (C₆H₅) | ~7.3-7.5 (m) | ~7.2-7.8 (m) | The aromatic region becomes more complex, often showing distinct signals for the benzyl (B1604629) and aldehyde/ketone aromatic rings. |
| -NH-NH₂ | Broad signals, often exchangeable | -NH- signal (~8-11 ppm, s), -NH₂ is absent | Disappearance of the -NH₂ signal and appearance of a downfield -NH proton signal. The exact shift is solvent and concentration-dependent. |
| -CH=N- (Azomethine) | Not Applicable | ~7.8-8.5 (s) | Appearance of a characteristic singlet for the azomethine proton, a definitive sign of hydrazone formation. |
*Note: Specific shifts can vary based on the solvent and instrument.
Table 2: ¹³C NMR Spectral Data (Chemical Shifts in ppm)
| Carbon | This compound * | General Benzylidene Hydrazone Derivative | Key Observations |
| -CH₂- (Benzylic) | ~50-55 | ~55-65 | Downfield shift of the benzylic carbon. |
| Aromatic (C₆H₅) | ~127-135 | ~125-140 | The aromatic region shows more signals corresponding to both aromatic moieties. |
| -C=N- (Azomethine) | Not Applicable | ~140-160 | Appearance of a new signal in the downfield region, characteristic of the imine carbon. |
*Note: Data for this compound is available on chemical database websites.[2]
Table 3: Key IR Absorption Frequencies (cm⁻¹)
| Functional Group | This compound | General Benzylidene Hydrazone Derivative | Key Observations |
| N-H Stretch | 3200-3400 (broad, multiple bands) | 3150-3300 (sharp to medium) | The broad N-H stretching of the hydrazine (B178648) moiety is replaced by a sharper N-H band of the hydrazone. |
| C=N Stretch | Not Applicable | 1600-1650 | A strong absorption band appears, which is characteristic of the C=N double bond in the hydrazone. |
| C=O Stretch (from starting material) | Not Applicable | Absent | Disappearance of the strong C=O stretching band (typically 1680-1720 cm⁻¹) from the starting aldehyde or ketone. |
Table 4: Mass Spectrometry (MS) Fragmentation
| Compound Type | Expected Molecular Ion Peak | Common Fragmentation Patterns |
| Benzylhydrazine | [M]+ or [M+H]+ | Loss of NH₂, cleavage of the benzyl C-C bond to give C₇H₇⁺ (m/z 91). |
| Benzylhydrazine Hydrazones | [M]+ or [M+H]+ | Cleavage of the N-N bond, fragmentation of the benzyl and substituted aromatic rings. The C₇H₇⁺ fragment at m/z 91 is often prominent. |
Visualizing the Workflow
The general process for synthesizing and characterizing benzylhydrazine hydrazones can be visualized as a straightforward workflow.
Caption: Workflow for the synthesis and spectroscopic characterization of benzylhydrazine hydrazones.
Conclusion
The transformation of benzylhydrazine into its hydrazone derivatives is clearly marked by distinct changes in their spectroscopic profiles. Key indicators of a successful synthesis include:
-
The appearance of an azomethine proton (-CH=N-) signal in the ¹H NMR spectrum.
-
The presence of a C=N carbon signal in the ¹³C NMR spectrum.
-
A strong C=N stretching band in the IR spectrum, coupled with the disappearance of the carbonyl (C=O) band from the starting material.
This guide provides the foundational spectroscopic data and protocols to aid researchers in the synthesis and characterization of novel benzylhydrazine hydrazones for potential applications in drug discovery and development.
References
Stability of Hydrazone Derivatives: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the stability of the hydrazone linkage is a critical parameter in the design of prodrugs and antibody-drug conjugates (ADCs). The pH-sensitive nature of the hydrazone bond allows for the development of drug delivery systems that are stable at physiological pH but release their therapeutic payload in the acidic microenvironment of tumors or within cellular compartments like endosomes and lysosomes. However, the stability of hydrazones can vary significantly depending on their chemical structure. This guide provides a comprehensive comparison of the stability of different hydrazone derivatives, supported by experimental data, detailed protocols, and visual diagrams to aid in the rational design of next-generation therapeutics.
The stability of a hydrazone bond is primarily influenced by the electronic and steric properties of its constituent aldehyde/ketone and hydrazine (B178648) precursors. The rate of hydrolysis is acid-catalyzed, with the reaction being initiated by the protonation of the imine nitrogen, followed by nucleophilic attack by water.[1][2] Consequently, structural modifications that affect the electron density of the C=N bond can significantly alter the stability of the hydrazone.
Comparative Stability of Hydrazone Derivatives
The hydrolytic stability of hydrazone derivatives is a key factor in their design for drug delivery applications. The ideal hydrazone linker should exhibit sufficient stability in the bloodstream (pH 7.4) to prevent premature drug release and off-target toxicity, while readily cleaving in the acidic environments of tumors or endosomes (pH 4.5-6.5) to release the active drug.[3]
Several factors influence the stability of the hydrazone bond:
-
Nature of the Carbonyl Precursor (Aldehyde vs. Ketone): Hydrazones derived from ketones are generally more stable than those derived from aldehydes.[4]
-
Aromatic vs. Aliphatic Precursors: Hydrazones formed from aromatic aldehydes or ketones are significantly more stable than their aliphatic counterparts due to resonance stabilization of the C=N bond.[5]
-
Electronic Effects of Substituents: Electron-withdrawing groups near the hydrazone linkage increase the electrophilicity of the imine carbon, making it more susceptible to nucleophilic attack and thus decreasing stability. Conversely, electron-donating groups tend to increase stability.
-
Acylhydrazones: Acylhydrazones, which contain an acyl group attached to one of the nitrogen atoms, are generally more stable to hydrolysis at neutral pH compared to simple alkylhydrazones, while still retaining their lability at lower pH.[4] This is attributed to the electron-withdrawing nature of the acyl group, which reduces the basicity of the adjacent nitrogen and disfavors protonation.
Below is a summary of the hydrolytic stability of various hydrazone derivatives at different pH values.
| Hydrazone Derivative Type | Precursors | pH | Half-life (t½) | Reference(s) |
| Aromatic Hydrazone | Aromatic Aldehyde + Hydrazine | 7.2 | 183 hours | [3] |
| 5.0 | 4.4 hours | [3] | ||
| Aromatic Hydrazone | Salicylaldehyde + Isonicotinoyl Hydrazide | Plasma | Short (rapid degradation) | [1] |
| PBS | Relatively stable | [1] | ||
| Aromatic Hydrazone | Pyridoxal (B1214274) + Isonicotinoyl Hydrazide | Plasma | Short (rapid degradation) | [1] |
| PBS | Relatively stable | [1] | ||
| Bis-daunomycin Hydrazone | Daunomycin + Dihydrazide | 6.8 | ~30 hours | [6] |
| Phenylketone-derived Hydrazone | Phenylketone + Hydrazine | Plasma | ~2 days | [7] |
| Acylhydrazone | Doxorubicin (B1662922) + (6-maleimidocaproyl)hydrazide | Neutral | Relatively stable | [8] |
| Acidic | Rapid release | [8] |
Note: The stability of hydrazones can be influenced by the specific experimental conditions, including buffer composition and temperature. Direct comparison of data from different studies should be made with caution.
Experimental Protocols
Accurate assessment of hydrazone stability is crucial for the development of effective drug delivery systems. The following are detailed protocols for commonly used stability assays.
Protocol 1: pH-Dependent Hydrolytic Stability Assay using HPLC
This method is used to determine the rate of hydrolysis of a hydrazone derivative at different pH values.
Materials:
-
Hydrazone derivative of interest
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetate (B1210297) buffer, pH 5.0
-
HPLC-grade water, acetonitrile, and methanol
-
Formic acid (for mobile phase modification)
-
HPLC system with a UV detector and a C18 reversed-phase column
-
Incubator or water bath set to 37°C
Procedure:
-
Preparation of Solutions:
-
Prepare stock solutions of the hydrazone derivative in a suitable organic solvent (e.g., DMSO or methanol) at a concentration of 1-10 mg/mL.
-
Prepare the buffer solutions (PBS, pH 7.4 and acetate buffer, pH 5.0).
-
-
Incubation:
-
In separate vials, dilute the hydrazone stock solution in the pre-warmed (37°C) buffer solutions to a final concentration of 50-100 µg/mL.
-
Incubate the vials at 37°C.
-
-
Sample Collection and Analysis:
-
At predetermined time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each vial.
-
Immediately quench the hydrolysis reaction by diluting the aliquot with the HPLC mobile phase or by adding a suitable quenching agent.
-
Inject the samples onto the HPLC system.
-
Monitor the degradation of the parent hydrazone by measuring the decrease in its peak area over time.
-
-
Data Analysis:
-
Calculate the percentage of the remaining hydrazone at each time point relative to the initial concentration (t=0).
-
Plot the percentage of remaining hydrazone versus time.
-
Determine the first-order rate constant (k) for the hydrolysis from the slope of the natural logarithm of the concentration versus time plot.
-
Calculate the half-life (t½) of the hydrazone at each pH using the equation: t½ = 0.693 / k .
-
Protocol 2: Plasma Stability Assay using LC-MS/MS
This assay evaluates the stability of a hydrazone derivative in a more biologically relevant matrix.
Materials:
-
Hydrazone derivative of interest
-
Human or other species-specific plasma
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile (cold)
-
LC-MS/MS system with a C18 reversed-phase column
-
Incubator or water bath set to 37°C
-
Centrifuge
Procedure:
-
Incubation:
-
Spike the hydrazone derivative into pre-warmed (37°C) plasma to a final concentration of 1-10 µM.
-
Incubate the plasma samples at 37°C.
-
-
Sample Collection and Preparation:
-
At various time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours), take an aliquot of the plasma sample.
-
Precipitate the plasma proteins by adding 3-4 volumes of cold acetonitrile.
-
Vortex the samples and then centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Carefully collect the supernatant.
-
-
LC-MS/MS Analysis:
-
Analyze the supernatant by LC-MS/MS to quantify the amount of the parent hydrazone derivative remaining. A standard curve of the compound in processed plasma should be prepared for accurate quantification.
-
-
Data Analysis:
-
Plot the concentration of the hydrazone derivative against time.
-
Determine the half-life of the compound in plasma by fitting the data to a first-order decay model.
-
Visualizing Key Pathways and Workflows
To further aid in the understanding of hydrazone stability and its application in drug delivery, the following diagrams illustrate the mechanism of acid-catalyzed hydrolysis and a general workflow for stability testing.
Caption: Mechanism of acid-catalyzed hydrazone hydrolysis.
Caption: General workflow for hydrazone stability testing.
Caption: ADC endocytosis and payload release pathway.
References
- 1. Investigation of the stability of aromatic hydrazones in plasma and related biological material - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Studies on biologically active acylhydrazones. Part 1. Acid–base equilibria and acid hydrolysis of pyridoxal aroylhydrazones and related compounds - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Triazine-Substituted and Acyl Hydrazones: Experiment and Computation Reveal a Stability Inversion at Low pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. The synthesis, stability and biological activity of bis-intercalating bis-daunomycin hydrazones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. (6-Maleimidocaproyl)hydrazone of doxorubicin--a new derivative for the preparation of immunoconjugates of doxorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Kinetic Studies of Benzylhydrazine Dihydrochloride Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reaction kinetics of benzylhydrazine (B1204620) dihydrochloride (B599025), a versatile reagent in organic synthesis and a known enzyme inhibitor. Due to a lack of specific published kinetic data for benzylhydrazine dihydrochloride, this guide draws comparisons from the well-established reactivity of analogous hydrazine (B178648) derivatives. It aims to provide a foundational understanding for researchers designing and interpreting experiments involving this compound.
I. Reactions with Carbonyl Compounds: Hydrazone Formation
The reaction of benzylhydrazine with aldehydes and ketones to form benzylhydrazones is a cornerstone of its synthetic utility. This condensation reaction is a subset of nucleophilic addition-elimination reactions at the carbonyl group.
General Mechanism and Kinetics
The formation of a hydrazone is a two-step process that is subject to acid catalysis.[1] The reaction initiates with the nucleophilic attack of the hydrazine's terminal nitrogen on the electrophilic carbonyl carbon, forming a tetrahedral intermediate known as a carbinolhydrazine.[1] This intermediate then undergoes acid-catalyzed dehydration to yield the stable hydrazone.[1]
The rate of hydrazone formation is highly dependent on the pH of the reaction medium, typically exhibiting a bell-shaped curve.[1][2]
-
Acidic Conditions (pH 4-6): The reaction rate is generally fastest in this range as the acid catalyzes the rate-limiting dehydration of the carbinolhydrazine intermediate.[1]
-
Strongly Acidic Conditions (pH < 4): At very low pH, the hydrazine becomes protonated, reducing its nucleophilicity and slowing the initial addition step.[1]
-
Neutral to Basic Conditions (pH > 6): The dehydration step becomes slow due to the lack of sufficient protons to catalyze the removal of the hydroxyl group.[1]
Comparative Reactivity of Carbonyl Compounds
-
Steric Effects: Aldehydes present less steric hindrance to the incoming hydrazine compared to the two bulkier alkyl or aryl groups in ketones.[2]
-
Electronic Effects: The alkyl groups in a ketone are electron-donating, which reduces the electrophilicity of the carbonyl carbon, making it less susceptible to nucleophilic attack.[2]
Table 1: Qualitative Comparison of Carbonyl Reactivity in Hydrazone Formation
| Carbonyl Compound Class | General Reactivity | Influencing Factors |
| Aliphatic Aldehydes | High | Less steric hindrance, high electrophilicity. |
| Aromatic Aldehydes | Moderate to High | Electronic effects of ring substituents play a significant role. Electron-withdrawing groups increase reactivity. |
| Aliphatic Ketones | Low to Moderate | Increased steric hindrance and reduced electrophilicity compared to aldehydes. |
| Aromatic Ketones | Low | Significant steric hindrance and electronic deactivation of the carbonyl group. |
Note: This table is based on general principles of organic reactivity, as specific kinetic data for this compound is not available in the searched literature.
Catalysis at Neutral pH
For applications in biological systems where acidic conditions are not feasible, nucleophilic catalysts can significantly accelerate hydrazone formation at neutral pH.[3] Aniline and its derivatives are commonly used for this purpose, with observed rate enhancements of up to 40-fold at neutral pH.[3]
II. Inhibition of Monoamine Oxidase (MAO)
Benzylhydrazine is a known inhibitor of the flavoenzymes monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B), which are critical in the metabolism of neurotransmitters.[4]
Mechanism of Inhibition
Structural and mechanistic studies have shown that benzylhydrazine acts as an inhibitor of human MAO-A and MAO-B.[4] The inhibition process is complex and requires molecular oxygen.[4] The proposed mechanism involves the enzyme-catalyzed conversion of benzylhydrazine to a diazene (B1210634) intermediate. This diazene then reacts with oxygen to form an alkyl radical, which subsequently alkylates the N(5) position of the FAD cofactor, leading to irreversible inhibition.[4]
Table 2: Benzylhydrazine as a Monoamine Oxidase Inhibitor
| Enzyme | Inhibition | Binding Affinity | Inhibition Constant (Ki) |
| MAO-A | Yes | - | Not available in searched literature. |
| MAO-B | Yes | Tighter than MAO-A | Not available in searched literature. |
Note: While benzylhydrazine is a known inhibitor, specific Ki values were not found in the reviewed literature.
III. Experimental Protocols
Kinetic Analysis of Hydrazone Formation using UV-Vis Spectrophotometry
This protocol outlines a general method for determining the kinetics of hydrazone formation, which can be adapted for this compound and various carbonyl compounds. The formation of the hydrazone C=N bond often results in a chromophore that can be monitored by UV-Vis spectrophotometry.[5]
Materials:
-
This compound
-
Carbonyl compound (e.g., substituted benzaldehyde)
-
Buffer solutions of varying pH (e.g., acetate, phosphate)
-
Solvent (e.g., ethanol, methanol, or a buffered aqueous solution)
-
UV-Vis spectrophotometer with temperature control
-
Quartz cuvettes
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of this compound in the chosen solvent.
-
Prepare a stock solution of the carbonyl compound in the same solvent.
-
Prepare a series of buffer solutions covering the desired pH range.
-
-
Kinetic Measurement:
-
In a quartz cuvette, mix the buffer solution and the carbonyl compound stock solution.
-
Place the cuvette in the temperature-controlled spectrophotometer and allow it to equilibrate.
-
Initiate the reaction by adding a small volume of the this compound stock solution and mix quickly.
-
Immediately begin recording the absorbance at the wavelength corresponding to the maximum absorbance of the hydrazone product over time.
-
-
Data Analysis:
-
Under pseudo-first-order conditions (with one reactant in large excess), the natural logarithm of the change in absorbance versus time should yield a straight line, the slope of which is the pseudo-first-order rate constant (k_obs).
-
The second-order rate constant (k2) can be calculated by dividing k_obs by the concentration of the reactant that was not in excess.
-
By performing the experiment at different pH values, a pH-rate profile can be constructed.
-
By performing the experiment at different temperatures, the activation energy (Ea) can be determined from an Arrhenius plot (ln(k2) vs. 1/T).
-
IV. Visualizations
Caption: General mechanism of hydrazone formation.
Caption: Proposed mechanism of MAO inhibition.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural and mechanistic studies of arylalkylhydrazine inhibition of human monoamine oxidases A and B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. electrochem.org [electrochem.org]
A Comparative Analysis of Benzylhydrazine Dihydrochloride Analogs as Monoamine Oxidase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of benzylhydrazine (B1204620) dihydrochloride (B599025) and its analogs, with a primary focus on their efficacy as monoamine oxidase (MAO) inhibitors. The information presented herein is intended to assist researchers, scientists, and drug development professionals in making informed decisions regarding the selection and application of these compounds in their studies. This document summarizes quantitative data on the inhibitory activity of various analogs, details relevant experimental protocols, and provides visual representations of key biological pathways and experimental workflows.
Introduction to Benzylhydrazine and its Analogs as MAO Inhibitors
Benzylhydrazine and its derivatives are a class of compounds that have been extensively studied for their biological activities, most notably as inhibitors of monoamine oxidase (MAO). MAO is a critical enzyme responsible for the degradation of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine (B1679862) in the brain.[1] The inhibition of MAO leads to an increase in the concentration of these neurotransmitters, a mechanism that has been successfully exploited for the treatment of depression and other neurological disorders.[2]
Phenelzine (B1198762), a well-known analog of benzylhydrazine, is a non-selective and irreversible MAO inhibitor that has been used as an antidepressant.[3] The core structure of benzylhydrazine offers a versatile scaffold for chemical modifications, leading to the development of a wide range of analogs with varying potencies and selectivities for the two major isoforms of MAO, MAO-A and MAO-B. Selective inhibitors of MAO-A are primarily sought for treating depression, while selective MAO-B inhibitors are of interest for the management of Parkinson's disease.[4]
This guide will delve into a comparative analysis of various benzylhydrazine analogs, presenting their inhibitory activities against MAO-A and MAO-B, and providing the necessary experimental context for this data.
Comparative Analysis of MAO Inhibition
The inhibitory potency of benzylhydrazine analogs is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. The data presented in the following tables has been compiled from various scientific publications. It is important to note that direct comparison of IC50 values across different studies should be approached with caution due to potential variations in experimental conditions.
Table 1: In Vitro Inhibitory Activity (IC50) of Benzylhydrazine Analogs against MAO-A
| Compound/Analog | IC50 (µM) for MAO-A | Source |
| 4-Tosyl benzoic acid carbohydrazide | Potent (specific value not provided) | [5] |
| 4-Benzyloxy-benzoic acid carbohydrazide | Potent (specific value not provided) | [5] |
| Isatin-based hydrazone (IS15) | 1.852 | [6] |
| Isatin-based hydrazone (IS3) | 2.385 | [6] |
| Morpholine-based Chalcone (C14) | 7.91 | [7] |
| Morpholine-based Chalcone (C6) | 8.45 | [7] |
| Pyridazinobenzylpiperidine (S15) | 3.691 | [8] |
| Pyridazinobenzylpiperidine (S5) | 3.857 | [8] |
Table 2: In Vitro Inhibitory Activity (IC50) of Benzylhydrazine Analogs against MAO-B
| Compound/Analog | IC50 (µM) for MAO-B | Source |
| Isatin-based hydrazone (IS7) | 0.082 | [6] |
| Isatin-based hydrazone (IS13) | 0.104 | [6] |
| Isatin-based hydrazone (IS6) | 0.124 | [6] |
| Pyridazinobenzylpiperidine (S5) | 0.203 | [8] |
| Pyridazinobenzylpiperidine (S16) | 0.979 | [8] |
| Phenelzine | - | [9] |
| Deprenyl (Selegiline) | - | [9] |
Experimental Protocols
The following sections detail the methodologies for key experiments cited in the comparative analysis of benzylhydrazine analogs.
General Synthesis of Benzylhydrazine Derivatives
A common method for the synthesis of benzylhydrazine derivatives involves the condensation of a substituted hydrazine (B178648) with a suitable aldehyde or ketone.[10] For instance, substituted (E)-1-benzylidene-2-(4-methylphenyl) hydrazines can be synthesized by the condensation of 4-methylphenylhydrazine (B1211910) with various substituted benzaldehydes.[10] Another approach involves the reaction of benzyl (B1604629) chloride with hydrazine hydrate.
In Vitro Monoamine Oxidase (MAO) Inhibition Assay
The inhibitory activity of benzylhydrazine analogs against MAO-A and MAO-B can be determined using various in vitro assays. A widely used method is the fluorometric assay, which measures the production of hydrogen peroxide (H₂O₂), a byproduct of the MAO-catalyzed oxidation of a substrate.[11][12]
Principle: Monoamine oxidase catalyzes the oxidative deamination of a monoamine substrate, producing an aldehyde, ammonia, and hydrogen peroxide. The hydrogen peroxide then reacts with a fluorescent probe (e.g., Amplex Red) in the presence of horseradish peroxidase (HRP) to produce a highly fluorescent product (resorufin). The rate of fluorescence increase is directly proportional to the MAO activity.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
MAO substrate (e.g., p-tyramine for both MAO-A and MAO-B, or kynuramine)[4][11]
-
Fluorescent probe (e.g., Amplex Red)
-
Horseradish peroxidase (HRP)
-
Assay buffer (e.g., 100 mM potassium phosphate, pH 7.4)[12]
-
Test compounds (benzylhydrazine analogs)
-
Positive controls (e.g., clorgyline for MAO-A, selegiline (B1681611) for MAO-B)[4]
-
96-well black microplates
Procedure:
-
Compound Preparation: Dissolve test compounds in a suitable solvent (e.g., DMSO) to prepare stock solutions. Perform serial dilutions to obtain a range of concentrations.
-
Assay Reaction: In a 96-well plate, add the assay buffer, HRP, Amplex Red, and the test compound or vehicle control.
-
Enzyme Addition: Add the MAO-A or MAO-B enzyme to each well to initiate the pre-incubation. Incubate for a specified time (e.g., 15 minutes at 37°C).
-
Substrate Addition: Initiate the enzymatic reaction by adding the MAO substrate to all wells.
-
Fluorescence Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 530 nm excitation / 585 nm emission for Amplex Red) over time or as an endpoint reading.[11]
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Visualizations
The following diagrams illustrate key concepts and workflows related to the analysis of benzylhydrazine analogs.
Conclusion
This guide provides a comparative overview of benzylhydrazine dihydrochloride and its analogs as monoamine oxidase inhibitors. The presented data highlights the potential of this chemical scaffold in the development of potent and selective MAO inhibitors. The detailed experimental protocols and visual diagrams are intended to serve as a valuable resource for researchers in the field of neuroscience and drug discovery. Further research into the structure-activity relationships of these analogs will be crucial for the design of next-generation therapeutics with improved efficacy and safety profiles.
References
- 1. Quantitative structure-activity studies on monoamine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent developments on the structure–activity relationship studies of MAO inhibitors and their role in different neurological disorders - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Time-dependent changes in brain monoamine oxidase activity and in brain levels of monoamines and amino acids following acute administration of the antidepressant/antipanic drug phenelzine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 5. Inhibition of monoamine oxidase-A activity in rat brain by synthetic hydrazines: structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Isatin-tethered halogen-containing acylhydrazone derivatives as monoamine oxidase inhibitor with neuroprotective effect - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Solvent Free Synthesis, Spectral Studies and Antimicrobial Activities of Substituted (E)-1- Benzylidene-2-(4-Methylphenyl) Hydrazine [jscimedcentral.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of Benzylhydrazine Dihydrochloride: A Step-by-Step Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents like benzylhydrazine (B1204620) dihydrochloride (B599025) are paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for the safe disposal of benzylhydrazine dihydrochloride, aligning with established safety protocols.
I. Immediate Safety Precautions and Personal Protective Equipment (PPE)
Before initiating any disposal procedures, it is crucial to be aware of the hazards associated with this compound and to don the appropriate Personal Protective Equipment (PPE). This compound is toxic if swallowed, harmful in contact with skin, causes serious skin and eye irritation, and may cause respiratory irritation.[1][2][3]
Required PPE:
-
Gloves: Handle with appropriate chemical-resistant gloves. Gloves must be inspected prior to use and disposed of in accordance with good laboratory practices.[1]
-
Protective Clothing: Wear a lab coat or other protective clothing to prevent skin contact.[1]
-
Eye and Face Protection: Use safety glasses with side-shields or chemical safety goggles. A face shield may be necessary for larger quantities or when there is a risk of splashing.[1]
-
Respiratory Protection: If ventilation is inadequate or dust is generated, use a NIOSH-approved respirator.[4]
Work should be conducted in a well-ventilated area, preferably under a chemical fume hood.[5] Ensure that an eyewash station and safety shower are readily accessible.[3]
II. Spill Management
In the event of a spill, follow these procedures to minimize exposure and environmental contamination:
-
Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.[1]
-
Containment: Prevent the spill from spreading and entering drains.[1][5]
-
Cleanup: Carefully sweep up the solid material, avoiding dust formation.[1][4] Place the collected material into a suitable, labeled, and closed container for disposal.[1][4]
III. Disposal Procedure
The primary recommended method for the disposal of this compound is through incineration by a licensed waste disposal company. Chemical treatment methods may also be applicable for dilute solutions, though caution is advised due to the potential for hazardous byproducts.
Step 1: Collection and Storage of Waste
-
Collect waste this compound in its original container or a clearly labeled, compatible container.[1]
-
Store the waste container in a designated, locked-up area away from incompatible materials such as strong oxidizing agents.[1][3][6]
Step 2: Engage a Licensed Disposal Company
-
Contact a licensed professional waste disposal service to handle the final disposal.[1][4]
-
Provide the disposal company with the Safety Data Sheet (SDS) for this compound to ensure they are aware of the hazards and handling requirements.
Step 3: Incineration (Preferred Method)
-
The recommended disposal method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[1][4] This should only be performed by a licensed and equipped facility.
Step 4: Chemical Treatment (for dilute solutions of hydrazine (B178648) derivatives)
While specific protocols for this compound are not detailed, procedures for hydrazine derivatives often involve oxidation. This should be approached with caution.
-
Dilution: For some hydrazine compounds, dilution with water to less than 5% is recommended before treatment.[7]
-
Oxidation: Treatment with an oxidizing agent such as a dilute solution of sodium hypochlorite (B82951) or calcium hypochlorite can be used to destroy hydrazine derivatives.[8][9] However, incomplete reactions can lead to the formation of hazardous byproducts, such as carcinogenic N-nitrosoalkylamines with 1,1-dimethylhydrazine.[10]
-
Neutralization: After treatment, the solution may need to be neutralized.[9]
-
Regulatory Compliance: All chemical treatments must be carried out in accordance with local, state, and federal regulations.
Step 5: Disposal of Contaminated Materials
-
Handle uncleaned containers as you would the product itself.[1][5]
-
Dispose of contaminated gloves and other disposable PPE as hazardous waste in accordance with applicable laws and good laboratory practices.[1]
IV. Data Summary
| Parameter | Value/Information | Source(s) |
| UN Number | 2811 | [1] |
| Hazard Class | 6.1 (Toxic Solid) | [1] |
| Packing Group | III | [1] |
| Primary Hazards | Toxic if swallowed, Causes skin and eye irritation, May cause respiratory irritation. | [1][2] |
| Recommended Disposal | Incineration by a licensed disposal company. | [1][4] |
| Incompatible Materials | Strong oxidizing agents. | [3][6] |
V. Experimental Protocols and Visualizations
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. This compound | C7H12Cl2N2 | CID 146540 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. capotchem.cn [capotchem.cn]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. fishersci.com [fishersci.com]
- 7. nexchem.co.uk [nexchem.co.uk]
- 8. files.dep.state.pa.us [files.dep.state.pa.us]
- 9. arxada.com [arxada.com]
- 10. PRODUCTION, IMPORT, USE, AND DISPOSAL - Toxicological Profile for Hydrazines - NCBI Bookshelf [ncbi.nlm.nih.gov]
Personal protective equipment for handling Benzylhydrazine dihydrochloride
This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with Benzylhydrazine dihydrochloride (B599025). Adherence to these procedures is vital for ensuring laboratory safety.
Benzylhydrazine dihydrochloride is a chemical that poses several health risks. It is toxic if swallowed, harmful in contact with skin, and toxic if inhaled.[1] It is known to cause serious eye and skin irritation and may cause respiratory irritation.[1][2][3][4][5] Furthermore, it is considered a questionable carcinogen.[6] When heated to decomposition, it can emit highly toxic fumes of hydrogen chloride (HCl) and nitrogen oxides (NOx).[6]
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to prevent exposure when handling this compound.[7] The following table summarizes the required equipment.
| Protection Type | Equipment | Specifications & Rationale |
| Eye & Face | Chemical Safety Goggles, Face Shield | Goggles should conform to EN166 or NIOSH standards.[1][3] A face shield should be worn over goggles when there is a significant risk of splashing.[8][9] |
| Hand | Chemical-Resistant Gloves | Nitrile, neoprene, or PVC gloves are recommended.[8][10] Gloves must be inspected before use and disposed of after contact or completion of work.[1] Double gloving is advised for handling highly toxic chemicals.[11] |
| Body | Laboratory Coat, Apron, or Coveralls | A full-fastened lab coat or chemical-resistant apron/coveralls is necessary to protect the skin from splashes.[8][11] |
| Respiratory | N95 Respirator or higher | Required when working outside of a fume hood or when dust/aerosols may be generated.[5][7][11] All respirator use must comply with a respiratory protection program.[12] |
Operational Handling and Storage Plan
Proper handling procedures are crucial to minimize risk. Work should always be conducted in a designated area.
| Procedure | Guideline |
| Engineering Controls | Always handle this chemical within a certified chemical fume hood or glove box to minimize inhalation exposure.[1][11] Ensure eyewash stations and safety showers are readily accessible.[3][13] |
| Safe Handling | Avoid the formation of dust and aerosols.[1] Avoid all contact with skin and eyes.[1] Do not eat, drink, or smoke in the work area.[1][13] Wash hands thoroughly after handling the material.[1][3] |
| Storage | Store in a locked, tightly closed container in a dry, well-ventilated area.[1][3][14] |
Emergency and First Aid Procedures
Immediate and appropriate first aid is critical in the event of an exposure.
| Exposure Route | First Aid Protocol |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[1][3] |
| Skin Contact | Remove contaminated clothing immediately. Wash the affected area with plenty of soap and water. Seek medical attention if irritation occurs.[1][3] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][3] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][3][4] |
Disposal Plan
This compound and its containers must be treated as hazardous waste and disposed of accordingly.
| Waste Type | Disposal Method |
| Unused Product | Dispose of surplus or non-recyclable material through a licensed disposal company.[1] The material can be dissolved in a combustible solvent and burned in a chemical incinerator with an afterburner and scrubber.[1] |
| Contaminated Materials | Items such as gloves, filter paper, and empty containers should be considered hazardous waste. |
| Containers | Do not reuse empty containers. Handle uncleaned containers as you would the product itself.[1][14] |
| General | Do not allow the product to enter drains.[1] All chemical waste must be disposed of in accordance with local, regional, and national regulations.[1][14] |
Safe Handling Workflow
The following diagram illustrates the procedural flow for safely handling this compound from preparation to disposal.
Caption: Workflow for handling this compound.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. This compound | C7H12Cl2N2 | CID 146540 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. This compound | 20570-96-1 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
- 5. Benzylhydrazine 97 20570-96-1 [sigmaaldrich.com]
- 6. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 7. PPE for Hazardous Chemicals [canadasafetytraining.com]
- 8. oshatrainingschool.com [oshatrainingschool.com]
- 9. sc.edu [sc.edu]
- 10. falseguridad.com [falseguridad.com]
- 11. Laboratory Safety Manual - Chapter 07: Highly Toxic Chemicals and Select Carcinogens [policies.unc.edu]
- 12. hazmatschool.com [hazmatschool.com]
- 13. support.hpe.com [support.hpe.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
